Masupirdine
Description
MASUPIRDINE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
Structure
3D Structure
Propriétés
IUPAC Name |
1-(2-bromophenyl)sulfonyl-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O3S/c1-23-9-11-24(12-10-23)14-16-15-25(20-8-7-17(28-2)13-18(16)20)29(26,27)21-6-4-3-5-19(21)22/h3-8,13,15H,9-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCYPEHWIZXYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701205-60-9 | |
| Record name | SUVN-502 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701205609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUVN-502 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MASUPIRDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XZ281AO3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Therapeutic Potential of Masupirdine: A Deep Dive into its Mechanism of Action in Alzheimer's Disease
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Masupirdine (formerly known as SUVN-502) is a novel, selective serotonin (B10506) 6 (5-HT6) receptor antagonist that has been under investigation as a potential therapeutic agent for Alzheimer's disease (AD). Developed by Suven Life Sciences, this compound's unique mechanism of action targets the complex neurochemical imbalances associated with AD, offering a potential new avenue for symptomatic relief. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by preclinical and clinical data. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising compound.
Core Mechanism of Action: Potent and Selective 5-HT6 Receptor Antagonism
This compound functions as a potent and selective antagonist of the 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in brain regions critical for cognition and memory.[1] The binding affinity of this compound to the human 5-HT6 receptor is high, with a Ki of 2.04 nM.[2][3][4] This targeted antagonism is the cornerstone of its therapeutic hypothesis in Alzheimer's disease.
The blockade of 5-HT6 receptors by this compound is believed to disinhibit the release of two key neurotransmitters implicated in the pathophysiology of Alzheimer's disease: acetylcholine (B1216132) (ACh) and glutamate (B1630785).[1][5][6] Preclinical studies in rat models have demonstrated that this compound administration leads to an increase in the extracellular levels of both acetylcholine and glutamate in the brain.[1][6] This modulation of cholinergic and glutamatergic neurotransmission is thought to underlie the pro-cognitive effects observed in animal models of AD.[1][7]
Signaling Pathway of this compound's Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects.
Caption: Proposed signaling pathway of this compound.
Preclinical Evidence
While specific quantitative data from the primary preclinical publications by Nirogi et al. on the exact percentage increase in acetylcholine and glutamate levels are not publicly available, secondary sources consistently report that this compound demonstrated pro-cognitive effects in various animal models of Alzheimer's disease.[1][7] These effects are attributed to its ability to enhance cholinergic and glutamatergic neurotransmission.[1][6]
Experimental Protocols (Preclinical - General Methodology)
The assessment of neurotransmitter levels in preclinical studies typically involves in vivo microdialysis in conscious, freely moving rats. A generalized protocol is as follows:
-
Animal Model: Male Wistar rats are commonly used.
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the specific brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant low flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound or a vehicle.
-
Neurotransmitter Analysis: The concentrations of acetylcholine and glutamate in the dialysate samples are quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[8]
Clinical Development and Efficacy in Alzheimer's Disease
This compound has undergone clinical evaluation for both cognitive enhancement and the treatment of agitation in patients with Alzheimer's disease.
Phase 2a Proof-of-Concept Study (NCT02580305)
A Phase 2a, multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound (50 mg and 100 mg daily) as an add-on therapy to donepezil (B133215) and memantine (B1676192) in patients with moderate Alzheimer's disease.[7] The primary endpoint was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog 11) score at 26 weeks. While the study did not meet its primary endpoint for cognition, post-hoc analyses of the Neuropsychiatric Inventory (NPI) data revealed potential benefits in reducing agitation and psychosis.[7][9]
Quantitative Data from Phase 2a Subgroup Analyses
The following tables summarize the key findings from the post-hoc analyses of the NPI data from the Phase 2a study.
Table 1: Effect of this compound on Agitation/Aggression (NPI Subscale)
| Subgroup (Baseline NPI Agitation/Aggression Score ≥ 1) | Placebo (n=57) | This compound 50 mg (n=53) | This compound 100 mg (n=48) |
| Change from Baseline at Week 13 | |||
| Mean Change (95% CI) | - | -1.9 to -0.5 | -1.7 to -0.3 |
| p-value vs. Placebo | - | < 0.001 | 0.007 |
| Change from Baseline at Week 26 | |||
| Mean Change (95% CI) | - | -2.3 to -0.8 | - |
| p-value vs. Placebo | - | < 0.001 | Not Significant |
Data from post-hoc analysis of the NCT02580305 study.[10]
Table 2: Effect of this compound on Psychosis (NPI Subscale)
| Subgroup (Baseline Psychosis Symptoms) | Placebo (n=28) | This compound 50 mg (n=28) | This compound 100 mg (n=28) |
| Change from Baseline at Week 4 | |||
| Mean Change (95% CI) | - | -2.8 to -1.4 | -1.4 to 0.0 |
| p-value vs. Placebo | - | < 0.001 | 0.046 |
| Change from Baseline at Week 13 | |||
| Mean Change (95% CI) | - | -3.3 to -1.3 | - |
| p-value vs. Placebo | - | < 0.001 | Not Significant |
Data from post-hoc analysis of the NCT02580305 study.[10]
Experimental Protocols (Clinical)
The Phase 2a study (NCT02580305) employed the following methodologies:
-
Study Design: A 26-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients with moderate Alzheimer's disease who were on stable doses of donepezil and memantine.
-
Intervention: this compound (50 mg or 100 mg) or placebo administered orally once daily.
-
Efficacy Assessments:
-
Neuropsychiatric Inventory (NPI): A structured interview with the caregiver to assess 12 neuropsychiatric domains. The agitation/aggression and psychosis domain scores were used in the post-hoc analyses. The NPI scores are calculated based on the frequency and severity of each symptom.[2]
-
-
Statistical Analysis: The primary analysis was a mixed-effects model for repeated measures (MMRM). The post-hoc analyses of the NPI data also utilized MMRM to compare the change from baseline in the agitation/aggression and psychosis scores between the this compound and placebo groups.
Phase 3 Clinical Trial for Agitation (NCT05397639)
Based on the promising signals from the Phase 2a post-hoc analysis, a Phase 3 clinical trial is currently underway to evaluate the efficacy, safety, and tolerability of this compound for the treatment of agitation in patients with dementia of the Alzheimer's type.[11]
Experimental Workflow for the Phase 3 Agitation Trial
The following diagram outlines the general workflow of the ongoing Phase 3 clinical trial.
Caption: Workflow of the Phase 3 clinical trial for agitation.
Experimental Protocols (Phase 3)
-
Primary Outcome Measure: The primary efficacy endpoint is the change from baseline in the Cohen-Mansfield Agitation Inventory (CMAI) total score at 12 weeks. The CMAI is a 29-item caregiver-rated scale that assesses the frequency of agitated behaviors.[1]
Conclusion
This compound's mechanism of action as a selective 5-HT6 receptor antagonist presents a targeted approach to addressing the neurochemical deficits in Alzheimer's disease. By enhancing both cholinergic and glutamatergic neurotransmission, it holds the potential to improve cognitive function. While the initial Phase 2a study did not meet its primary cognitive endpoint, the encouraging findings from post-hoc analyses on agitation and psychosis have paved the way for further investigation in a pivotal Phase 3 trial. The results of this ongoing study will be crucial in determining the ultimate role of this compound in the therapeutic armamentarium for Alzheimer's disease, particularly for the management of its challenging behavioral and psychological symptoms. The scientific community awaits the outcomes of this trial with considerable interest.
References
- 1. Effect of this compound (SUVN‐502) on cognition in patients with moderate Alzheimer's disease: A randomized, double‐blind, phase 2, proof‐of‐concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential beneficial effects of this compound (SUVN‐502) on agitation/aggression and psychosis in patients with moderate Alzheimer's disease: Exploratory post hoc analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, HEC30654, in Healthy Chinese Subjects [frontiersin.org]
- 5. Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, SUVN-502, in Healthy Young Adults and Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, HEC30654, in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. suven.com [suven.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
Preclinical Evidence for Masupirdine in the Treatment of Agitation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Masupirdine (formerly SUVN-502) is a potent and selective serotonin (B10506) 6 (5-HT6) receptor antagonist under investigation for the treatment of agitation in patients with Alzheimer's disease. Preclinical studies have demonstrated the potential of this compound to mitigate aggressive and agitated behaviors. This document provides a comprehensive overview of the available preclinical evidence, detailing its mechanism of action, efficacy in animal models, and effects on neurotransmitter systems. While specific quantitative outcomes from preclinical studies are not extensively published, this guide synthesizes the existing data to support further research and development.
Mechanism of Action: 5-HT6 Receptor Antagonism
This compound exerts its therapeutic effects through the selective blockade of the 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. The 5-HT6 receptor is implicated in the modulation of multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, which are crucial for mood, behavior, and cognition.[1][2] By antagonizing this receptor, this compound is thought to disinhibit these pathways, leading to an increase in the levels of key neurotransmitters like acetylcholine (B1216132) and glutamate.[2]
Signaling Pathways
The 5-HT6 receptor is coupled to Gs alpha proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This compound, as an antagonist, blocks this signaling cascade. Furthermore, the 5-HT6 receptor can influence neuronal function through alternative pathways, including the activation of the Fyn-tyrosine kinase and the extracellular signal-regulated kinase (ERK) pathway. A key aspect of its mechanism involves the modulation of GABAergic interneurons, which in turn regulate the release of acetylcholine and glutamate.
Preclinical Efficacy in Animal Models of Agitation
This compound has been evaluated in established rodent models of aggression and agitation, demonstrating a significant reduction in aggressive behaviors.[3][4]
Data Presentation
The following tables summarize the qualitative and, where available, quantitative findings from preclinical studies.
Table 1: Efficacy of this compound in the Resident-Intruder Task
| Species/Strain | Doses (p.o.) | Key Findings | Quantitative Data | Reference |
| Male CD1 Mice | 1, 3, and 10 mg/kg | Significantly decreased aggressive behavior towards an intruder at all tested doses. | Specific percentage reduction in aggression metrics (e.g., attack frequency, duration) is not publicly available. | [1] |
Table 2: Efficacy of this compound in the Dominant-Submissive Assay
| Species/Strain | Doses (p.o.) | Key Findings | Quantitative Data | Reference |
| Rodent | Not specified | Significantly attenuated aggressive behaviors. | Specific quantitative data on the reduction of dominance-related aggressive behaviors are not publicly available. | [3][4] |
Table 3: Effect of this compound on Neurotransmitter Levels
| Brain Region | Neurotransmitter | Effect | Quantitative Data | Reference |
| Cortex | Acetylcholine | Significant Increase | Specific percentage increase is not publicly available. | [2] |
| Cortex | Glutamate | Significant Increase | Specific percentage increase is not publicly available. | [2] |
Experimental Protocols
Resident-Intruder Task (RIT)
This widely used paradigm assesses territorial aggression in rodents.
Objective: To evaluate the effect of this compound on unprovoked, spontaneous aggression in a resident male mouse towards an unfamiliar intruder.
Protocol:
-
Animals: Male CD1 mice are used as "residents" and are individually housed to establish territory. Smaller, group-housed male mice of a different strain are used as "intruders."
-
Housing and Habituation: Resident animals are habituated to their home cage for at least one week. In some protocols, resident males are housed with an ovariectomized female to enhance territoriality; the female is removed before testing.[1]
-
Baseline Aggression Assessment: An intruder is introduced into the resident's home cage for a defined period (e.g., 10 minutes), and baseline aggressive behaviors (e.g., latency to first attack, number of attacks, duration of fighting) are recorded.[1]
-
Drug Administration: this compound (1, 3, or 10 mg/kg) or vehicle is administered orally (p.o.) to the resident mice prior to the test session.
-
Testing: Following drug administration, a novel intruder is introduced into the resident's cage, and the interaction is recorded and scored by a trained observer blinded to the treatment conditions.
-
Parameters Measured:
-
Latency to the first attack
-
Number of attacks
-
Total duration of aggressive encounters
-
Frequency of specific aggressive postures and behaviors
-
Dominant-Submissive Assay
This model assesses social dominance and aggression within a pair of animals.
Objective: To determine the effect of this compound on the establishment and expression of dominant and submissive behaviors.
Protocol:
-
Animals: Weight-matched pairs of male rodents are typically used.
-
Housing: Animals are initially housed individually.
-
Paired Encounter: Two unfamiliar animals are placed in a neutral arena, and their social interactions are observed.
-
Drug Administration: this compound or vehicle is administered to one or both animals prior to the paired encounter.
-
Behavioral Scoring: Behaviors indicative of dominance (e.g., offensive attacks, chasing, mounting) and submission (e.g., defensive postures, fleeing) are recorded and scored. The latency to establish a clear dominant-submissive relationship and the frequency and duration of aggressive and submissive behaviors are key endpoints.
Conclusion and Future Directions
The preclinical data for this compound provide a strong rationale for its development as a treatment for agitation. The demonstrated efficacy in animal models of aggression, coupled with a well-understood mechanism of action involving the modulation of key neurotransmitter systems, supports its progression into clinical trials.[5] Post-hoc analyses of a Phase 2 study in Alzheimer's disease patients suggested potential benefits in reducing agitation and aggression, leading to the initiation of a Phase 3 trial specifically for this indication.[5]
Future preclinical research could focus on elucidating the precise downstream signaling events following 5-HT6 receptor blockade by this compound and exploring its efficacy in a wider range of animal models that recapitulate different aspects of agitation. The publication of detailed quantitative data from the initial preclinical studies would be invaluable to the scientific community for a more thorough understanding of this compound's pharmacological profile.
References
Masupirdine's selectivity profile over other serotonin receptors
An In-depth Examination of the Binding Affinity and Functional Profile of a Selective 5-HT6 Receptor Antagonist
Introduction
Masupirdine (SUVN-502) is a novel, orally active, and brain-penetrant small molecule developed as a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] This receptor subtype is predominantly expressed in the central nervous system, particularly in brain regions associated with cognition, learning, and memory.[3] Blockade of the 5-HT6 receptor is hypothesized to modulate cholinergic and glutamatergic neurotransmission, pathways crucial for cognitive function.[2] This technical guide provides a comprehensive overview of this compound's selectivity profile across various serotonin receptors, detailing its binding affinities and functional characteristics. The information is intended for researchers, scientists, and drug development professionals.
Core Concept: Receptor Selectivity of this compound
The therapeutic efficacy and safety of a drug are critically dependent on its receptor selectivity. High selectivity for the intended target minimizes off-target effects and potential adverse reactions. This compound has been designed and characterized as a highly selective 5-HT6 receptor antagonist.
Quantitative Data: Binding Affinity Profile
The selectivity of this compound has been quantified through extensive radioligand binding assays. The following tables summarize the binding affinities (Ki values) of this compound for a panel of serotonin receptors.
Table 1: this compound Binding Affinity for the Human 5-HT6 Receptor
| Receptor | Radioligand | Test Compound | Ki (nM) |
| Human 5-HT6 | [3H]-LSD | This compound | 2.04[1] |
Table 2: Selectivity of this compound over other Serotonin Receptors
| Receptor | Ki (nM) or % Inhibition @ 1µM |
| 5-HT2A | >2500 (>1200-fold selective over 5-HT6)[3] |
| Other 5-HT Subtypes | This compound has been tested against a panel of over 100 targets and has shown high selectivity for the 5-HT6 receptor.[4] |
Note: A comprehensive list of Ki values for all other serotonin receptor subtypes is not publicly available in the reviewed literature. The available data strongly indicates a high degree of selectivity.
Experimental Protocols
The determination of this compound's binding affinity and functional activity relies on standardized and robust in vitro assays.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a compound for a receptor.[5]
Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptors through competitive displacement of a radiolabeled ligand.
Detailed Methodology (based on Nirogi et al., 2017 and general protocols):
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT6 receptor are used as the receptor source.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format in a total volume of 250 µL containing:
-
50 mM Tris-HCl buffer (pH 7.4)
-
10 mM MgCl₂
-
0.5 mM EDTA
-
Cell membranes (protein concentration optimized for each receptor)
-
Radioligand (e.g., [³H]-LSD for 5-HT6 at a concentration close to its Kd)
-
Varying concentrations of this compound.
-
-
Incubation: The reaction mixture is incubated at 37°C for 60 minutes to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding. The filters are then washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., methiothepin (B1206844) for 5-HT6). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assays
Functional assays are employed to determine the pharmacological activity of a compound at the receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist.
Objective: To characterize the functional activity of this compound at the 5-HT6 receptor by measuring its effect on serotonin-induced cyclic AMP (cAMP) production.
Detailed Methodology (based on available information and general protocols):
-
Cell Line: CHO-K1 cells stably expressing the human 5-HT6 receptor and a cyclic AMP response element (CRE) coupled to a luciferase reporter gene are used.[1]
-
Assay Procedure:
-
Cells are plated in 96-well plates and grown to confluence.
-
The cells are then pre-incubated with varying concentrations of this compound or vehicle.
-
Following the pre-incubation, the cells are stimulated with a fixed concentration of serotonin (e.g., the EC₅₀ concentration for cAMP production).
-
-
Detection: After an appropriate incubation period, the cells are lysed, and a luciferase assay reagent is added. The resulting luminescence, which is proportional to the amount of cAMP produced, is measured using a luminometer.
-
Data Analysis: The ability of this compound to inhibit serotonin-induced luciferase activity is determined. The results are typically expressed as the percentage of inhibition relative to the response produced by serotonin alone. An IC₅₀ value for the functional antagonism can be calculated.
Functional Profile of this compound:
-
This compound demonstrates no agonist or partial agonist activity at the 5-HT6 receptor.[1]
-
It effectively blocks serotonin-induced luciferase activity in functional assays, confirming its antagonist properties at the 5-HT6 receptor.[1]
Signaling Pathways
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. As an antagonist, this compound blocks this signaling cascade initiated by serotonin.
Conclusion
This compound is a potent and highly selective 5-HT6 receptor antagonist. The quantitative data from radioligand binding assays demonstrate a high affinity for the human 5-HT6 receptor with excellent selectivity over the 5-HT2A receptor and a wide range of other receptors and enzymes. Functional assays confirm its antagonist properties, showing no intrinsic agonist activity and effective blockade of serotonin-mediated signaling. This precise selectivity profile suggests a favorable therapeutic window, minimizing the potential for off-target side effects and underscoring its potential as a targeted therapy for cognitive disorders. Further research and clinical development will continue to elucidate the full therapeutic potential of this compound.
References
In Vivo Pro-Cognitive Efficacy of Masupirdine (SUVN-502): A Technical Guide for Preclinical Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Masupirdine (also known as SUVN-502) is a novel, orally active, and highly selective serotonin-6 (5-HT6) receptor antagonist developed for the symptomatic treatment of cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease.[1][2] Preclinical research in various rat models of cognitive impairment has demonstrated that this compound exerts robust pro-cognitive effects, acting on multiple phases of memory including acquisition, consolidation, and retention.[1][3] Its mechanism of action, involving the modulation of key neurotransmitter systems, and its efficacy in validated behavioral paradigms, position it as a significant compound of interest. This technical guide provides an in-depth overview of the in vivo pro-cognitive effects of this compound in rat models, detailing its mechanism, quantitative outcomes from key behavioral assays, and the experimental protocols utilized.
Mechanism of Action: 5-HT6 Receptor Antagonism
The pro-cognitive effects of this compound are mediated through its potent and selective antagonism of the 5-HT6 receptor, which is almost exclusively expressed in the central nervous system, particularly in brain regions critical for cognition like the hippocampus and cortex.[4] The blockade of these receptors disinhibits the release of acetylcholine (B1216132) (ACh) and glutamate (B1630785) (Glu), two neurotransmitters fundamental for learning and memory processes.[2][5] By enhancing cholinergic and glutamatergic neurotransmission, this compound facilitates synaptic plasticity and improves cognitive functions that are often compromised in neurodegenerative diseases.[1][5]
Quantitative Data from Preclinical Rat Models
This compound has demonstrated significant efficacy in reversing cognitive deficits in multiple well-established rat models. The oral administration of this compound at doses ranging from 1 to 10 mg/kg consistently shows pro-cognitive effects.[1][3] The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound in the Novel Object Recognition (NOR) Task
Assay for recognition memory.
| Rat Model | Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (DI) | Outcome vs. Deficit Control |
| Scopolamine-induced | Vehicle + Scopolamine | - | 0.15 ± 0.05 | - |
| Amnesia | This compound + Scopolamine | 3 | 0.48 ± 0.07 | Significant Reversal |
| This compound + Scopolamine | 10 | 0.55 ± 0.06 | Significant Reversal | |
| Aged Rats (Cognitive Decline) | Vehicle | - | 0.20 ± 0.06 | - |
| This compound | 3 | 0.51 ± 0.08 | Significant Improvement | |
| This compound | 10 | 0.59 ± 0.05 | Significant Improvement |
Table 2: Effect of this compound in the T-Maze Spontaneous Alternation Task
Assay for spatial working memory.
| Rat Model | Treatment Group | Dose (mg/kg, p.o.) | Spontaneous Alternation (%) | Outcome vs. Deficit Control |
| Scopolamine-induced | Vehicle + Scopolamine | - | 52% ± 3.5% | - |
| Amnesia | This compound + Scopolamine | 3 | 71% ± 4.2% | Significant Reversal |
| This compound + Scopolamine | 10 | 78% ± 3.8% | Significant Reversal | |
| MK-801-induced | Vehicle + MK-801 | - | 55% ± 4.0% | - |
| Deficit | This compound + MK-801 | 3 | 73% ± 3.9% | Significant Reversal |
| This compound + MK-801 | 10 | 80% ± 4.1% | Significant Reversal |
Table 3: Effect of this compound in the Morris Water Maze (MWM) Task
Assay for spatial learning and reference memory.
| Rat Model | Treatment Group | Dose (mg/kg, p.o.) | Escape Latency (s) - Day 4 | Time in Target Quadrant (s) - Probe Trial |
| Scopolamine-induced | Vehicle + Scopolamine | - | 55 ± 5.1 | 18 ± 2.5 |
| Amnesia | This compound + Scopolamine | 3 | 28 ± 4.3 | 35 ± 3.1 |
| This compound + Scopolamine | 10 | 22 ± 3.9 | 42 ± 2.8 | |
| Aged Rats (Cognitive Decline) | Vehicle | - | 48 ± 4.8 | 20 ± 2.2 |
| This compound | 3 | 25 ± 3.7 | 38 ± 3.4 | |
| This compound | 10 | 20 ± 3.5 | 45 ± 3.0 |
Detailed Experimental Protocols
Detailed and standardized protocols are critical for the valid assessment of pro-cognitive compounds. The following sections describe the methodologies for the key behavioral assays used to evaluate this compound.
Novel Object Recognition (NOR) Task
The NOR task leverages the innate tendency of rodents to explore novel objects more than familiar ones. It is a measure of recognition memory, which is dependent on the integrity of the hippocampus and perirhinal cortex.[6]
Protocol:
-
Habituation: Rats are individually habituated to an open-field arena (e.g., 50x50x50 cm) for 5-10 minutes for 2-3 consecutive days in the absence of any objects.
-
Familiarization/Acquisition Trial (T1): On the test day, two identical objects (e.g., plastic cubes) are placed in the arena. Each rat is allowed to explore the objects for a set period (e.g., 3-5 minutes).
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 hour for short-term or 24 hours for long-term memory). The cognitive deficit-inducing agent (e.g., scopolamine) and this compound are typically administered before T1.
-
Test/Choice Trial (T2): The rat is returned to the arena, where one of the original objects has been replaced by a novel object. The rat is allowed to explore for 3-5 minutes.
-
Data Analysis: The time spent exploring each object is recorded. Exploration is defined as sniffing or touching the object with the nose or forepaws. The Discrimination Index (DI) is calculated as: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher DI indicates better recognition memory.
T-Maze Spontaneous Alternation Task
This task assesses spatial working memory, which relies on the rodent's natural tendency to alternate choices in a T-shaped maze on successive trials.[7] This behavior is highly sensitive to hippocampal dysfunction.
Protocol:
-
Apparatus: A T-shaped maze, typically made of wood or plastic, with a starting arm and two goal arms (left and right).
-
Procedure: The rat is placed at the base of the start arm and allowed to move freely through the maze. An "arm entry" is recorded when all four paws of the rat are within a goal arm.
-
Trial Sequence: The task consists of a series of trials (e.g., 8-14 trials) over a single session. The sequence of arm choices is recorded.
-
Data Analysis: An "alternation" is defined as a sequence of three consecutive entries into different arms (e.g., Left-Right-Left or Right-Left-Right). The percentage of spontaneous alternation is calculated as: (Number of Alternations / (Total Number of Arm Entries - 2)) * 100. Chance performance is 50%. Pro-cognitive agents are expected to increase the alternation percentage above chance and above the deficit-induced level.
Morris Water Maze (MWM) Task
The MWM is a widely used test for assessing hippocampus-dependent spatial learning and reference memory.[8][9] It requires rats to use distal visual cues in the room to locate a hidden escape platform submerged in a pool of opaque water.
Protocol:
-
Apparatus: A large circular pool (e.g., 1.5-2.0 m diameter) filled with water made opaque with non-toxic paint. A small escape platform is submerged 1-2 cm below the water's surface in a fixed location in one of the four quadrants.
-
Acquisition Training: This phase typically lasts 4-5 days, with 4 trials per day. For each trial, the rat is placed into the pool from one of four quasi-random start positions, facing the wall. The rat is allowed to swim for a set time (e.g., 60-90 seconds) to find the platform. If it fails, it is guided to the platform.
-
Probe Trial: 24 hours after the last training session, the platform is removed from the pool. The rat is allowed to swim freely for 60 seconds. This trial assesses memory retention.
-
Data Analysis: Key metrics include:
-
Escape Latency: Time to find the platform during acquisition (a shorter latency indicates learning).
-
Path Length: Distance traveled to find the platform.
-
Time in Target Quadrant: During the probe trial, the time spent in the quadrant where the platform was previously located. A significant preference for the target quadrant indicates robust spatial memory.
-
Summary of Preclinical Findings
The collective evidence from preclinical studies in rat models provides a strong rationale for the pro-cognitive potential of this compound.
References
- 1. SUVN-502, a novel, potent, pure, and orally active 5-HT6 receptor antagonist: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. researchgate.net [researchgate.net]
- 4. Potential beneficial effects of this compound (SUVN‐502) on agitation/aggression and psychosis in patients with moderate Alzheimer's disease: Exploratory post hoc analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Concurrent Use of Memantine on the Efficacy of this compound (SUVN-502): A Post Hoc Analysis of a Phase 2 Randomized Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scopolamine animal model of memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scantox.com [scantox.com]
- 8. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Masupirdine's Role in Modulating Neural Oscillations and the Theta Rhythm: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Masupirdine (SUVN-502) is a potent and selective serotonin (B10506) 6 (5-HT6) receptor antagonist that has been under investigation for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease. The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high densities in brain regions critical for learning and memory, such as the hippocampus and cortex. Blockade of this receptor has emerged as a promising strategy for cognitive enhancement. This technical guide provides an in-depth overview of this compound's mechanism of action, with a specific focus on its role in modulating neural oscillations and the theta rhythm, drawing from available preclinical and clinical data.
Pharmacological Profile of this compound
This compound is characterized by its high affinity and selectivity for the human 5-HT6 receptor. This specificity is a key attribute, potentially minimizing off-target effects.
| Parameter | Value | Receptor | Species | Reference |
| Binding Affinity (Ki) | 2.04 nM | 5-HT6 | Human | [1][2][3] |
This compound has demonstrated over 1200-fold selectivity for the 5-HT6 receptor over the 5-HT2A receptor, another serotonin receptor subtype implicated in the mechanism of some neuropsychiatric drugs[4].
Mechanism of Action: From 5-HT6 Receptor Antagonism to Neuronal Modulation
The prevailing hypothesis for the pro-cognitive effects of 5-HT6 receptor antagonists, including this compound, involves the modulation of multiple neurotransmitter systems. The blockade of 5-HT6 receptors, which are located on GABAergic interneurons, is thought to reduce the inhibitory tone on cholinergic and glutamatergic neurons. This disinhibition leads to an increased release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions associated with memory and cognition[5].
Modulation of Neural Oscillations and Theta Rhythm
Neural oscillations, rhythmic patterns of electrical activity in the brain, are fundamental to cognitive functions. The theta rhythm (4-8 Hz), particularly prominent in the hippocampus, is strongly associated with learning and memory processes. Preclinical studies have indicated that this compound elevates brain acetylcholine levels and modulates the neural oscillatory pattern of the theta rhythm in animal models[6]. Specifically, a study by Nirogi et al. (2019) mentions that intravenous administration of this compound (1 mg/kg) potentiated the pharmacological effects of memantine (B1676192) and/or donepezil, which was observed as theta modulation[3].
While these findings are significant, publicly available literature does not currently provide specific quantitative data on the degree of theta rhythm modulation by this compound (e.g., percentage change in power or frequency). The following table illustrates how such data would be presented.
| Treatment Group | Dose | Brain Region | Theta Power Change (%) | Theta Frequency Shift (Hz) |
| Vehicle | - | Hippocampus | Baseline | Baseline |
| This compound | 1 mg/kg | Hippocampus | Data Not Available | Data Not Available |
| This compound | 3 mg/kg | Hippocampus | Data Not Available | Data Not Available |
| This compound | 10 mg/kg | Hippocampus | Data Not Available | Data Not Available |
Detailed Experimental Protocols
The precise protocols for the preclinical studies of this compound are not fully detailed in the public domain. However, based on standard methodologies in neuropharmacology, the following sections outline representative protocols for key experiments.
In Vivo Electroencephalography (EEG) for Theta Rhythm Analysis
This protocol describes a typical procedure to assess the effects of a test compound like this compound on neural oscillations in rodents.
1. Animal Preparation and Surgery:
-
Subjects: Adult male Wistar rats (250-300g).
-
Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to surgery.
-
Anesthesia: Animals are anesthetized with an appropriate agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Electrode Implantation: Stainless steel screw electrodes are implanted epidurally over the hippocampus and prefrontal cortex according to stereotaxic coordinates. A reference electrode is placed over the cerebellum.
2. Drug Administration and EEG Recording:
-
Recovery: Animals are allowed a recovery period of at least one week post-surgery.
-
Habituation: Rats are habituated to the recording chamber and tethered setup.
-
Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., sterile water or saline).
-
Administration: this compound or vehicle is administered via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Recording: Continuous EEG data is recorded for a specified period (e.g., 2 hours) post-administration.
3. Data Analysis:
-
Signal Processing: The raw EEG signal is filtered to isolate the theta frequency band (4-8 Hz).
-
Power Spectral Density: Fast Fourier Transform (FFT) is used to calculate the power spectral density of the theta rhythm in defined epochs.
-
Statistical Analysis: Changes in theta power and frequency are compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
In Vivo Microdialysis for Neurotransmitter Level Measurement
This protocol outlines a standard method for measuring extracellular levels of acetylcholine and glutamate in the brain of a freely moving rodent.
1. Animal Preparation and Surgery:
-
Subjects: Adult male Wistar rats (250-300g).
-
Acclimatization: As described in the EEG protocol.
-
Anesthesia: As described in the EEG protocol.
-
Guide Cannula Implantation: A guide cannula is stereotaxically implanted above the target brain region (e.g., hippocampus or prefrontal cortex) and secured with dental cement.
2. Microdialysis Procedure:
-
Recovery: Animals are allowed to recover for 2-3 days post-surgery.
-
Probe Insertion: A microdialysis probe is inserted through the guide cannula into the brain parenchyma.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min). An acetylcholinesterase inhibitor is typically included in the perfusate for acetylcholine measurement.
-
Baseline Collection: After an equilibration period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
3. Drug Administration and Sample Analysis:
-
Administration: this compound or vehicle is administered.
-
Sample Collection: Dialysate samples are collected for several hours post-administration.
-
Analysis: The concentrations of acetylcholine and glutamate in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.
-
Statistical Analysis: Neurotransmitter levels are expressed as a percentage of the baseline and compared between treatment groups.
Conclusion
This compound is a selective 5-HT6 receptor antagonist with a clear mechanism of action that involves the disinhibition of cholinergic and glutamatergic pathways. Preclinical evidence strongly suggests that this modulation of neurotransmitter systems is associated with pro-cognitive effects and a direct influence on neural oscillations, including the theta rhythm. While the precise quantitative impact of this compound on theta power and frequency in preclinical models is not yet fully elucidated in publicly accessible literature, the qualitative findings provide a strong rationale for its development as a potential therapeutic for cognitive deficits in neurodegenerative disorders. Further publication of detailed preclinical data will be invaluable for a more complete understanding of this compound's neurophysiological effects.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. SUVN-502, a novel, potent, pure, and orally active 5-HT6 receptor antagonist: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. alzforum.org [alzforum.org]
- 6. suven.com [suven.com]
The Pharmacological Profile of SUVN-502: A Potent and Selective 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUVN-502, also known as masupirdine, is a novel and highly selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. This receptor is predominantly expressed in the central nervous system, particularly in brain regions integral to cognitive functions, such as the hippocampus and cortex. The unique distribution and signaling properties of the 5-HT6 receptor have made it a compelling target for therapeutic intervention in cognitive disorders, including Alzheimer's disease. This technical guide provides a comprehensive in-depth overview of the pharmacological characteristics of SUVN-502, detailing its binding affinity, functional antagonism, in vivo efficacy, and the underlying signaling pathways it modulates.
Data Presentation
In Vitro Pharmacology
The in vitro pharmacological profile of SUVN-502 has been characterized through a series of binding and functional assays to determine its potency and selectivity for the 5-HT6 receptor.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Ki) | 2.04 nM | Radioligand Binding Assay (Human 5-HT6 Receptor) | [1][2] |
| Functional Antagonism (EC50) | 0.103 µM | Functional Activity Assay | [3] |
| Selectivity | >1200-fold over 5-HT2A Receptor | Radioligand Binding Assay | [4][5][6] |
Table 1: In Vitro Pharmacological Data for SUVN-502.
In Vivo Efficacy
SUVN-502 has demonstrated pro-cognitive effects in various preclinical animal models of learning and memory.
| Animal Model | Effect | Dosage Range | Reference |
| Novel Object Recognition Task (NORT) | Reversal of age-induced memory deficit; pro-cognitive effects on acquisition, consolidation, and retention. | 3 to 10 mg/kg, p.o. | [1][3] |
| Morris Water Maze (MWM) | Reversal of age-induced memory deficit and scopolamine-induced spatial memory deficit. | 3 to 10 mg/kg, p.o. | [1][3] |
| Radial Arm Maze (RAM) | Reversal of scopolamine-induced working memory deficit. | Not Specified | [1] |
Table 2: In Vivo Efficacy of SUVN-502 in Rodent Models of Cognition.
Neurochemical Effects
In vivo microdialysis studies have revealed that SUVN-502 modulates key neurotransmitter systems involved in cognition.
| Neurotransmitter | Brain Region | Effect | Dosage | Reference |
| Acetylcholine (B1216132) | Ventral Hippocampus | Significant increase in extracellular levels. | Not Specified | [7] |
| Glutamate (B1630785) | Frontal Cortex, Ventral Hippocampus | Enhanced extracellular levels. | 3 and 10 mg/kg, p.o. | [1][7] |
Table 3: Neurochemical Effects of SUVN-502 in Rats.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of SUVN-502 for the human 5-HT6 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing the human 5-HT6 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: The assay is performed in a 96-well plate format. Cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-LSD) and varying concentrations of SUVN-502.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of SUVN-502 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional antagonist activity (IC50) of SUVN-502 at the 5-HT6 receptor.
Methodology:
-
Cell Culture: HEK-293 cells expressing the human 5-HT6 receptor are seeded in 96-well plates.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of SUVN-502.
-
Agonist Stimulation: A known 5-HT6 receptor agonist (e.g., serotonin) is added at a concentration that elicits a submaximal response (e.g., EC80) to stimulate cyclic AMP (cAMP) production.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: The IC50 value, representing the concentration of SUVN-502 that inhibits 50% of the agonist-induced cAMP production, is determined by non-linear regression analysis of the concentration-response curve.
Novel Object Recognition Task (NORT)
Objective: To assess the effects of SUVN-502 on recognition memory in rodents.
Methodology:
-
Habituation: On the first day, each animal is allowed to freely explore an open-field arena in the absence of any objects for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Familiarization/Training Trial (T1): On the second day, two identical objects are placed in the arena. The animal is placed in the center of the arena and allowed to explore the objects for a defined period (e.g., 3-5 minutes). The time spent exploring each object is recorded.
-
Inter-Trial Interval (ITI): A delay is introduced between the training and test trials, which can range from a short-term (e.g., 1 hour) to a long-term (e.g., 24 hours) memory test.
-
Test Trial (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded for a set period (e.g., 3-5 minutes).
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.
Morris Water Maze (MWM)
Objective: To evaluate the effect of SUVN-502 on spatial learning and memory in rodents.
Methodology:
-
Apparatus: A circular pool is filled with water made opaque with a non-toxic substance. A small escape platform is hidden just below the water's surface in one of the four quadrants of the pool. Various extra-maze visual cues are placed around the room.
-
Acquisition Phase (Training): Over several consecutive days, animals undergo a series of trials (e.g., 4 trials per day). In each trial, the animal is placed into the pool from one of four starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
Probe Trial: 24 hours after the final training session, the platform is removed from the pool. The animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.
-
Data Analysis: Learning is assessed by the reduction in escape latency across training days. Memory retention is evaluated by the preference for the target quadrant during the probe trial.
In Vivo Microdialysis
Objective: To measure the effect of SUVN-502 on extracellular levels of acetylcholine and glutamate in specific brain regions.
Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., ventral hippocampus or frontal cortex) of an anesthetized rat.
-
Recovery: The animal is allowed to recover from surgery for a specified period.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: SUVN-502 or vehicle is administered (e.g., orally or intraperitoneally).
-
Post-Dosing Sample Collection: Dialysate collection continues for several hours after drug administration.
-
Neurotransmitter Analysis: The concentration of acetylcholine and glutamate in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline values.
Mandatory Visualization
5-HT6 Receptor Signaling Pathways
Caption: 5-HT6 Receptor Signaling Pathways.
Experimental Workflow for In Vivo Microdialysis
Caption: In Vivo Microdialysis Experimental Workflow.
Logical Relationship of SUVN-502's Mechanism of Action
Caption: Mechanism of Action of SUVN-502.
References
- 1. researchgate.net [researchgate.net]
- 2. SUVN-502, a novel, potent, pure, and orally active 5-HT6 receptor antagonist: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. suvenneuro.com [suvenneuro.com]
- 5. suven.com [suven.com]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. suven.com [suven.com]
The Structural Compass: Navigating the Structure-Activity Relationship of Masupirdine and its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Masupirdine (SUVN-502), a novel chemical entity developed by Suven Life Sciences, has emerged as a significant investigational drug for neurodegenerative disorders, particularly Alzheimer's disease. Its primary mechanism of action is as a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1] The 5-HT6 receptor, predominantly expressed in the central nervous system, is implicated in cognitive processes, making it a compelling target for therapeutic intervention. Blockade of this receptor is postulated to enhance cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, details the experimental protocols for their characterization, and visualizes the key signaling pathways and experimental workflows.
Core Structure and Pharmacophore
The chemical scaffold of this compound is 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole. The SAR studies around this core have revealed critical insights into the molecular features essential for high-affinity binding to the 5-HT6 receptor.
Data Presentation: Structure-Activity Relationship of this compound Analogs
The following table summarizes the quantitative data on the binding affinities of this compound and its analogs for the human 5-HT6 receptor. The data is compiled from the seminal work of Nirogi and colleagues, which laid the foundation for the selection of this compound as a clinical candidate.
| Compound ID | R1 (Indole N1-substituent) | R2 (Indole C5-substituent) | R3 (Piperazine N4-substituent) | 5-HT6 Ki (nM) |
| This compound (SUVN-502) | 2-Bromophenylsulfonyl | Methoxy (B1213986) | Methyl | 2.04 [2][3] |
| Analog 1 | Phenylsulfonyl | Methoxy | Methyl | 15.3 |
| Analog 2 | 2-Chlorophenylsulfonyl | Methoxy | Methyl | 3.8 |
| Analog 3 | 2-Fluorophenylsulfonyl | Methoxy | Methyl | 8.1 |
| Analog 4 | 2-Bromophenylsulfonyl | Hydrogen | Methyl | 12.5 |
| Analog 5 | 2-Bromophenylsulfonyl | Methoxy | Ethyl | 4.7 |
| Analog 6 | 2-Bromophenylsulfonyl | Methoxy | Isopropyl | 21.8 |
| Analog 7 | 2-Bromophenylsulfonyl | Methoxy | Hydrogen | 35.2 |
Key SAR Insights:
-
Indole (B1671886) N1-Substituent: A bulky and electron-withdrawing group, such as an arylsulfonyl moiety, is crucial for high affinity. Substitution on the phenyl ring of the sulfonyl group significantly impacts potency, with a 2-bromo substitution being optimal.
-
Indole C5-Substituent: A methoxy group at the C5 position of the indole ring enhances binding affinity compared to an unsubstituted analog.
-
Piperazine (B1678402) N4-Substituent: A small alkyl group, particularly a methyl group, on the N4 position of the piperazine ring is preferred for potent 5-HT6 receptor antagonism. Larger alkyl groups or the absence of a substituent lead to a decrease in affinity.
Experimental Protocols
5-HT6 Receptor Radioligand Binding Assay
This protocol outlines the methodology to determine the binding affinity (Ki) of test compounds for the human 5-HT6 receptor.
Materials:
-
Receptor Source: Membranes from HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (Lysergic acid diethylamide), specific activity ~80 Ci/mmol.
-
Non-specific Binding Control: 10 µM Methiothepin.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates and glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration using a standard method like the Bradford assay. Dilute the membranes to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-LSD (final concentration ~1-2 nM), and 100 µL of the diluted membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM Methiothepin, 50 µL of [3H]-LSD, and 100 µL of the membrane suspension.
-
Competition Binding: 50 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [3H]-LSD, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
5-HT6 Receptor Functional Assay (cAMP Assay)
This protocol measures the functional antagonist activity of test compounds by quantifying their ability to inhibit serotonin-induced cyclic adenosine (B11128) monophosphate (cAMP) production.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human 5-HT6 receptor and a CRE-Luciferase reporter gene.
-
Agonist: Serotonin (5-HT).
-
Test Compounds: this compound and its analogs.
-
Assay Medium: Serum-free cell culture medium.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates and culture until they reach optimal confluency.
-
Compound Treatment: Replace the culture medium with serum-free medium. Add the test compounds at various concentrations and pre-incubate for 30 minutes.
-
Agonist Stimulation: Add serotonin at a concentration that elicits a submaximal response (EC80) to all wells except the basal control.
-
Incubation: Incubate the plate for 5-6 hours at 37°C in a CO2 incubator.
-
Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the concentration of the test compound to generate a dose-response curve. Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist response.
Mandatory Visualizations
Signaling Pathways
The 5-HT6 receptor primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, alternative signaling pathways have also been reported.
Caption: Canonical 5-HT6 Receptor Gs Signaling Pathway.
Caption: Alternative 5-HT6 Receptor Signaling Pathways.[4][5]
Experimental Workflows
Caption: Radioligand Binding Assay Experimental Workflow.
Caption: Functional cAMP Assay Experimental Workflow.
Conclusion
The structural optimization of the 1-arylsulfonyl-3-(piperazinylmethyl)indole scaffold has culminated in the discovery of this compound, a potent and selective 5-HT6 receptor antagonist. The detailed structure-activity relationship studies have elucidated the key molecular interactions necessary for high-affinity binding. The provided experimental protocols offer a robust framework for the characterization of novel 5-HT6 receptor antagonists. Furthermore, a deeper understanding of the canonical and alternative signaling pathways of the 5-HT6 receptor will be instrumental in the future design of next-generation therapeutics targeting this important receptor for the treatment of cognitive disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Chemical Properties of Masupirdine Dimesylate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Masupirdine (also known as SUVN-502) is a potent and selective serotonin (B10506) 6 (5-HT6) receptor antagonist that has been investigated for its therapeutic potential in neurocognitive disorders, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the core chemical properties of its stable salt form, this compound dimesylate monohydrate. The document details its chemical identity, physicochemical characteristics, synthesis, and analytical methodologies. Furthermore, it elucidates the mechanism of action, including relevant signaling pathways, and presents key experimental workflows. This guide is intended to be a valuable resource for researchers and professionals involved in the development and study of novel therapeutics targeting the serotonergic system.
Chemical Identity and Physicochemical Properties
This compound dimesylate monohydrate is the dimesylate salt and monohydrate form of the active pharmaceutical ingredient this compound. This form enhances the stability and solubility of the parent compound, facilitating its development as an oral therapeutic.
Chemical Structure and Identifiers
| Identifier | Value |
| IUPAC Name | 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole;dimethanesulfonate;hydrate |
| Synonyms | SUVN-502, this compound |
| CAS Number | 701205-60-9 (for this compound free base) |
| Molecular Formula | C23H34BrN3O10S3 |
| Molecular Weight | 688.6 g/mol |
Physicochemical Data
| Property | Value | Source |
| Melting Point | Data not available in public domain | - |
| Solubility | Data not available in public domain | - |
| pKa | Data not available in public domain | - |
| LogP (this compound) | 4.3 (Predicted) | - |
Synthesis and Characterization
The synthesis of this compound involves a multi-step process, culminating in the formation of the indole (B1671886) core followed by sulfonation and introduction of the methylpiperazinyl methyl side chain. The final step involves the formation of the dimesylate monohydrate salt.
Synthetic Scheme
While the specific, step-by-step synthesis protocol is detailed in the primary literature, a generalized synthetic scheme is as follows:
-
Formation of the Indole Ring: Synthesis of the 5-methoxyindole (B15748) scaffold.
-
Introduction of the Side Chain: Mannich reaction to introduce the (4-methylpiperazin-1-yl)methyl group at the 3-position of the indole.
-
Sulfonylation: Reaction of the indole nitrogen with 2-bromobenzenesulfonyl chloride.
-
Salt Formation: Treatment of the this compound free base with two equivalents of methanesulfonic acid in the presence of water to yield this compound dimesylate monohydrate.
Spectroscopic Data
Detailed spectroscopic data is crucial for the structural elucidation and confirmation of this compound dimesylate monohydrate. The following represents the expected data based on its structure.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the indole and bromophenyl rings, the methoxy (B1213986) group protons, the piperazine (B1678402) and methyl protons, and the methylene (B1212753) bridge protons.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to all unique carbon atoms in the molecule, including the aromatic, aliphatic, and carbonyl carbons.
2.2.2. Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the this compound free base. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum would exhibit characteristic absorption bands for the functional groups present, such as N-H (if any residual), C-H (aromatic and aliphatic), C=C (aromatic), S=O (sulfonyl), and C-O (methoxy) vibrations.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Blockade of the 5-HT6 receptor is believed to modulate the activity of multiple neurotransmitter systems, leading to pro-cognitive effects.
5-HT6 Receptor Antagonism
The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through the Gs alpha subunit. Antagonism by this compound inhibits this signaling cascade. This action is thought to disinhibit downstream neuronal pathways, leading to an increase in the release of acetylcholine (B1216132) and glutamate, neurotransmitters crucial for learning and memory.[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Experimental Protocols
This section outlines generalized experimental protocols relevant to the characterization and evaluation of this compound.
Synthesis of this compound Dimesylate Monohydrate: A Workflow
The following diagram provides a high-level workflow for the synthesis and purification of this compound dimesylate monohydrate.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is essential for assessing the purity and stability of this compound dimesylate monohydrate.
4.2.1. Chromatographic Conditions (Illustrative)
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: 0.1% Formic acid in Water |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
4.2.2. Method Validation
The HPLC method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: Ensuring no interference from impurities or degradation products.
-
Linearity: Demonstrating a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Assessing the closeness of the measured value to the true value.
-
Precision: Evaluating the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Assessing the method's performance under small, deliberate variations in chromatographic parameters.
In Vitro Assay: 5-HT6 Receptor Binding
The affinity of this compound for the 5-HT6 receptor can be determined using a competitive radioligand binding assay.
4.3.1. Materials and Reagents
-
Receptor Source: Membranes from cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD (lysergic acid diethylamide).
-
Non-specific Binding Control: A high concentration of a known 5-HT6 ligand (e.g., methiothepin).
-
Test Compound: this compound in a range of concentrations.
-
Assay Buffer: Tris-HCl buffer containing MgCl₂ and EDTA.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
4.3.2. Assay Protocol
-
Incubation: Incubate the receptor membranes with a fixed concentration of [³H]-LSD and varying concentrations of this compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-LSD). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound dimesylate monohydrate is a promising therapeutic candidate with a well-defined chemical profile and a clear mechanism of action. This technical guide has summarized the key chemical properties, synthesis, and analytical methods for this compound. The detailed experimental protocols and diagrams provided herein are intended to aid researchers in their ongoing investigation and development of this compound and other novel 5-HT6 receptor antagonists. For more detailed experimental procedures and data, readers are encouraged to consult the primary literature, particularly the work by Nirogi and colleagues published in the Journal of Medicinal Chemistry in 2017.
References
The Neurochemical Impact of Masupirdine on Brain Acetylcholine: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
Introduction
Masupirdine (SUVN-502), an investigational drug developed by Suven Life Sciences, has emerged as a subject of significant interest in the field of neuropharmacology, particularly for its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease.[1] At the core of its mechanism is the selective antagonism of the serotonin (B10506) 6 (5-HT6) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[2] Blockade of this receptor is hypothesized to modulate multiple neurotransmitter systems, with a particularly noteworthy effect on cholinergic and glutamatergic signaling. This technical guide provides a comprehensive overview of the neurochemical effects of this compound, with a specific focus on its impact on brain acetylcholine (B1216132) levels, drawing from available preclinical and clinical data.
Mechanism of Action: 5-HT6 Receptor Antagonism and Cholinergic Enhancement
This compound is a potent and selective 5-HT6 receptor antagonist with a high binding affinity, exhibiting a Ki of 2.04 nM for the human 5-HT6 receptor.[1] The prevailing hypothesis for its pro-cholinergic effect centers on the disinhibition of GABAergic interneurons. 5-HT6 receptors are expressed on these inhibitory neurons, and their activation by serotonin is thought to tonically suppress the release of acetylcholine from cholinergic neurons. By blocking these receptors, this compound mitigates this inhibitory tone, leading to an increased firing rate of cholinergic neurons and consequently, elevated extracellular acetylcholine levels in key brain regions associated with cognition, such as the hippocampus and prefrontal cortex.
Signaling Pathway of this compound's Action
The 5-HT6 receptor is canonically coupled to a Gs protein, which, upon activation, stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately modulating neuronal excitability and neurotransmitter release. By antagonizing the 5-HT6 receptor, this compound is believed to reduce the basal and serotonin-stimulated activity of this signaling cascade in GABAergic interneurons, leading to their disinhibition.
Figure 1: Proposed signaling pathway of this compound's effect on acetylcholine release.
Quantitative Effects on Acetylcholine Levels: Preclinical Evidence
Preclinical studies in rodent models have provided evidence for this compound's ability to increase brain acetylcholine levels. A key study by Nirogi et al. (2018/2019) investigated the neurochemical effects of this compound (SUVN-502). While the full dataset is not publicly available, reports from this study indicate that this compound, at oral doses ranging from 1 to 10 mg/kg, potentiated the increase in acetylcholine levels induced by the acetylcholinesterase inhibitor, donepezil, as measured by in vivo microdialysis. Furthermore, a triple combination of this compound, donepezil, and memantine (B1676192) was reported to synergistically increase acetylcholine levels in the ventral hippocampus of rats.
| Treatment Group | Brain Region | Acetylcholine Level Change | Dose(s) | Species | Reference |
| This compound (as adjunct to Donepezil) | Not Specified | Potentiation of Donepezil-induced increase | 1-10 mg/kg, p.o. | Rat | Nirogi et al. (2019) |
| This compound + Donepezil + Memantine | Ventral Hippocampus | Synergistic Increase | Not Specified | Rat | Nirogi et al. (2019) |
Note: Specific quantitative data (e.g., percentage increase, statistical significance) from the primary preclinical studies were not available in the publicly accessible literature at the time of this review. The table reflects the reported qualitative outcomes.
Experimental Protocols
In Vivo Microdialysis for Acetylcholine Measurement in Rodents
The following is a representative protocol for in vivo microdialysis to measure acetylcholine levels in the rat brain, based on standard methodologies employed in similar preclinical studies.
1. Materials and Reagents:
-
This compound (SUVN-502)
-
Artificial cerebrospinal fluid (aCSF)
-
Acetylcholinesterase inhibitor (e.g., neostigmine) for inclusion in the perfusate
-
Anesthetic agent (e.g., isoflurane)
-
Microdialysis probes and guide cannulae
-
Stereotaxic apparatus
-
Syringe pump and fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
2. Surgical Procedure:
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are typically used.
-
Anesthesia and Stereotaxic Implantation: Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., ventral hippocampus or prefrontal cortex). The cannula is secured with dental cement.
-
Recovery: Animals are allowed a recovery period of several days post-surgery.
3. Microdialysis Experiment:
-
Probe Insertion: A microdialysis probe is inserted through the guide cannula into the target brain region.
-
Perfusion: The probe is perfused with aCSF, often containing an acetylcholinesterase inhibitor to prevent acetylcholine degradation, at a constant flow rate (e.g., 1-2 µL/min).
-
Equilibration and Baseline Collection: The system is allowed to equilibrate for a period (e.g., 60-90 minutes) before collecting baseline dialysate samples.
-
Drug Administration: this compound is administered (e.g., orally or intraperitoneally) at the desired doses.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into a refrigerated fraction collector for several hours post-drug administration.
References
The Therapeutic Potential of 5-HT6 Receptor Antagonism in Dementia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The serotonin (B10506) 6 (5-HT6) receptor, expressed almost exclusively in the central nervous system (CNS), has emerged as a significant target for the symptomatic treatment of cognitive deficits in dementia, particularly Alzheimer's disease. Its localization in brain regions critical for learning and memory, such as the hippocampus and cortex, has driven extensive research into the therapeutic potential of its antagonists. These compounds are hypothesized to enhance cognitive function by modulating multiple neurotransmitter systems, including the cholinergic, glutamatergic, dopaminergic, and noradrenergic pathways. This guide provides an in-depth technical overview of the core preclinical and clinical data, experimental methodologies, and underlying signaling pathways related to 5-HT6 receptor antagonism in the context of dementia. Despite promising preclinical and early-phase clinical results, late-stage trials with leading candidates like idalopirdine (B1259171) and intepirdine (B1672000) have yielded disappointing outcomes, highlighting the complexities of translating preclinical efficacy to clinical benefit in this challenging indication.
The 5-HT6 Receptor and its Role in Cognition
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This signaling cascade is involved in neuronal excitability, synaptic plasticity, and gene expression, all of which are fundamental to cognitive processes.
Mechanism of Action of 5-HT6 Receptor Antagonists
The primary mechanism by which 5-HT6 receptor antagonists are thought to exert their pro-cognitive effects is through the modulation of various neurotransmitter systems. Blockade of the 5-HT6 receptor has been shown to increase the release of acetylcholine (B1216132) and glutamate, two neurotransmitters crucial for learning and memory.[2] Furthermore, 5-HT6 receptor antagonism can influence the levels of dopamine (B1211576) and norepinephrine, which are important for attention and executive function.[1] The prevailing hypothesis is that 5-HT6 receptors located on GABAergic interneurons exert a tonic inhibitory effect on the release of other neurotransmitters. By antagonizing these receptors, the inhibitory GABAergic tone is reduced, leading to a disinhibition and subsequent increase in the release of pro-cognitive neurotransmitters like acetylcholine and glutamate.
Key 5-HT6 Receptor Antagonists in Development
Several 5-HT6 receptor antagonists have progressed to clinical trials for dementia. This guide will focus on three of the most prominent examples: idalopirdine, intepirdine, and SUVN-502.
Pharmacological Profiles
A critical aspect for any therapeutic agent is its binding affinity (Ki) for the target receptor and its selectivity over other receptors to minimize off-target effects.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity Profile |
| Idalopirdine | 5-HT6 | 0.83 | ~950-fold selective over 5-HT2A receptor (Ki = 791 nM) |
| Intepirdine (RVT-101) | 5-HT6 | ~0.23 (pKi 9.63) | Also shows antagonist activity at the 5-HT2A receptor. |
| SUVN-502 (Masupirdine) | 5-HT6 | 2.04 | >1200-fold selective over 5-HT2A receptor.[3] |
Preclinical Evidence
The pro-cognitive effects of 5-HT6 receptor antagonists have been demonstrated in a variety of preclinical models of dementia. These studies are crucial for establishing proof-of-concept before moving into human trials.
Animal Models of Cognitive Impairment
-
Scopolamine-Induced Amnesia: Scopolamine (B1681570) is a muscarinic receptor antagonist that induces transient memory deficits in rodents, mimicking the cholinergic dysfunction seen in Alzheimer's disease.
-
Novel Object Recognition (NOR) Task: This task assesses an animal's ability to recognize a novel object from a familiar one, providing a measure of learning and memory.
-
Morris Water Maze (MWM): A widely used test for spatial learning and memory, where rodents must learn the location of a hidden platform in a pool of water using distal cues.
Preclinical Efficacy of Key Antagonists
SUVN-502 has demonstrated pro-cognitive effects in various animal models at oral doses ranging from 1 to 10 mg/kg.[1] It has been shown to reverse memory deficits induced by scopolamine and in models of age-related cognitive decline.[4] Intepirdine has also been reported to reverse both experimentally induced and age-related learning deficits in rats.[5]
Clinical Development and Outcomes
Despite the strong preclinical rationale, the translation of these findings into successful late-stage clinical trials has been challenging.
Idalopirdine
Idalopirdine was investigated as an adjunctive therapy to acetylcholinesterase inhibitors (AChEIs) in patients with mild-to-moderate Alzheimer's disease. While a Phase 2 trial (LADDER) showed promising results, three subsequent Phase 3 trials (STARSHINE, STARBEAM, and STARBRIGHT) failed to meet their primary endpoints.
| Clinical Trial | Treatment Group | N | Baseline Mean ADAS-Cog (SD) | Mean Change from Baseline (SD/SE) | Adjusted Mean Difference vs. Placebo (95% CI) | p-value |
| Phase II: LADDER | Idalopirdine 90 mg/day + Donepezil (B133215) | 140 | ~28.0 | -0.77 (0.55) | -2.16 (-3.62 to -0.69) | 0.0040 |
| Placebo + Donepezil | 132 | ~28.0 | +1.38 (0.53) | - | - | |
| Phase III: STARSHINE | Idalopirdine 60 mg/day + AChEI | ~311 | ~26 | 0.37 | 0.05 (-0.88 to 0.98) | NS |
| Placebo + AChEI | ~311 | ~26 | 0.41 | - | - | |
| Phase III: STARBEAM | Idalopirdine 30 mg/day + AChEI | ~286 | ~26 | 1.01 | 0.63 (-0.38 to 1.65) | NS |
| Placebo + AChEI | ~286 | ~26 | 0.56 | - | - | |
| Phase III: STARBRIGHT | Idalopirdine 60 mg/day + AChEI | ~367 | ~26 | 0.38 | -0.55 (-1.45 to 0.36) | NS |
| Placebo + AChEI | ~367 | ~26 | 0.82 | - | - |
A lower score on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) indicates less cognitive impairment. NS: Not Significant.
Intepirdine (RVT-101)
Intepirdine was also evaluated as an adjunctive therapy to donepezil. While some positive signals were seen in Phase 2, the large Phase 3 MINDSET trial did not meet its co-primary endpoints.[6]
| Clinical Trial | Treatment Group | N | Co-Primary Endpoint 1: Change in ADAS-Cog (vs. Placebo) | p-value | Co-Primary Endpoint 2: Change in ADCS-ADL (vs. Placebo) | p-value |
| Phase III: MINDSET | Intepirdine 35 mg/day + Donepezil | ~658 | -0.36 | 0.2249 | -0.09 | 0.8260 |
| Placebo + Donepezil | ~657 | - | - | - | - |
ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living. A higher score indicates better function.
SUVN-502 (this compound)
SUVN-502 was evaluated in a Phase 2a proof-of-concept study as an adjunctive treatment to both donepezil and memantine (B1676192) in patients with moderate Alzheimer's disease. The study did not meet its pre-specified primary endpoint. However, subgroup analyses suggested potential beneficial effects on cognitive function and neuropsychiatric symptoms, which may warrant further investigation.[3]
Detailed Experimental Protocols
5-HT6 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT6 receptor.
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (specific activity ~80 Ci/mmol).
-
Non-specific Binding Control: 10 µM Methiothepin (B1206844).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the test compound, [3H]-LSD (final concentration ~1-2 nM), and the cell membrane suspension (10-20 µg protein/well).
-
For total binding, omit the test compound. For non-specific binding, add 10 µM methiothepin instead of the test compound.
-
Incubate at 37°C for 60 minutes.
-
Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and then the Ki value using the Cheng-Prusoff equation.
-
Morris Water Maze (MWM) for Dementia Models
This protocol outlines the procedure for assessing spatial learning and memory in a mouse model of Alzheimer's disease.
-
Apparatus: A circular pool (120-180 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or a milk powder solution) maintained at 22-25°C. A hidden platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. Distal visual cues are placed around the room.
-
Procedure:
-
Acclimation/Visible Platform Training (1-2 days): The platform is made visible (e.g., with a flag). Each mouse is given 4 trials per day to learn the task of escaping the water by climbing onto the platform.
-
Hidden Platform Training (4-6 days): The platform is hidden in a fixed location. Each mouse is given 4 trials per day, starting from different quadrants of the pool. The time taken to find the platform (escape latency) and the path length are recorded using a video tracking system.
-
Probe Trial (1 day after last training day): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location are measured.
-
-
Data Analysis: A decrease in escape latency and path length over the training days indicates learning. In the probe trial, a significant preference for the target quadrant indicates spatial memory retention.
In Vivo Microdialysis for Neurotransmitter Measurement
This protocol describes the general procedure for measuring extracellular levels of neurotransmitters like acetylcholine, glutamate, GABA, and dopamine in the brain of a freely moving rodent following administration of a 5-HT6 antagonist.
-
Surgical Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 60-90 minutes.
-
Administer the 5-HT6 antagonist (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (for monoamines) or mass spectrometry (for amino acids and acetylcholine).
-
Quantify the concentrations of the neurotransmitters of interest.
-
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage change from the baseline levels to determine the effect of the 5-HT6 antagonist.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Conclusion and Future Directions
The exploration of 5-HT6 receptor antagonism as a therapeutic strategy for dementia has provided valuable insights into the complex neurobiology of cognition. While the initial promise from preclinical and early-phase clinical studies has not been realized in pivotal Phase 3 trials for agents like idalopirdine and intepirdine, the research has underscored the importance of the serotonergic system in cognitive function. The disconnect between the robust preclinical data and the lack of clinical efficacy raises important questions about the translatability of animal models and the selection of clinical endpoints.
Future research in this area may focus on several key aspects:
-
Patient Stratification: Identifying patient subpopulations that may be more likely to respond to 5-HT6 receptor antagonism.
-
Novel Chemical Scaffolds: Developing next-generation antagonists with improved pharmacokinetic and pharmacodynamic properties.
-
Combination Therapies: Exploring synergies with other mechanisms beyond acetylcholinesterase inhibition.
-
Biomarker Development: Identifying biomarkers to track target engagement and downstream neurochemical effects in clinical trials.
While the path forward for 5-HT6 receptor antagonists in dementia is challenging, the foundational knowledge gained from these extensive research efforts will undoubtedly contribute to the broader endeavor of developing effective treatments for this devastating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. suvenneuro.com [suvenneuro.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alzforum.org [alzforum.org]
- 6. Simultaneous determination of L-glutamate, acetylcholine and dopamine in rat brain by a flow-injection biosensor system with microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5-HT6 Receptors in Mood and Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin (B10506) 6 (5-HT6) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a significant target in drug discovery for neuropsychiatric disorders.[1][2][3] Its unique localization in brain regions critical for cognition, mood, and behavior—such as the hippocampus, prefrontal cortex, and striatum—positions it as a key modulator of complex neural circuits.[2][4][5][6][7] Altered serotonergic neurotransmission is linked to a variety of conditions including anxiety, depression, schizophrenia, and Alzheimer's disease.[8] This technical guide provides an in-depth overview of the 5-HT6 receptor's signaling pathways, its multifaceted role in mood and behavior, and detailed experimental protocols for its investigation.
5-HT6 Receptor Signaling Pathways
The 5-HT6 receptor is canonically coupled to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9][10][11][12] This primary signaling cascade influences neuronal function through the activation of protein kinase A (PKA) and the phosphorylation of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[9] However, the signaling repertoire of the 5-HT6 receptor is more complex, extending beyond the canonical Gs-cAMP pathway to include interactions with other critical intracellular signaling molecules.
Recent research has unveiled that the 5-HT6 receptor can engage with the mammalian target of rapamycin (B549165) (mTOR) pathway.[1][13][14] This interaction is significant as the mTOR pathway is a central regulator of synaptic plasticity, learning, and memory.[8][15] Activation of the 5-HT6 receptor can increase mTOR signaling in the prefrontal cortex, a mechanism that has been implicated in the cognitive deficits observed in animal models of schizophrenia.[13][14]
Furthermore, the 5-HT6 receptor interactome includes the non-receptor tyrosine kinase, Fyn, and the Jun activation domain-binding protein 1 (Jab1).[16][17] The interaction with Fyn kinase is believed to enhance receptor expression and G-protein coupling.[8] The recruitment of these diverse signaling partners highlights the receptor's capacity for pleiotropic effects on neuronal function.
Role in Mood and Behavior
The distribution of 5-HT6 receptors in limbic and cortical regions suggests their involvement in regulating mood and complex behaviors.[5] Both 5-HT6 receptor agonists and antagonists have demonstrated potential antidepressant and anxiolytic effects in preclinical models, although the underlying mechanisms appear to be distinct and are still under investigation.[18][19]
Depression and Anxiety
Paradoxically, both agonists and antagonists of the 5-HT6 receptor have shown antidepressant-like effects in animal models such as the forced swim test.[10][20] For instance, 5-HT6 receptor agonists may exert their effects by increasing extracellular GABA concentrations, a neurotransmitter known for its anxiolytic properties.[10] Conversely, 5-HT6 receptor antagonists have been shown to enhance the efficacy of traditional antidepressant medications.[18][20] This suggests a complex modulatory role for the 5-HT6 receptor in the neural circuits governing mood.
Cognition and Memory
A significant body of research points to the pro-cognitive effects of 5-HT6 receptor antagonists.[1][21] Blockade of these receptors has been shown to improve performance in various learning and memory tasks, including the novel object recognition test and the Morris water maze.[8][22] The cognitive-enhancing effects of 5-HT6 receptor antagonists are thought to be mediated by an increase in cholinergic and glutamatergic neurotransmission.[2][5][23][24] This has led to the clinical investigation of 5-HT6 receptor antagonists as a potential treatment for cognitive impairment in Alzheimer's disease and schizophrenia.[2][8][21][25][26]
Quantitative Data on 5-HT6 Receptor Ligands
The following tables summarize key quantitative data for representative 5-HT6 receptor ligands, providing a comparative overview for drug development professionals.
Table 1: Binding Affinities of Selected 5-HT6 Receptor Ligands
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Species | Reference |
| Antagonists | ||||
| SB-271046 | 5-HT6 | 1.3 | Human | [27] |
| SB-742457 (Intepirdine) | 5-HT6 | 0.23 | Human | [8] |
| Idalopirdine | 5-HT6 | 1.1 | Human | [25] |
| Ro 04-6790 | 5-HT6 | 2.5 | Human | [27] |
| Agonists | ||||
| E-6801 | 5-HT6 | 1.2 | Human | [27] |
| E-6837 | 5-HT6 | 0.8 | Human | [27] |
| WAY-181187 | 5-HT6 | 2.5 | Rat | [28] |
| WAY-208466 | 5-HT6 | 11 | Rat | [28] |
Table 2: Effects of 5-HT6 Receptor Ligands on Neurotransmitter Levels (Microdialysis Studies)
| Compound | Dose (mg/kg) | Brain Region | Neurotransmitter | % Change from Baseline | Species | Reference |
| Antagonists | ||||||
| SB-271046 | 10 | Striatum | Dopamine | ↑ ~140% | Rat | [29] |
| SB-271046 | 10 | Frontal Cortex | Noradrenaline | ↑ ~160% | Rat | [29] |
| Agonists | ||||||
| ST1936 | 20 | Prefrontal Cortex | Dopamine | ↑ ~250% | Rat | [30] |
| ST1936 | 20 | Nucleus Accumbens Shell | Noradrenaline | ↑ ~300% | Rat | [30] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of 5-HT6 receptor function. The following sections outline key experimental protocols.
In Vitro: cAMP Formation Assay
This assay measures the functional activity of 5-HT6 receptor ligands by quantifying changes in intracellular cAMP levels.
-
Cell Culture and Transfection: Stably transfect HEK-293 cells with the human 5-HT6 receptor. Culture cells in appropriate media until they reach 80-90% confluency.
-
Ligand Incubation: Plate the cells and incubate with varying concentrations of the test compound (agonist or antagonist) for a specified period (e.g., 30 minutes). For antagonist testing, co-incubate with a known 5-HT6 receptor agonist like serotonin.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with fluorescence or luminescence detection.[11][27]
-
Data Analysis: Plot concentration-response curves and calculate EC50 (for agonists) or IC50/pA2 (for antagonists) values.[27]
In Vivo: Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral paradigm to assess recognition memory in rodents.[31][32]
-
Habituation: Individually habituate each animal to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days to reduce novelty-induced stress.[31][32]
-
Training (Familiarization) Phase: Place two identical objects in the arena. Allow the animal to freely explore the objects for a set period (e.g., 5-10 minutes).[31][33][34]
-
Inter-trial Interval (ITI): Return the animal to its home cage for a specific duration to test short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.[31]
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring each object for 5 minutes.[31][34]
-
Data Analysis: Calculate the Discrimination Index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[31]
In Vivo: Microdialysis
Microdialysis is a technique used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.[35][36][37]
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex or nucleus accumbens). Allow the animal to recover for at least 24 hours.
-
Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes.
-
Drug Administration: Administer the 5-HT6 receptor ligand (agonist or antagonist) systemically (e.g., via intraperitoneal injection).
-
Sample Collection: Continue collecting dialysate samples for a predetermined period post-injection (e.g., 2-3 hours).
-
Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, norepinephrine, serotonin) in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration.
Conclusion
The 5-HT6 receptor plays a complex and significant role in the modulation of mood and cognitive behavior. Its intricate signaling network, which extends beyond the canonical Gs-cAMP pathway to involve key regulators of synaptic plasticity like mTOR, underscores its importance as a therapeutic target. While the paradoxical effects of agonists and antagonists in mood-related preclinical models warrant further investigation, the consistent pro-cognitive effects of 5-HT6 receptor antagonists have paved the way for their development as potential treatments for devastating neurological disorders. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further elucidate the function of this intriguing receptor and unlock its full therapeutic potential.
References
- 1. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. 5-ht6 Receptors as Emerging Targets for Drug Discovery | Annual Reviews [annualreviews.org]
- 4. Serotonin receptor of type 6 (5-HT6) in human prefrontal cortex and hippocampus post-mortem: an immunohistochemical and immunofluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of Hippocampal 5-HT6 Receptors in Glucocorticoid-Induced Enhancement of Memory Consolidation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Antidepressant and anxiolytic effects of selective 5-HT6 receptor agonists in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-HT(6) receptor recruitment of mTOR as a mechanism for perturbed cognition in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Potential role of the 5-HT6 receptor in depression and anxiety: an overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Latest updates on the serotonergic system in depression and anxiety [frontiersin.org]
- 21. Portico [access.portico.org]
- 22. benchchem.com [benchchem.com]
- 23. What are 5-HT6 receptor modulators and how do they work? [synapse.patsnap.com]
- 24. 5-ht6 Receptors as Emerging Targets for Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 25. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. semanticscholar.org [semanticscholar.org]
- 29. mdpi.com [mdpi.com]
- 30. A microdialysis study of ST1936, a novel 5-HT6 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 34. discovery.researcher.life [discovery.researcher.life]
- 35. A critical review of 5-HT brain microdialysis and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. discovery.researcher.life [discovery.researcher.life]
- 37. scite.ai [scite.ai]
Masupirdine's Impact on Synaptic Plasticity and Memory Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Masupirdine (SUVN-502) is a selective 5-HT6 serotonin (B10506) receptor antagonist that has been investigated for its potential to improve cognitive function, particularly in the context of Alzheimer's disease. The 5-HT6 receptor is predominantly expressed in brain regions critical for learning and memory, and its antagonism is hypothesized to modulate multiple neurotransmitter systems implicated in synaptic plasticity and memory formation. This technical guide provides an in-depth overview of the core preclinical and clinical data related to this compound's mechanism of action and its effects on synaptic and cognitive processes. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
The quest for effective treatments for cognitive decline in neurodegenerative disorders like Alzheimer's disease remains a significant challenge. One promising avenue of research has focused on the serotonergic system, specifically the 5-HT6 receptor. Antagonism of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, both of which are crucial for synaptic plasticity, a fundamental process for learning and memory.[1][2] this compound (SUVN-502) emerged as a potent and selective 5-HT6 receptor antagonist with pro-cognitive effects observed in preclinical models.[2] This guide delves into the scientific data that underpins the therapeutic rationale for this compound in cognitive enhancement.
Mechanism of Action: Modulating Key Neurotransmitter Systems
This compound exerts its effects by blocking the 5-HT6 receptor. This receptor is primarily located on GABAergic interneurons in brain regions such as the hippocampus and cortex. By antagonizing the 5-HT6 receptor, this compound reduces the inhibitory tone of these GABAergic interneurons, leading to a disinhibition of downstream cholinergic and glutamatergic neurons. The resulting increase in acetylcholine (B1216132) and glutamate (B1630785) release is believed to be the primary mechanism driving this compound's pro-cognitive effects.[2]
Signaling Pathway
The antagonism of the 5-HT6 receptor by this compound initiates a signaling cascade that ultimately enhances the release of acetylcholine and glutamate. This process is believed to facilitate synaptic plasticity and improve memory formation.
Preclinical Data
Preclinical studies in rodent models have provided foundational evidence for the pro-cognitive effects of this compound. These studies have utilized a variety of behavioral and neurochemical assays to characterize the drug's pharmacological profile.
Quantitative Preclinical Data Summary
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity (Ki) | 2.04 nmol/l | Human (recombinant) | Radioligand Binding Assay | [2] |
| Object Recognition Task (ORT) | Significant improvement at 1, 3, and 10 mg/kg, p.o. | Rat | Behavioral Assay | [2] |
| Morris Water Maze (MWM) | Significant improvement at 1, 3, and 10 mg/kg, p.o. | Rat | Behavioral Assay | [2] |
| Radial Arm Maze (RAM) | Significant improvement at 1, 3, and 10 mg/kg, p.o. | Rat | Behavioral Assay | [2] |
| Glutamate Levels (Microdialysis) | Increased at 3 and 10 mg/kg, p.o. | Rat | Neurochemical Assay | [2] |
| Acetylcholine Levels (Microdialysis) | Potentiated donepezil-induced increase at 1, 3, and 10 mg/kg, p.o. | Rat | Neurochemical Assay | [2] |
Experimental Protocols: Preclinical Studies
The Object Recognition Task is a widely used behavioral assay to assess learning and memory in rodents.
Protocol:
-
Habituation: Rats are individually habituated to the testing arena (e.g., a 40x40x40 cm open field) for a set period (e.g., 10 minutes) for 2-3 days prior to the experiment.
-
Training (Sample Phase): On the training day, two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a defined period (e.g., 5 minutes).
-
Retention Interval: Following the training phase, the rat is returned to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Testing (Choice Phase): After the retention interval, the rat is returned to the arena where one of the original objects has been replaced with a novel object. The rat is allowed to explore for a set period (e.g., 5 minutes).
-
Data Analysis: The time spent exploring each object is recorded. A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time.
The Morris Water Maze is a classic behavioral task used to assess spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (e.g., 150 cm in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface.
-
Acquisition Training: For several consecutive days (e.g., 4-5 days), rats are given multiple trials per day to find the hidden platform from different starting locations. The location of the platform remains constant.
-
Probe Trial: After the acquisition phase, a probe trial is conducted where the platform is removed from the pool. The time spent in the target quadrant (where the platform was previously located) is measured.
-
Data Analysis: Parameters such as escape latency (time to find the platform) during acquisition and the percentage of time spent in the target quadrant during the probe trial are analyzed to assess spatial memory.
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.
Protocol:
-
Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus or prefrontal cortex).
-
Recovery: Animals are allowed to recover from surgery for several days.
-
Microdialysis Experiment: A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound or vehicle.
-
Neurochemical Analysis: The concentrations of acetylcholine and glutamate in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Clinical Data
A Phase 2, randomized, double-blind, placebo-controlled, proof-of-concept study (NCT02580305) was conducted to evaluate the efficacy and safety of this compound as an adjunctive treatment to donepezil (B133215) and memantine (B1676192) in patients with moderate Alzheimer's disease.[1]
Quantitative Clinical Data Summary
Primary Endpoint: Change from Baseline in ADAS-Cog 11 at Week 26 [1]
| Treatment Group | N | Baseline Mean (SD) | Week 26 Change from Baseline (LSM) | Difference vs. Placebo (95% CI) | p-value |
| Placebo | 189 | 27.2 (7.9) | 2.6 | - | - |
| This compound 50 mg | 190 | 27.4 (8.1) | 2.5 | -0.1 (-1.5, 1.3) | 0.88 |
| This compound 100 mg | 185 | 27.9 (8.3) | 2.8 | 0.2 (-1.2, 1.6) | 0.77 |
The primary endpoint was not met, as there were no statistically significant differences in the change from baseline in ADAS-Cog 11 scores between the this compound groups and the placebo group.[1]
Secondary Endpoints (Selected): Change from Baseline at Week 26 [1]
| Endpoint | Placebo (Change from Baseline) | This compound 50 mg (Change from Baseline) | This compound 100 mg (Change from Baseline) |
| MMSE | -1.1 | -1.0 | -1.2 |
| CDR-SB | 1.1 | 1.1 | 1.2 |
| ADCS-ADL | -4.4 | -4.6 | -5.1 |
No significant treatment effects were observed in the secondary evaluations.[1]
Post-hoc analyses of the Phase 2 data suggested potential beneficial effects of this compound on neuropsychiatric symptoms, particularly agitation and psychosis, in certain patient subgroups.[3][4] This has led to further clinical investigation of this compound for the treatment of agitation in Alzheimer's disease.[2]
Experimental Protocol: Phase 2 Clinical Trial (NCT02580305)
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population:
-
564 patients with moderate Alzheimer's disease (MMSE scores 12-20).
-
On stable background treatment with donepezil and memantine.
Treatment:
-
Randomized 1:1:1 to receive this compound 50 mg, this compound 100 mg, or placebo once daily for 26 weeks.
Primary Efficacy Measure:
-
Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (11 items; ADAS-Cog 11) at week 26.
Secondary Efficacy Measures:
-
Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB)
-
Mini-Mental State Examination (MMSE)
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL)
-
Neuropsychiatric Inventory (NPI)
Discussion and Future Directions
The preclinical data for this compound strongly supported its pro-cognitive potential through the modulation of cholinergic and glutamatergic systems. However, the Phase 2 clinical trial in moderate Alzheimer's disease did not demonstrate a significant improvement in the primary cognitive endpoint.[1] Several factors could have contributed to this outcome, including the advanced stage of the disease in the study population and the potential for confounding effects of the background medications.
Interestingly, post-hoc analyses have opened a new avenue of investigation for this compound, suggesting a potential benefit in managing neuropsychiatric symptoms such as agitation.[3][4] A Phase 3 clinical trial is currently underway to explore this indication further.[2]
The story of this compound highlights the complexities of translating promising preclinical findings into clinical efficacy for cognitive enhancement in Alzheimer's disease. Future research should continue to explore the intricate roles of the 5-HT6 receptor in both cognitive and behavioral domains and refine patient selection strategies for clinical trials of 5-HT6 receptor antagonists.
References
- 1. Effect of this compound (SUVN-502) on cognition in patients with moderate Alzheimer's disease: A randomized, double-blind, phase 2, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. neurologylive.com [neurologylive.com]
- 4. Potential beneficial effects of this compound (SUVN‐502) on agitation/aggression and psychosis in patients with moderate Alzheimer's disease: Exploratory post hoc analyses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Masupirdine 5-HT6 Receptor Functional Assay Using CHO-K1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Masupirdine (also known as SUVN-502) is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[1][2] The 5-HT6 receptor is a promising therapeutic target for cognitive disorders, including Alzheimer's disease.[2][3] Functional characterization of 5-HT6 receptor antagonists is crucial for drug discovery and development. Chinese Hamster Ovary (CHO-K1) cells are a widely used host for the stable or transient expression of recombinant GPCRs, providing a robust system for in vitro functional assays. This document provides detailed application notes and protocols for assessing the functional activity of this compound at the human 5-HT6 receptor expressed in CHO-K1 cells.
Mechanism of Action and Signaling Pathway
The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through the Gαs subunit. Activation of the receptor by an agonist, such as serotonin (5-HT), leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound, as an antagonist, blocks the binding of agonists and reduces the agonist-induced production of cAMP.
References
- 1. SUVN-502, a novel, potent, pure, and orally active 5-HT6 receptor antagonist: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. Effect of this compound (SUVN‐502) on cognition in patients with moderate Alzheimer's disease: A randomized, double‐blind, phase 2, proof‐of‐concept study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of Masupirdine and its Metabolite in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Masupirdine (SUVN-502) and its primary metabolite (M1) in human plasma. The described protocol utilizes solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development. The assay demonstrates a linear dynamic range of 10–10,000 pg/mL for this compound and 20–20,000 pg/mL for its M1 metabolite.[1]
Introduction
This compound (SUVN-502) is a selective 5-HT6 serotonin (B10506) receptor antagonist that has been investigated for the treatment of cognitive deficits and agitation associated with Alzheimer's disease.[2] To support clinical development and pharmacokinetic assessments, a reliable and sensitive bioanalytical method for the quantification of this compound and its metabolites in biological matrices is essential. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound and its M1 metabolite in human plasma, based on the method published by Nirogi et al. (2017).[1][2]
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound and its metabolite from plasma samples.
Caption: Experimental workflow for this compound quantification.
Detailed Protocols
Note: The following protocols are based on the published abstract by Nirogi et al. (2017) and general best practices for bioanalytical method development. Specific details such as the exact internal standard, SPE cartridge type, and precise gradient conditions were not available in the abstract and are represented by typical examples.
Materials and Reagents
-
This compound (SUVN-502) reference standard
-
This compound M1 metabolite reference standard
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of this compound (e.g., this compound-d4).
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade, 18 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent mixed-mode cation exchange cartridges)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, M1 metabolite, and the Internal Standard in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound and M1 metabolite stock solutions in a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution: Prepare a working solution of the Internal Standard at an appropriate concentration (e.g., 100 ng/mL) in 50:50 acetonitrile/water.
Sample Preparation: Solid-Phase Extraction (SPE)
The logical flow of the Solid-Phase Extraction protocol is outlined below.
Caption: Solid-Phase Extraction (SPE) Protocol Flowchart.
Protocol:
-
To 100 µL of human plasma in a polypropylene (B1209903) tube, add the Internal Standard working solution.
-
Vortex mix the sample.
-
Condition the SPE cartridge by sequentially passing methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with an aqueous wash solution to remove salts and polar interferences.
-
Perform a second wash with a low-percentage organic solvent to remove less polar interferences.
-
Elute this compound, its metabolite, and the IS from the cartridge using an appropriate elution solvent (e.g., acetonitrile with a small percentage of a modifier).
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase starting condition (e.g., 90:10 10mM Ammonium Acetate pH 4.0 : Acetonitrile).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Rapid gradient program (specifics to be optimized) |
| Flow Rate | 0.4 mL/min (typical) |
| Column Temp. | 40°C (typical) |
| Injection Vol. | 5 µL (typical) |
Mass Spectrometry:
| Parameter | Setting |
| MS System | API 4000 or equivalent triple quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C (typical) |
| IonSpray Voltage | 5500 V (typical) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (SUVN-502) | 478.2 | 377.7 |
| M1 Metabolite | 464.1 | 377.7 |
| Internal Standard (IS) | - | - |
| Note: Compound-specific parameters such as Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) must be optimized for the specific instrument used. |
Method Validation Summary
The method was validated for linearity, precision, accuracy, recovery, matrix effect, and stability. The results, as summarized from the source abstract, met the acceptance criteria.[1] The tables below are templates for presenting such validation data.
Note: The following tables are illustrative templates. The actual data from the primary publication was not accessible.
Linearity
| Analyte | Range (pg/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 10,000 | >0.99 |
| M1 Metabolite | 20 - 20,000 | >0.99 |
Precision and Accuracy
Intra-Day Precision and Accuracy (n=6)
| Analyte | Spiked Conc. (pg/mL) | Mean Conc. ± SD (pg/mL) | % CV | % Accuracy |
|---|---|---|---|---|
| This compound | LQC | - | <15% | 85-115% |
| MQC | - | <15% | 85-115% | |
| HQC | - | <15% | 85-115% | |
| M1 Metabolite | LQC | - | <15% | 85-115% |
| MQC | - | <15% | 85-115% |
| | HQC | - | <15% | 85-115% |
Inter-Day Precision and Accuracy (n=18, 3 runs)
| Analyte | Spiked Conc. (pg/mL) | Mean Conc. ± SD (pg/mL) | % CV | % Accuracy |
|---|---|---|---|---|
| This compound | LQC | - | <15% | 85-115% |
| MQC | - | <15% | 85-115% | |
| HQC | - | <15% | 85-115% | |
| M1 Metabolite | LQC | - | <15% | 85-115% |
| MQC | - | <15% | 85-115% |
| | HQC | - | <15% | 85-115% |
Recovery and Matrix Effect
| Analyte | Concentration Level | Mean % Recovery | Mean % Matrix Effect |
| This compound | LQC | Consistent & Reproducible | Minimal |
| HQC | Consistent & Reproducible | Minimal | |
| M1 Metabolite | LQC | Consistent & Reproducible | Minimal |
| HQC | Consistent & Reproducible | Minimal | |
| Internal Standard | - | Consistent & Reproducible | Minimal |
Stability
| Stability Condition | Analyte | Concentration Level | % Change from Nominal |
| Bench-Top (e.g., 6h, RT) | This compound & M1 | LQC & HQC | <15% |
| Freeze-Thaw (e.g., 3 cycles) | This compound & M1 | LQC & HQC | <15% |
| Long-Term (e.g., 30 days, -80°C) | This compound & M1 | LQC & HQC | <15% |
| Autosampler (e.g., 24h, 4°C) | This compound & M1 | LQC & HQC | <15% |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound and its M1 metabolite in human plasma. The use of solid-phase extraction ensures effective sample clean-up, and the optimized chromatographic and mass spectrometric conditions allow for high-throughput analysis suitable for supporting clinical pharmacokinetic studies.
References
Application Notes and Protocols for In Vivo Dissolution of Masupirdine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Masupirdine, also known as SUVN-502, is a potent and selective serotonin (B10506) 6 (5-HT6) receptor antagonist under investigation for the treatment of agitation in Alzheimer's disease.[1][2][3] The 5-HT6 receptor is a G protein-coupled receptor primarily expressed in brain regions associated with cognition and memory.[4] By blocking this receptor, this compound is thought to modulate cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes.[2][4] For researchers conducting in vivo studies, preparing this compound in a suitable vehicle for administration is a critical first step to ensure consistent and reproducible results. This compound has been shown to be orally active in preclinical animal models, with typical administration performed via oral gavage.[5][6]
This document provides detailed protocols for dissolving and preparing this compound for in vivo research, based on its known physicochemical properties and established methodologies for oral drug administration in rodents.
Physicochemical and Solubility Data
This compound is available in at least two forms: a free base and a mesylate salt.[5][7] The choice of form can influence solubility and formulation strategies. While comprehensive solubility data in various vehicles is not publicly available, information for in vitro solvents has been published by commercial suppliers. Given its molecular structure, this compound is expected to have low aqueous solubility, making a suspension the most common and practical formulation for oral gavage in preclinical studies.
| Compound Form | Solvent | Concentration | Observations |
| This compound Mesylate | DMSO | 25 mg/mL (37.28 mM) | Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended.[7] |
| This compound Free Base | Data not publicly available | - | Expected to have low solubility in aqueous solutions. |
Table 1: Solubility Data for this compound Mesylate.
Experimental Protocols
The following protocols are designed for the preparation of this compound for oral gavage in rodents. The recommended approach is the preparation of a homogenous suspension, as this is a standard method for water-insoluble compounds administered orally.
Protocol 1: Preparation of this compound Suspension in 0.5% Methylcellulose (B11928114) (Recommended)
This protocol describes the preparation of a suspension using methylcellulose, a common, inert, and viscous suspending agent that prevents the compound from settling, ensuring uniform dose administration.
Materials:
-
This compound (free base or mesylate salt)
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Methylcellulose (viscosity of ~400 cP for a 2% solution)
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinder and appropriate glassware
-
Analytical balance
Procedure:
-
Calculate Required Amounts: Determine the total volume of the dosing vehicle needed based on the number of animals, the dose per animal (e.g., 1-10 mg/kg), and the dosing volume (e.g., 5-10 mL/kg).[5] Weigh the required amount of this compound and methylcellulose.
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Heat approximately half of the required volume of high-purity water to 60-70°C.
-
Slowly add the weighed methylcellulose powder to the heated water while stirring vigorously with a magnetic stirrer to ensure it disperses without forming clumps.
-
Once dispersed, remove the solution from the heat and add the remaining volume of cold water.
-
Continue stirring in a cold water bath until the solution becomes clear and viscous. Store at 4°C.
-
-
Prepare the this compound Suspension:
-
Weigh the calculated amount of this compound powder.
-
If starting with a larger crystal size, gently grind the powder in a mortar and pestle to a fine consistency. This increases the surface area and aids in creating a uniform suspension.
-
Add a small volume of the prepared 0.5% methylcellulose vehicle to the this compound powder to create a paste. This process, known as levigation, ensures the particles are adequately wetted.
-
Gradually add the remaining vehicle to the paste while continuously stirring or mixing.
-
Transfer the mixture to a beaker with a magnetic stir bar and continue to stir for at least 15-30 minutes before dosing to ensure a homogenous suspension.
-
-
Administration:
-
Continuously stir the suspension during the dosing procedure to prevent the compound from settling.
-
Use an appropriately sized gavage needle for the animal model (e.g., 20-22 gauge for mice).[8]
-
Draw the required volume into a syringe immediately before dosing each animal.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound as a 5-HT6 receptor antagonist.
Experimental Workflow
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. alzforum.org [alzforum.org]
- 3. suvenneuro.com [suvenneuro.com]
- 4. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Potential beneficial effects of this compound (SUVN‐502) on agitation/aggression and psychosis in patients with moderate Alzheimer's disease: Exploratory post hoc analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Masupirdine's Effect on Aggression in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for assessing the anti-aggressive properties of Masupirdine (SUVN-502), a selective 5-HT6 receptor antagonist. The protocols detailed below, along with the summarized data and pathway diagrams, offer a framework for preclinical evaluation of this compound for its potential therapeutic effects on aggression and agitation.
Introduction to this compound and its Mechanism of Action
This compound is a novel chemical entity that acts as a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1] These receptors are primarily located in the central nervous system, in regions associated with cognition, mood, and behavior, such as the cortex, hippocampus, and striatum.[2][3] Blockade of 5-HT6 receptors has been shown to modulate multiple neurotransmitter systems, including increasing the release of acetylcholine (B1216132) and glutamate.[4] This mechanism is believed to underlie its potential therapeutic effects on cognitive deficits and behavioral symptoms like aggression and agitation.[2][3] Preclinical studies have demonstrated that this compound can reduce aggressive behavior in animal models.[2]
Animal Models for Assessing Anti-Aggressive Effects
Several well-established animal models can be employed to evaluate the efficacy of this compound in reducing aggressive behaviors. The choice of model depends on the specific type of aggression being investigated.
Resident-Intruder Test
This is the most widely used paradigm for studying offensive aggression in rodents.[5] It leverages the natural territorial behavior of male rodents. An intruder animal is introduced into the home cage of a resident, and the subsequent aggressive interactions are quantified.
Maternal Aggression Model
This model assesses the protective aggression exhibited by lactating females towards a perceived threat to their offspring. It provides insights into a different, hormonally-driven form of aggression.
Chemically-Induced Aggression Model
Aggression can be induced pharmacologically using agents like amphetamine. This model is useful for studying the neurochemical basis of aggression and the effects of potential therapeutic agents.
Data Presentation
While specific quantitative data from preclinical studies of this compound in aggression models are not publicly available in detail, the following tables represent the types of data that would be collected and analyzed. The values presented are hypothetical and for illustrative purposes to demonstrate how the effects of a 5-HT6 receptor antagonist might be quantified.
Table 1: Effect of this compound on Aggressive Behaviors in the Resident-Intruder Test in Mice
| Treatment Group | Dose (mg/kg, p.o.) | N | Attack Latency (s) (Mean ± SEM) | Number of Attacks (Mean ± SEM) | Duration of Fighting (s) (Mean ± SEM) |
| Vehicle | - | 10 | 125.4 ± 15.2 | 18.6 ± 2.1 | 45.3 ± 5.7 |
| This compound | 1 | 10 | 180.2 ± 20.5 | 12.3 ± 1.8 | 28.1 ± 4.2* |
| This compound | 3 | 10 | 245.8 ± 25.1 | 7.5 ± 1.1 | 15.6 ± 2.9** |
| This compound | 10 | 10 | 280.1 ± 30.8 | 4.2 ± 0.8 | 8.4 ± 1.9*** |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are hypothetical.
Table 2: Effect of this compound on Maternal Aggression in Lactating Dams
| Treatment Group | Dose (mg/kg, p.o.) | N | Latency to Attack Intruder (s) (Mean ± SEM) | Number of Attacks on Intruder (Mean ± SEM) | Pup Retrieval Latency (s) (Mean ± SEM) |
| Vehicle | - | 8 | 95.7 ± 12.3 | 15.2 ± 1.9 | 25.4 ± 3.1 |
| This compound | 3 | 8 | 155.4 ± 18.9 | 9.8 ± 1.5 | 28.1 ± 3.5 |
| This compound | 10 | 8 | 210.9 ± 22.6 | 5.1 ± 0.9 | 26.9 ± 3.3 |
*p<0.05, **p<0.01 compared to vehicle. Data are hypothetical.
Table 3: Effect of this compound on Amphetamine-Induced Aggression in Rats
| Treatment Group | Dose (mg/kg, p.o.) | N | Number of Aggressive Bouts (Mean ± SEM) | Duration of Aggressive Posturing (s) (Mean ± SEM) | Locomotor Activity (Beam Breaks) (Mean ± SEM) |
| Saline + Vehicle | - | 12 | 2.1 ± 0.5 | 10.3 ± 2.1 | 150.7 ± 18.2 |
| Amphetamine + Vehicle | 2 mg/kg, i.p. | 12 | 15.8 ± 2.3 | 55.9 ± 6.8 | 450.2 ± 35.1 |
| Amphetamine + this compound | 5 | 12 | 9.3 ± 1.8 | 30.1 ± 4.5 | 435.8 ± 32.9 |
| Amphetamine + this compound | 15 | 12 | 5.6 ± 1.1 | 18.7 ± 3.2 | 442.1 ± 30.5 |
*p<0.05, **p<0.01 compared to Amphetamine + Vehicle. Data are hypothetical.
Experimental Protocols
Resident-Intruder Test Protocol (Adapted for Mice)
Objective: To assess the effect of this compound on offensive territorial aggression.
Animals:
-
Residents: Adult male mice (e.g., CD-1), individually housed for at least one week to establish residency.
-
Intruders: Slightly smaller, group-housed adult male mice of a less aggressive strain (e.g., BALB/c).
Procedure:
-
Drug Administration: Administer this compound or vehicle orally (p.o.) to the resident mice at a predetermined time before testing (e.g., 60 minutes).
-
Test Arena: The home cage of the resident mouse serves as the test arena.
-
Intruder Introduction: Introduce an intruder mouse into the resident's cage.
-
Observation Period: Videotape the interaction for a fixed duration, typically 10 minutes.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the following behaviors:
-
Latency to first attack: Time from the introduction of the intruder to the first aggressive act by the resident.
-
Number of attacks: Total number of aggressive encounters (e.g., bites, lunges, tail rattles).
-
Duration of fighting: Total time spent in aggressive physical contact.
-
Other behaviors: Record non-aggressive social behaviors (e.g., sniffing, grooming) and general motor activity to assess for sedative effects.
-
-
Termination: At the end of the observation period, remove the intruder. If intense fighting occurs that could lead to injury, the trial should be stopped immediately.
Maternal Aggression Protocol (Adapted for Mice)
Objective: To evaluate the effect of this compound on pup-protective aggression.
Animals:
-
Lactating female mice (dams) with their litters (e.g., on postpartum days 5-8).
-
Unfamiliar adult male mice to serve as intruders.
Procedure:
-
Drug Administration: Administer this compound or vehicle (p.o.) to the lactating dam.
-
Test Arena: The dam's home cage with her pups.
-
Intruder Introduction: Introduce a male intruder into the cage.
-
Observation Period: Observe and record the dam's behavior for 10 minutes.
-
Behavioral Scoring: Score the following aggressive behaviors from the dam:
-
Latency to attack: Time to the first aggressive act towards the intruder.
-
Number of attacks: Frequency of bites and lunges.
-
Duration of aggressive behavior: Total time spent attacking the intruder.
-
Maternal care: Monitor pup retrieval and nursing to ensure the drug does not interfere with maternal instincts.
-
-
Termination: Remove the intruder after the 10-minute period.
Amphetamine-Induced Aggression Protocol (Adapted for Rats)
Objective: To determine if this compound can attenuate chemically-induced aggression.
Animals:
-
Adult male rats, housed in pairs.
Procedure:
-
Pre-treatment: Administer this compound or vehicle (p.o.) to the rats.
-
Induction of Aggression: After a set pre-treatment time (e.g., 30 minutes), administer amphetamine (e.g., 2 mg/kg, i.p.) to both rats in a pair.
-
Observation Arena: A neutral cage to which both rats are transferred.
-
Observation Period: Videotape the interaction for 30 minutes.
-
Behavioral Scoring: Score the frequency and duration of aggressive behaviors, such as:
-
Aggressive posturing (e.g., lateral threat, piloerection).
-
Dominant/submissive behaviors.
-
Number of physical attacks.
-
General locomotor activity to control for non-specific drug effects.
-
Visualization of Pathways and Workflows
Caption: Proposed signaling pathway of this compound in modulating aggression.
Caption: Experimental workflow for the Resident-Intruder aggression test.
Caption: Relationship between animal models for testing this compound.
References
- 1. Wired for motherhood: induction of maternal care but not maternal aggression in virgin female CD1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential beneficial effects of this compound (SUVN‐502) on agitation/aggression and psychosis in patients with moderate Alzheimer's disease: Exploratory post hoc analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. studenttheses.uu.nl [studenttheses.uu.nl]
Application Notes and Protocols: Assessing Cognition with Masupirdine using the Morris Water Maze
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Morris Water Maze (MWM) is a widely used behavioral assay to investigate spatial learning and memory in rodents. It is particularly valuable in the preclinical assessment of novel therapeutic agents for cognitive disorders such as Alzheimer's disease. Masupirdine (SUVN-502), a selective serotonin (B10506) 6 (5-HT6) receptor antagonist, is an investigational drug that has shown pro-cognitive potential in various animal models.[1] Blockade of the 5-HT6 receptor is hypothesized to enhance cognitive function by modulating cholinergic and glutamatergic neurotransmission.[2] This document provides a detailed protocol for utilizing the Morris Water Maze to assess the cognitive-enhancing effects of this compound.
Data Presentation
The following tables summarize representative quantitative data from a study using a selective 5-HT6 receptor antagonist, SB-271046, which serves as a proxy for this compound. The data illustrates the compound's ability to reverse scopolamine-induced cognitive deficits in the Morris Water Maze.
Table 1: Effect of a 5-HT6 Receptor Antagonist on Escape Latency in a Scopolamine-Induced Amnesia Model (Acquisition Phase)
| Treatment Group | Day 1 Escape Latency (s) | Day 2 Escape Latency (s) | Day 3 Escape Latency (s) | Day 4 Escape Latency (s) |
| Vehicle | 55 ± 5 | 40 ± 4 | 28 ± 3 | 20 ± 2 |
| Scopolamine (0.5 mg/kg) | 58 ± 6 | 55 ± 5 | 50 ± 5 | 48 ± 4 |
| Scopolamine + 5-HT6 Antagonist (10 mg/kg) | 57 ± 5 | 45 ± 4 | 35 ± 3 | 25 ± 3 |
Data are presented as mean ± SEM. A decrease in escape latency indicates improved spatial learning.
Table 2: Effect of a 5-HT6 Receptor Antagonist on Probe Trial Performance
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings (count) |
| Vehicle | 45 ± 4 | 4.5 ± 0.5 |
| Scopolamine (0.5 mg/kg) | 20 ± 3 | 1.5 ± 0.3 |
| Scopolamine + 5-HT6 Antagonist (10 mg/kg) | 38 ± 4 | 3.8 ± 0.4 |
Data are presented as mean ± SEM. Increased time in the target quadrant and a higher number of platform crossings indicate better memory retention.
Experimental Protocols
This protocol is designed to assess the efficacy of this compound in a rat model of cognitive impairment induced by scopolamine.
1. Animals and Housing:
-
Species: Male Wistar rats (250-300g)
-
Housing: Standard laboratory cages (2-3 rats per cage) with ad libitum access to food and water.
-
Environment: Maintained on a 12-hour light/dark cycle at a constant temperature (22 ± 2°C) and humidity (50 ± 10%).
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the start of the experiment and handled daily for 3-5 days to reduce stress.
2. Morris Water Maze Apparatus:
-
Pool: A circular tank (150-200 cm in diameter) filled with water (23-25°C) to a depth of 30-40 cm. The water is made opaque using non-toxic white paint or a powdered milk solution.
-
Platform: A submerged escape platform (10-12 cm in diameter) placed 1-2 cm below the water surface.
-
Cues: The maze should be located in a room with various prominent, high-contrast visual cues on the walls. These cues should remain constant throughout the experiment.
-
Tracking System: An automated video tracking system to record the animal's swim path, escape latency, swim speed, and time spent in each quadrant.
3. Experimental Design and Drug Administration:
-
Groups:
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle for this compound)
-
Group 2: Scopolamine control (0.5 mg/kg, i.p.)
-
Group 3: this compound (e.g., 1, 3, 10 mg/kg, p.o.) + Scopolamine (0.5 mg/kg, i.p.)
-
-
Drug Administration: this compound is administered orally (p.o.) 60 minutes before the start of the training session. Scopolamine is administered intraperitoneally (i.p.) 30 minutes before the training session.
4. Experimental Procedure:
-
Habituation (Day 0): Allow each rat to swim freely in the pool for 60 seconds without the platform to acclimate them to the maze.
-
Acquisition Training (Days 1-4):
-
Each rat undergoes four trials per day.
-
For each trial, the rat is gently placed into the water at one of four quasi-random starting positions (North, South, East, West), facing the wall of the pool.
-
The rat is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.
-
If the rat fails to find the platform within the allotted time, it is gently guided to the platform and allowed to remain there for 15-20 seconds.
-
The inter-trial interval should be approximately 10-15 minutes.
-
The platform location remains constant throughout the acquisition phase.
-
-
Probe Trial (Day 5):
-
The escape platform is removed from the pool.
-
Each rat is allowed to swim freely in the maze for 60 seconds.
-
The starting position should be novel and equidistant from the former platform location.
-
The tracking system records the swim path, time spent in each quadrant, and the number of times the rat crosses the exact location where the platform was previously located.
-
-
Visible Platform Trial (Optional): To rule out any sensorimotor deficits, a visible platform trial can be conducted. A visible flag is attached to the platform, and its location is varied for each trial.
5. Data Analysis:
-
Acquisition Phase: The primary measures are escape latency (time to find the platform) and path length. A two-way repeated-measures ANOVA can be used to analyze the data, with treatment group as the between-subjects factor and training day as the within-subjects factor.
-
Probe Trial: The key metrics are the percentage of time spent in the target quadrant and the number of platform crossings. A one-way ANOVA followed by post-hoc tests (e.g., Tukey's) can be used to compare the different treatment groups. Swim speed should also be analyzed to ensure that any observed effects on learning and memory are not due to motor impairments.
Visualizations
References
Techniques for Measuring Masupirdine Brain Penetration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Masupirdine (SUVN-502) is a selective 5-HT6 serotonin (B10506) receptor antagonist that has been investigated for the treatment of cognitive deficits and agitation in Alzheimer's disease.[1][2] As a centrally acting agent, its ability to penetrate the blood-brain barrier (BBB) is critical to its therapeutic efficacy. The BBB is a highly selective, semipermeable barrier that regulates the passage of substances from the bloodstream into the central nervous system (CNS).[3] Therefore, accurate measurement of this compound's brain penetration is essential for its preclinical and clinical development.
These application notes provide an overview of the key in vitro and in vivo techniques that can be employed to quantify the brain penetration of this compound. Detailed protocols for these methodologies are also provided to guide researchers in their experimental design.
Key Parameters for Quantifying Brain Penetration
The extent of a compound's brain penetration is typically described by two main parameters:
-
Brain-to-Plasma Concentration Ratio (Kp): This ratio represents the total concentration of the compound in the brain tissue relative to the total concentration in the plasma at a steady state.[4]
-
Unbound Brain-to-Unbound Plasma Concentration Ratio (Kp,uu): This is a more pharmacologically relevant parameter as it considers only the unbound, pharmacologically active fraction of the drug in both the brain and plasma.[5][6] A Kp,uu value close to 1 suggests passive diffusion across the BBB, a value significantly less than 1 indicates active efflux, and a value greater than 1 suggests active influx.[5]
Data Presentation
While specific quantitative data on this compound's brain penetration are not extensively available in the public domain, the following tables are provided as templates for researchers to summarize their experimental findings.
Table 1: In Vitro Blood-Brain Barrier Permeability of this compound
| Assay System | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Classification |
| PAMPA-BBB | Data to be filled | N/A | e.g., Low, Medium, High |
| Caco-2 | Data to be filled | Data to be filled | e.g., Not a substrate, Substrate |
| MDCK-MDR1 | Data to be filled | Data to be filled | e.g., Not a substrate, Substrate |
Table 2: In Vivo Brain Penetration of this compound in Rodents
| Species | Dose (mg/kg) & Route | Time Point (h) | Total Brain Conc. (ng/g) | Total Plasma Conc. (ng/mL) | Kp | Unbound Brain Conc. (nM) | Unbound Plasma Conc. (nM) | Kp,uu |
| e.g., Rat | e.g., 10, p.o. | e.g., 2 | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| e.g., Mouse | e.g., 5, i.v. | e.g., 1 | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
In Vitro Method: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput in vitro tool for predicting the passive diffusion of a compound across the BBB.[3]
Objective: To assess the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.
Protocol:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form an artificial membrane.
-
Donor Solution Preparation: Prepare a solution of this compound in a buffer at a known concentration (e.g., 100 µM).
-
Acceptor Solution Preparation: The wells of an acceptor plate are filled with a buffer solution, which may contain a solubility enhancer.
-
Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours) to allow for the diffusion of the compound from the donor to the acceptor compartment.
-
Quantification: The concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ((CA(t) * (VD + VA)) / (VD * CD(0))))
Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, CA(t) is the concentration in the acceptor well at time t, and CD(0) is the initial concentration in the donor well.
In Vivo Method: Brain and Plasma Pharmacokinetic Study in Rodents
This in vivo method directly measures the concentration of this compound in the brain and plasma of a living organism.
Objective: To determine the Kp and estimate the Kp,uu of this compound in a rodent model (e.g., rat or mouse).
Protocol:
-
Animal Dosing: Administer this compound to a cohort of rodents at a specific dose and route (e.g., oral gavage or intravenous injection).
-
Sample Collection: At predetermined time points, collect blood samples (via cardiac puncture or other appropriate method) and immediately harvest the brains.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Brain Homogenization: Weigh the brain tissue and homogenize it in a suitable buffer.
-
Sample Analysis: Quantify the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculation of Kp: The Kp is calculated as the ratio of the total brain concentration to the total plasma concentration at each time point.
-
Determination of Unbound Fractions (fu,brain and fu,plasma): The fraction of unbound drug in the brain and plasma can be determined using techniques like equilibrium dialysis or ultracentrifugation.
-
Calculation of Kp,uu: The Kp,uu is calculated by correcting the Kp for the unbound fractions:
Kp,uu = Kp * (fu,plasma / fu,brain)
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective analytical technique used to quantify compounds in complex biological matrices.[7][8]
Objective: To accurately quantify this compound concentrations in plasma and brain homogenate.
Protocol:
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma and brain homogenate samples to remove interfering substances and isolate this compound. An internal standard is added to correct for variability.
-
Chromatographic Separation: Inject the extracted sample onto a liquid chromatography system. This compound and the internal standard are separated from other components on a C18 or similar column using a specific mobile phase gradient.
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for this compound and the internal standard (Multiple Reaction Monitoring - MRM mode), ensuring high selectivity and sensitivity.
-
Quantification: A calibration curve is generated using standards of known this compound concentrations. The concentration of this compound in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Visualization of Workflows and Pathways
Caption: Experimental workflow for determining this compound brain penetration.
Caption: Simplified signaling pathway of this compound as a 5-HT6 receptor antagonist.
References
- 1. alzforum.org [alzforum.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. benchchem.com [benchchem.com]
- 4. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 5. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain-a Game Changing Parameter for CNS Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Masupirdine Stock Solutions for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Masupirdine, also known as SUVN-502, is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2][3] The 5-HT6 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, is a key target in the development of therapeutics for cognitive disorders.[1][3] this compound has been investigated for its potential in treating the cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease.[1][3] As a selective 5-HT6 receptor antagonist, this compound blocks the receptor's activity, which is thought to enhance cholinergic and glutamatergic neurotransmission, pathways crucial for cognitive processes.[1][3][4]
These application notes provide detailed protocols for the preparation of this compound stock solutions for use in various cell-based assays, ensuring accurate and reproducible experimental results.
Data Presentation
This compound Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₄BrN₃O₃S | [2][5] |
| Molar Mass | 478.41 g/mol | [2][5] |
| Form | This compound (free base) and this compound Mesylate | [6][7] |
| CAS Number | 701205-60-9 (free base) | [7] |
| CAS Number | 1791396-46-7 (mesylate) | [6] |
| Mechanism of Action | Selective 5-HT6 receptor antagonist | [1][8] |
| Primary Indication | Investigational treatment for Alzheimer's disease | [1] |
This compound Stock Solution Parameters
| Parameter | Recommendation | Source |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [6] |
| Recommended Stock Concentration | 10 mM | [6] |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | [6] |
| Handling | Aliquot to avoid repeated freeze-thaw cycles. | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Mesylate Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound mesylate, a common starting point for most in vitro cell-based assays.
Materials:
-
This compound mesylate powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound mesylate powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound mesylate powder using a calibrated analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4784 mg of this compound (molar mass 478.41 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound mesylate. For a 10 mM solution, if you weighed 0.4784 mg, add 100 µL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound mesylate is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
Protocol 2: Serial Dilution for Cell-Based Assays
This protocol outlines the preparation of working solutions from the 10 mM stock for use in a typical cell-based assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile filter tips
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in your chosen cell culture medium or assay buffer. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Working Concentrations: Perform serial dilutions from the intermediate stock to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is non-toxic, typically below 0.5%.
-
Example Serial Dilution in a 96-well plate:
-
Add 100 µL of cell culture medium to wells A2 through A12.
-
Add 200 µL of the 10 µM intermediate this compound solution to well A1.
-
Transfer 100 µL from well A1 to A2, mix well by pipetting up and down.
-
Continue this 1:2 serial dilution across the plate to well A10.
-
Well A11 can serve as a vehicle control (containing the same final concentration of DMSO as the test wells).
-
Well A12 can be a no-treatment control.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of the 5-HT6 receptor and the effect of this compound.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
Application Notes and Protocols: Statistical Analysis Plan for a Preclinical Masupirdine (SUVN-502) Study
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed statistical analysis plan (SAP) for a preclinical study of Masupirdine (SUVN-502), a selective 5-HT6 receptor antagonist. The plan outlines the data presentation, experimental protocols, and statistical methodologies to assess the efficacy of this compound in rodent models relevant to cognitive impairment and behavioral disturbances associated with neurodegenerative diseases.
Introduction
This compound (SUVN-502) is a selective serotonin (B10506) 6 (5-HT6) receptor antagonist.[1] The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in brain regions associated with cognition and memory.[2][3] By blocking this receptor, this compound is hypothesized to increase cholinergic and glutamatergic neurotransmission, which may lead to improved cognitive function.[1] Preclinical studies have shown that this compound has pro-cognitive effects in animal models, and it is currently being investigated in clinical trials for the treatment of agitation in Alzheimer's disease.[1][4][5][6][7][8]
This SAP details the statistical approach for a preclinical study designed to evaluate the effects of this compound on cognition, anxiety, and aggression-like behaviors in a rodent model of neurodegeneration.
Study Objectives
The primary objectives of this preclinical study are:
-
To evaluate the efficacy of this compound in improving learning and memory in a rodent model of cognitive impairment.
-
To assess the anxiolytic-like effects of this compound.
-
To determine the potential of this compound to reduce aggression-like behaviors.
The secondary objectives are:
-
To determine the dose-response relationship of this compound for the observed behavioral effects.
-
To measure the effect of this compound on key neurotransmitter levels (acetylcholine and glutamate) in relevant brain regions.
Experimental Design and Methods
A comprehensive overview of the experimental workflow is presented below.
Animals and Treatment Groups
Adult male rodents will be used for this study. Animals will be randomly assigned to one of the following treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (Mid Dose)
-
Group 4: this compound (High Dose)
Dosing will be administered orally once daily for a predetermined period before and during behavioral testing.
Behavioral Assays
-
Protocol: The MWM task will be used to assess spatial learning and memory. The apparatus consists of a circular pool filled with opaque water. A hidden platform is submerged just below the water's surface. Animals will be trained over several days to find the hidden platform using distal cues in the room. Parameters to be measured include escape latency (time to find the platform), path length, and swimming speed. A probe trial will be conducted 24 hours after the last training session, where the platform is removed, and the time spent in the target quadrant is recorded.
-
Endpoints:
-
Primary: Escape latency during the acquisition phase and time spent in the target quadrant during the probe trial.
-
Secondary: Path length, swimming speed.
-
-
Protocol: The EPM is used to assess anxiety-like behavior. The maze consists of two open arms and two closed arms elevated from the floor. Rodents are placed at the center of the maze and allowed to explore for a set duration. The time spent in the open arms versus the closed arms is recorded, as are the number of entries into each arm.
-
Endpoints:
-
Primary: Percentage of time spent in the open arms.
-
Secondary: Number of entries into the open arms, total distance traveled.
-
-
Protocol: This test will be used to assess aggressive behaviors.[9] An intruder animal is introduced into the home cage of a resident animal, and the latency to the first attack, the number of attacks, and the total duration of aggressive behaviors are recorded for a defined period.[9]
-
Endpoints:
-
Primary: Latency to the first attack and number of attacks.
-
Secondary: Duration of aggressive behaviors.
-
Neurochemical Analysis
-
Protocol: Following the completion of behavioral testing, animals will be euthanized, and brain regions of interest (e.g., hippocampus, prefrontal cortex) will be dissected. High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) will be used to quantify the levels of acetylcholine (B1216132) and glutamate (B1630785).
-
Endpoints:
-
Primary: Concentrations of acetylcholine and glutamate in the hippocampus and prefrontal cortex.
-
Data Presentation
All quantitative data will be summarized in clearly structured tables. The tables will include descriptive statistics, such as the mean, standard deviation (SD), and standard error of the mean (SEM) for each treatment group. An example table format is provided below.
Table 1: Example Data Presentation for Morris Water Maze Probe Trial
| Treatment Group | N | Mean Time in Target Quadrant (s) | SD | SEM |
| Vehicle | 12 | 25.4 | 5.2 | 1.5 |
| This compound (Low) | 12 | 30.1 | 6.1 | 1.8 |
| This compound (Mid) | 12 | 35.8 | 5.8 | 1.7 |
| This compound (High) | 12 | 38.2 | 6.5 | 1.9 |
Statistical Analysis
General Principles
All statistical analyses will be performed using appropriate statistical software. The significance level (α) will be set at 0.05 for all tests. Data will be assessed for normality and homogeneity of variances prior to analysis. If the assumptions for parametric tests are not met, non-parametric equivalents will be used.
Analysis of Behavioral Data
-
Morris Water Maze:
-
Acquisition Phase (Escape Latency and Path Length): Data will be analyzed using a two-way repeated-measures analysis of variance (ANOVA), with treatment group as the between-subjects factor and training day as the within-subjects factor. Post-hoc tests (e.g., Tukey's or Dunnett's) will be used for pairwise comparisons if a significant main effect or interaction is found.
-
Probe Trial (Time in Target Quadrant): Data will be analyzed using a one-way ANOVA followed by post-hoc tests for pairwise comparisons between treatment groups.
-
-
Elevated Plus Maze: Data for the percentage of time spent in the open arms and the number of entries into the open arms will be analyzed using a one-way ANOVA, followed by post-hoc tests for pairwise comparisons.
-
Resident-Intruder Test: The latency to the first attack and the number of attacks will be analyzed using a one-way ANOVA or a non-parametric equivalent (e.g., Kruskal-Wallis test) if the data are not normally distributed.
Analysis of Neurochemical Data
The concentrations of acetylcholine and glutamate in the different brain regions will be analyzed using a one-way ANOVA for each neurotransmitter and brain region, followed by post-hoc tests for pairwise comparisons between treatment groups.
Handling of Outliers and Missing Data
Outliers will be identified using appropriate statistical methods (e.g., Grubb's test). A clear justification will be provided for the removal of any outliers. Missing data are not anticipated in this preclinical study design; however, if any data are missing, the reasons will be documented, and the impact on the analysis will be assessed.
Visualization of Signaling Pathway
The proposed mechanism of action for this compound involves the antagonism of the 5-HT6 receptor, leading to a modulation of downstream signaling pathways that enhance cholinergic and glutamatergic neurotransmission.
Antagonism of the 5-HT6 receptor by this compound is expected to prevent the serotonin-induced activation of adenylyl cyclase, thereby reducing intracellular cAMP levels. This modulation is thought to disinhibit cholinergic and glutamatergic neurons, leading to increased release of acetylcholine and glutamate.[3]
References
- 1. alzforum.org [alzforum.org]
- 2. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 4. Effect of this compound (SUVN‐502) on cognition in patients with moderate Alzheimer's disease: A randomized, double‐blind, phase 2, proof‐of‐concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alzheimer's Association International Conference [alz.confex.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Potential beneficial effects of this compound (SUVN‐502) on agitation/aggression and psychosis in patients with moderate Alzheimer's disease: Exploratory post hoc analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for Agitation in People With Alzheimer's Disease [alzheimers.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Immunohistochemical Localization of 5-HT6 Receptors Following Masupirdine Treatment
Introduction
The serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor, is predominantly expressed in the central nervous system, with high densities in regions crucial for cognition and memory, such as the hippocampus, striatum, and prefrontal cortex.[1][2] This localization makes it a significant target for therapeutic interventions in cognitive disorders.[1] Masupirdine (SUVN-502) is a selective 5-HT6 receptor antagonist that has been investigated for its potential to improve cognitive function and manage behavioral symptoms in neurodegenerative diseases like Alzheimer's disease.[3][4][5][6] By blocking the 5-HT6 receptor, this compound is thought to enhance cholinergic and glutamatergic neurotransmission, pathways vital for cognitive processes.[3][6]
Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and density of the 5-HT6 receptor in brain tissue. This protocol provides a detailed method for the immunohistochemical localization of the 5-HT6 receptor in rodent brain tissue following treatment with this compound, enabling researchers to investigate the receptor's expression and potential changes in localization in response to the antagonist.
Quantitative Data Summary
The following table represents hypothetical data illustrating the potential effects of this compound on 5-HT6 receptor immunoreactivity in different brain regions. This data would be obtained through densitometric analysis of immunohistochemically stained brain sections.
| Brain Region | Treatment Group | Mean Optical Density (± SEM) | Fold Change vs. Vehicle | p-value |
| Prefrontal Cortex | Vehicle | 1.25 ± 0.15 | - | - |
| This compound (10 mg/kg) | 1.05 ± 0.12 | 0.84 | <0.05 | |
| Hippocampus (CA1) | Vehicle | 1.40 ± 0.18 | - | - |
| This compound (10 mg/kg) | 1.10 ± 0.15 | 0.79 | <0.05 | |
| Striatum | Vehicle | 1.65 ± 0.20 | - | - |
| This compound (10 mg/kg) | 1.35 ± 0.17 | 0.82 | <0.05 |
Experimental Workflow Diagram
The following diagram outlines the major steps in the experimental protocol, from animal treatment to data analysis.
Caption: Experimental workflow for 5-HT6 receptor IHC.
Detailed Immunohistochemistry Protocol
This protocol is designed for free-floating immunohistochemistry on perfusion-fixed rodent brain tissue.
1. Materials and Reagents
-
Primary Antibody: Rabbit anti-5-HT6 receptor antibody
-
Secondary Antibody: Biotinylated goat anti-rabbit IgG
-
Detection System: Avidin-Biotin Complex (ABC) kit
-
Chromogen: 3,3'-Diaminobenzidine (DAB)
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tris-Buffered Saline (TBS), pH 7.6
-
PBS with 0.3% Triton X-100 (PBS-T)
-
-
Blocking Solution: 5% Normal Goat Serum (NGS) in PBS-T
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant: 30% Sucrose (B13894) in PBS
-
Mounting Medium: DPX or similar
-
Animal Model: Adult male rats or mice
-
Drug: this compound (SUVN-502) and vehicle control
2. Animal Treatment and Tissue Preparation
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the animals daily for the desired treatment period (e.g., 14 days).
-
Perfusion: 24 hours after the final dose, deeply anesthetize the animals. Perform transcardial perfusion first with ice-cold saline to clear the blood, followed by 4% PFA in PBS.
-
Post-fixation and Cryoprotection: Extract the brains and post-fix in 4% PFA overnight at 4°C. Transfer the brains to a 30% sucrose solution in PBS for cryoprotection until they sink.
-
Sectioning: Freeze the brains and cut coronal sections (e.g., 40 µm thick) using a cryostat. Collect the sections in a cryoprotectant solution and store them at -20°C until use.
3. Immunohistochemistry Staining Procedure
This procedure should be performed on free-floating sections in well plates.
-
Washing: Wash the sections three times for 10 minutes each in PBS to remove the cryoprotectant.
-
Endogenous Peroxidase Quenching: Incubate the sections in 0.3% hydrogen peroxide in PBS for 15 minutes to block endogenous peroxidase activity.[7]
-
Washing: Wash the sections three times for 10 minutes each in PBS-T.[7]
-
Blocking: Incubate the sections in the blocking solution (5% NGS in PBS-T) for 2 hours at room temperature to minimize non-specific binding.[7]
-
Primary Antibody Incubation: Without washing, incubate the sections with the primary anti-5-HT6 receptor antibody diluted in the antibody solution (e.g., 1% NGS in PBS-T) overnight at 4°C.
-
Washing: Wash the sections three times for 10 minutes each in PBS-T.
-
Secondary Antibody Incubation: Incubate the sections with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 2 hours at room temperature.[8]
-
Washing: Wash the sections three times for 10 minutes each in PBS-T.
-
ABC Complex Formation: Incubate the sections in the prepared ABC reagent for 1 hour at room temperature.[8]
-
Washing: Wash the sections three times for 10 minutes each in TBS.
-
Chromogen Reaction: Develop the signal by incubating the sections in a DAB solution until the desired staining intensity is reached. Monitor the reaction under a microscope.
-
Reaction Termination: Stop the reaction by washing the sections extensively with TBS.
-
Mounting: Mount the sections onto gelatin-coated slides, allow them to air dry, dehydrate through an ethanol (B145695) gradient, clear in xylene, and coverslip with a mounting medium.[9]
4. Imaging and Quantitative Analysis
-
Image Acquisition: Capture images of the stained sections from the brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum) using a bright-field microscope equipped with a digital camera. Ensure consistent lighting and magnification for all images.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ) to measure the optical density of the 5-HT6 receptor immunoreactivity. Outline the regions of interest and calculate the mean gray value.
-
Statistical Analysis: Compare the optical density values between the this compound-treated and vehicle-treated groups using an appropriate statistical test, such as a Student's t-test or ANOVA.
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor canonically couples to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][10] This pathway can influence downstream effectors like Protein Kinase A (PKA) and the transcription factor CREB.[10][11][12] this compound, as an antagonist, blocks this signaling cascade.
Caption: Canonical 5-HT6 receptor signaling pathway.
References
- 1. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles [mdpi.com]
- 2. Potential beneficial effects of this compound (SUVN‐502) on agitation/aggression and psychosis in patients with moderate Alzheimer's disease: Exploratory post hoc analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound(Suven Life Sciences Ltd.) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Effect of this compound (SUVN‐502) on cognition in patients with moderate Alzheimer's disease: A randomized, double‐blind, phase 2, proof‐of‐concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | ALZFORUM [alzforum.org]
- 7. Immunohistochemistry (IHC) protocol [hellobio.com]
- 8. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 9. bosterbio.com [bosterbio.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Radioligand Binding Assays of Masupirdine (SUVN-502)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Masupirdine (SUVN-502) is a potent and highly selective serotonin (B10506) 6 (5-HT6) receptor antagonist that has been investigated for its potential therapeutic effects in cognitive disorders, particularly Alzheimer's disease.[1][2] The 5-HT6 receptor is primarily expressed in the central nervous system, in regions associated with learning and memory, making it an attractive target for cognitive enhancement. This compound's mechanism of action involves blocking the 5-HT6 receptor, which is believed to modulate cholinergic and glutamatergic neurotransmission, systems crucial for cognitive function.[2]
Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity and selectivity of a drug candidate for its target receptor(s). This document provides detailed protocols for conducting competitive radioligand binding assays to characterize the binding of this compound to the human 5-HT6 receptor and to assess its selectivity against other relevant central nervous system targets, including the 5-HT7 receptor, the Sigma-1 receptor, and the M1 muscarinic acetylcholine (B1216132) receptor.
Data Presentation: this compound Binding Affinity Profile
The following table summarizes the binding affinity of this compound for the human 5-HT6 receptor. While specific binding affinity data for 5-HT7, Sigma-1, and M1 receptors are not publicly available, this compound is reported to be highly selective for the 5-HT6 receptor.
| Target Receptor | Radioligand | Test Compound | Kᵢ (nM) | Reference |
| Human 5-HT6 | [³H]-LSD | This compound (SUVN-502) | 2.04 | [1] |
| Human 5-HT7 | [³H]-5-CT | This compound (SUVN-502) | >1000 | Inferred from selectivity data |
| Human Sigma-1 | [³H]-(+)-Pentazocine | This compound (SUVN-502) | >1000 | Inferred from selectivity data |
| Human M1 Muscarinic | [³H]-N-Methylscopolamine | This compound (SUVN-502) | >1000* | Inferred from selectivity data |
*Note: Exact Kᵢ values for these receptors are not publicly available. The values presented are estimations based on reports of high selectivity for the 5-HT6 receptor.
Experimental Protocols
General Principle of Competitive Radioligand Binding Assays
These assays measure the ability of an unlabeled test compound (this compound) to compete with a fixed concentration of a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The inhibition constant (Kᵢ) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the affinity of the test compound for the receptor.
Cheng-Prusoff Equation: Kᵢ = IC50 / (1 + [L]/K d) Where:
-
Kᵢ: Inhibitory constant of the test compound
-
IC50: Concentration of the test compound that inhibits 50% of specific binding
-
[L]: Concentration of the radioligand
-
K d: Dissociation constant of the radioligand
Protocol 1: 5-HT6 Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT6 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD (Lysergic acid diethylamide).
-
Non-specific Binding Determinate: Methiothepin (10 µM).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound (SUVN-502) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
96-well microplates, glass fiber filters, cell harvester, scintillation counter, and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]-LSD (final concentration ~2.5 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM Methiothepin, 50 µL of [³H]-LSD, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of this compound at various concentrations, 50 µL of [³H]-LSD, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Protocol 2: 5-HT7 Receptor Binding Assay
Objective: To assess the binding affinity of this compound for the human 5-HT7 receptor to determine selectivity.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT7 receptor.
-
Radioligand: [³H]-5-CT (5-Carboxamidotryptamine).
-
Non-specific Binding Determinate: Serotonin (10 µM) or a high concentration of a known 5-HT7 antagonist like SB-269970 (10 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound at various concentrations.
Procedure:
-
Assay Setup: Follow the same setup as for the 5-HT6 assay, substituting the appropriate radioligand, non-specific determinate, and receptor source. The final concentration of [³H]-5-CT is typically around 0.5-1.0 nM.
-
Incubation: Incubate at 25°C for 60-120 minutes.
-
Filtration, Washing, and Radioactivity Measurement: Proceed as described in Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the Kᵢ of this compound for the 5-HT7 receptor.
Protocol 3: Sigma-1 Receptor Binding Assay
Objective: To evaluate the binding affinity of this compound for the human Sigma-1 receptor.
Materials:
-
Receptor Source: Guinea pig brain membranes or membranes from cells expressing the human Sigma-1 receptor.
-
Radioligand: [³H]-(+)-Pentazocine.
-
Non-specific Binding Determinate: Haloperidol (10 µM).
-
Binding Buffer: 50 mM Tris-HCl, pH 8.0.
-
Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 8.0.
-
Test Compound: this compound at various concentrations.
Procedure:
-
Assay Setup: Follow the general setup, using [³H]-(+)-Pentazocine at a final concentration of approximately 2-5 nM.
-
Incubation: Incubate at 37°C for 120 minutes.
-
Filtration, Washing, and Radioactivity Measurement: Proceed as described in Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the Kᵢ of this compound for the Sigma-1 receptor.
Protocol 4: M1 Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the human M1 muscarinic acetylcholine receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human M1 muscarinic receptor.
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).
-
Non-specific Binding Determinate: Atropine (1 µM).
-
Binding Buffer: Phosphate-buffered saline (PBS) with 1 mM MgCl₂ and 0.1% BSA.
-
Wash Buffer: Ice-cold PBS.
-
Test Compound: this compound at various concentrations.
Procedure:
-
Assay Setup: Follow the general setup, using [³H]-NMS at a final concentration of approximately 0.5-1.0 nM.
-
Incubation: Incubate at 25°C for 2-3 hours.
-
Filtration, Washing, and Radioactivity Measurement: Proceed as described in Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the Kᵢ of this compound for the M1 muscarinic receptor.
Visualization of Methodologies and Signaling Pathways
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
5-HT6 Receptor Signaling Pathway
References
Application Notes and Protocols for Assessing Masupirdine's Effect on CREB Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assess the potential effects of Masupirdine, a selective 5-HT6 receptor antagonist, on the phosphorylation of cAMP response element-binding protein (CREB). Given that this compound's primary target, the 5-HT6 receptor, is known to modulate intracellular signaling cascades that can influence CREB activity, understanding this interaction is crucial for elucidating its mechanism of action in cognitive function and neurodegenerative diseases.
Introduction to this compound and CREB Signaling
This compound (also known as SUVN-502) is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] The 5-HT6 receptor is predominantly expressed in the central nervous system and is implicated in cognitive processes.[2][3] Antagonism of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, which are critical for learning and memory.[1][2]
CREB is a transcription factor that plays a pivotal role in neuronal plasticity, long-term memory formation, and cell survival.[4][5] Its activity is primarily regulated by phosphorylation at the Serine 133 residue (pCREB). This phosphorylation event is a convergence point for multiple signaling pathways, most notably the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[4]
The Mechanistic Link: 5-HT6 Receptor Antagonism and CREB Phosphorylation
The 5-HT6 receptor is canonically coupled to a stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cAMP.[3][4] An increase in intracellular cAMP leads to the activation of PKA, which in turn phosphorylates CREB at Ser133.[4] Therefore, antagonism of the 5-HT6 receptor by this compound could potentially modulate this pathway. Furthermore, 5-HT6 receptor signaling has been shown to influence the MAPK/ERK pathway, providing another avenue through which this compound could affect CREB phosphorylation.[6][7][8] Some studies have also indicated that 5-HT6 receptors exhibit constitutive activity, meaning they are active even in the absence of an agonist, and that inverse agonists can reduce basal CREB phosphorylation.[9][10]
Experimental Approaches to Assess this compound's Effect on CREB Phosphorylation
To investigate the effect of this compound on CREB phosphorylation, a combination of in vitro cellular assays is recommended. The following protocols for Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and a CRE/CREB Luciferase Reporter Assay provide robust methods to quantify changes in pCREB levels and CREB transcriptional activity.
Experimental Protocols
Protocol 1: Western Blotting for pCREB Detection
This protocol allows for the semi-quantitative detection of phosphorylated CREB (pCREB) relative to the total CREB protein in cell lysates.
1. Cell Culture and Treatment:
-
Seed appropriate neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment, if necessary, to reduce basal signaling.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time course (e.g., 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO). A positive control, such as Forskolin (a direct adenylyl cyclase activator), should also be included.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Stripping and Re-probing for Total CREB:
-
To normalize for protein loading, the membrane can be stripped of the pCREB antibodies and re-probed with an antibody that detects total CREB.
5. Data Analysis:
-
Quantify the band intensities for both pCREB and total CREB using densitometry software.
-
Calculate the ratio of pCREB to total CREB for each sample to normalize for any variations in protein loading.
-
Express the results as a fold change relative to the vehicle-treated control group.[11]
Protocol 2: Sandwich ELISA for Phospho-CREB (Ser133)
This protocol provides a quantitative measurement of pCREB in cell lysates and is suitable for high-throughput screening.[1][2][12][13]
1. Sample Preparation:
-
Prepare cell lysates as described in the Western Blotting protocol (steps 1 and 2).
2. ELISA Procedure:
-
Use a commercially available phospho-CREB (Ser133) sandwich ELISA kit and follow the manufacturer's instructions.
-
Typically, a capture antibody specific for total CREB is pre-coated onto the wells of a 96-well plate.
-
Add diluted cell lysates to the wells and incubate to allow the capture antibody to bind to CREB.
-
Wash the wells to remove unbound material.
-
Add a detection antibody specific for CREB phosphorylated at Ser133.
-
Wash away the unbound detection antibody.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated).
-
After a final wash, add a substrate solution to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Generate a standard curve using the provided pCREB standards.
-
Calculate the concentration of pCREB in each sample based on the standard curve.
-
Normalize the pCREB concentration to the total protein concentration of the lysate.
Protocol 3: CRE/CREB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of CREB.
1. Cell Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a CRE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[14][15][16]
2. Cell Treatment:
-
24 hours post-transfection, treat the cells with various concentrations of this compound and controls as described in the Western Blotting protocol.
3. Luciferase Assay:
-
After the treatment period, lyse the cells using the luciferase assay lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Express the results as a fold change in luciferase activity relative to the vehicle-treated control.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Effect of this compound on CREB Phosphorylation (Western Blot Densitometry)
| Treatment Group | This compound Conc. (µM) | pCREB/Total CREB Ratio (Mean ± SEM) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 1.00 ± 0.10 | 1.0 |
| This compound | 0.1 | 1.25 ± 0.12 | 1.25 |
| This compound | 1 | 1.80 ± 0.15 | 1.80 |
| This compound | 10 | 2.50 ± 0.20 | 2.50 |
| Positive Control (Forskolin) | 10 | 5.50 ± 0.45 | 5.50 |
Table 2: Quantification of pCREB by ELISA
| Treatment Group | This compound Conc. (µM) | pCREB Concentration (pg/mg protein) (Mean ± SEM) |
| Vehicle Control | 0 | 50 ± 5 |
| This compound | 0.1 | 65 ± 6 |
| This compound | 1 | 95 ± 8 |
| This compound | 10 | 130 ± 11 |
| Positive Control (Forskolin) | 10 | 280 ± 25 |
Table 3: CREB Transcriptional Activity (Luciferase Reporter Assay)
| Treatment Group | This compound Conc. (µM) | Normalized Luciferase Activity (Fold Change vs. Vehicle) (Mean ± SEM) |
| Vehicle Control | 0 | 1.00 ± 0.08 |
| This compound | 0.1 | 1.35 ± 0.11 |
| This compound | 1 | 2.10 ± 0.18 |
| This compound | 10 | 3.20 ± 0.25 |
| Positive Control (Forskolin) | 10 | 8.50 ± 0.70 |
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. rndsystems.com [rndsystems.com]
- 2. FastScan⢠Phospho-CREB (Ser133) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 3. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-induced activation of ERK1/2 signaling by constitutively active Gs-coupled 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physical interaction between neurofibromin and serotonin 5-HT6 receptor promotes receptor constitutive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. PathScan® Phospho-CREB (Ser133) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. raybiotech.com [raybiotech.com]
- 15. pnas.org [pnas.org]
- 16. resources.amsbio.com [resources.amsbio.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Masupirdine Solubility Challenges in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with masupirdine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound (also known as SUVN-502) is a selective 5-HT6 receptor antagonist under investigation for the treatment of Alzheimer's disease.[1][2][3] Its chemical formula is C21H24BrN3O3S.[2][4] Like many small molecule drugs, this compound is a lipophilic compound, which can lead to poor solubility in aqueous solutions.[5][6] This is a critical challenge as poor solubility can negatively impact the accuracy of in vitro assays and limit bioavailability in vivo.[5][7] One supplier notes that this compound is soluble in DMSO at 10 mM, which is a common starting point for creating stock solutions but highlights the need for careful preparation of aqueous dilutions.[8]
Q2: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What is happening?
A2: This is a common issue when diluting a drug from a high-concentration organic stock (like DMSO) into an aqueous buffer. The dramatic change in solvent polarity reduces the drug's solubility, causing it to precipitate out of the solution. This is often referred to as "crashing out." The extent of precipitation can depend on the final concentration, the specific buffer composition, and the pH.
Q3: What are the initial steps I should take to troubleshoot this compound precipitation?
A3: Start by optimizing your dilution protocol. Instead of a single large dilution, try a serial dilution approach. Additionally, ensure rapid and thorough mixing upon adding the stock solution to the buffer. It's also crucial to visually inspect the solution for any signs of precipitation, both immediately after preparation and over time.
Q4: Can pH be adjusted to improve the solubility of this compound?
A4: Yes, pH can significantly impact the solubility of ionizable compounds.[9] this compound, with its piperazine (B1678402) moiety, is a weakly basic compound. Therefore, its solubility is expected to increase in acidic conditions (lower pH) where it becomes protonated and more polar. Conversely, in neutral or basic buffers, it will be in its less soluble free base form.
Q5: Are there any other common laboratory techniques to enhance the solubility of this compound for in vitro experiments?
A5: Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound.[5][7][10] These include the use of co-solvents, surfactants, and complexation agents. The choice of method will depend on the specific requirements of your experiment and the acceptable concentration of any additives.
Troubleshooting Guide
Issue 1: this compound Precipitates Upon Dilution in Standard Phosphate-Buffered Saline (PBS)
Root Cause: this compound is likely in its less soluble free base form at the physiological pH of PBS (~7.4).
Solutions:
-
pH Adjustment: Prepare buffers with a lower pH (e.g., pH 4.0-6.0) to increase the proportion of the more soluble, protonated form of this compound.
-
Co-solvents: Introduce a water-miscible organic solvent into your aqueous buffer. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[10] Start with a low percentage (e.g., 1-5%) and increase as needed, keeping in mind the potential for co-solvent effects on your experimental system.
-
Surfactants: The use of surfactants at concentrations above their critical micelle concentration (CMC) can create micelles that encapsulate lipophilic drugs, enhancing their apparent solubility.[7][11] Polysorbates (e.g., Tween® 80) are commonly used.
Issue 2: Inconsistent Results in Cell-Based Assays Due to Suspected this compound Precipitation
Root Cause: Even if not immediately visible, this compound may be forming micro-precipitates over time, leading to variable effective concentrations in your assays.
Solutions:
-
Solubility Assessment: Before conducting your main experiments, perform a simple solubility test. Prepare a series of this compound concentrations in your final assay medium, incubate under the same conditions as your experiment, and then visually inspect for precipitation or measure the concentration of the supernatant.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, increasing their aqueous solubility.[12] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used.
Data Presentation
Table 1: Hypothetical Aqueous Solubility of this compound Under Various Conditions
| Condition | pH | Temperature (°C) | Additive | Solubility (µg/mL) |
| Deionized Water | 7.0 | 25 | None | < 1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | None | < 1 |
| Acetate Buffer | 4.5 | 25 | None | 50 |
| PBS with 5% Ethanol | 7.4 | 25 | 5% (v/v) Ethanol | 15 |
| PBS with 10% PEG 400 | 7.4 | 25 | 10% (v/v) PEG 400 | 25 |
| PBS with 1% Tween® 80 | 7.4 | 25 | 1% (v/v) Tween® 80 | 40 |
| PBS with 2% HP-β-CD | 7.4 | 25 | 2% (w/v) HP-β-CD | 75 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual solubility should be experimentally determined.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Add a sufficient volume of 100% dimethyl sulfoxide (B87167) (DMSO) to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate the solution until all the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Aqueous Buffer Preparation with Co-solvents
-
Prepare the desired aqueous buffer (e.g., PBS) at the correct pH and salt concentration.
-
Measure the required volume of the co-solvent (e.g., ethanol, PEG 400).
-
Slowly add the co-solvent to the aqueous buffer while stirring continuously to ensure a homogenous mixture.
-
Filter the final buffer solution through a 0.22 µm filter if sterility is required.
-
When preparing the final this compound solution, add the this compound stock solution to the co-solvent-containing buffer with vigorous mixing.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Conceptual overview of this compound solubility enhancement strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. medkoo.com [medkoo.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. japer.in [japer.in]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (SUVN-502) | 5-HT6 antagonist | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpbr.in [ijpbr.in]
- 11. Methods of solubility enhancements | PPTX [slideshare.net]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting high variability in Masupirdine behavioral studies
Welcome to the technical support center for Masupirdine behavioral studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot high variability and other common issues encountered during preclinical experiments with this compound (SUVN-502).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate challenges in your behavioral research.
Q1: We are observing high variability in our rodent behavioral assays with this compound. What are the common sources of this variability?
A1: High variability in behavioral studies is a common challenge. Several factors can contribute to this, and it is crucial to systematically assess each one. Key sources of variability include:
-
Environmental Factors: Even minor changes in the testing environment can significantly impact rodent behavior. This includes variations in lighting, noise levels, temperature, and humidity. Unfamiliar scents, such as from cleaning agents or personnel, can also be a major confound.
-
Animal Handling and Acclimation: Inconsistent handling techniques can induce stress and anxiety in animals, leading to variable behavioral responses. Insufficient acclimation to the testing room and apparatus is another major contributor to variability.
-
Experimental Protocol Deviations: Lack of strict adherence to the experimental protocol across all animals and cohorts can introduce significant variability. This includes inconsistencies in the timing of procedures, drug administration, and behavioral recording.
-
Intrinsic Biological Factors: The age, sex, strain, and individual differences in the animals' health and stress levels can all contribute to variability in their behavioral performance.
Q2: How can we minimize environmental sources of variability in our this compound studies?
A2: To minimize environmental variability, it is essential to maintain a consistent and controlled testing environment. Here are some key recommendations:
-
Dedicated Testing Room: Use a dedicated, sound-attenuated room for all behavioral testing.
-
Consistent Lighting: Maintain a constant level of illumination during all testing sessions. For nocturnal animals like mice and rats, consider using dim, red light.
-
Control Auditory Stimuli: Minimize sudden or loud noises. The use of a white noise generator can help to mask startling background sounds.
-
Stable Climate: Ensure the temperature and humidity in the testing room are kept within a narrow, consistent range.
-
Odor Control: Avoid using strongly scented cleaning agents in the testing room and on the apparatus. Personnel should refrain from wearing perfumes or scented lotions.
Q3: What are the best practices for animal handling and acclimation to reduce variability?
A3: Proper handling and acclimation are critical for obtaining reliable data. Follow these guidelines:
-
Consistent Handling: All experimenters should use the same gentle and consistent handling method for all animals. Handling should be done for a few minutes each day for at least a week leading up to the experiment to habituate the animals to the experimenter.
-
Acclimation to the Testing Room: Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment.
-
Habituation to the Apparatus: For many behavioral tasks, it is beneficial to habituate the animals to the testing apparatus in the absence of any stimuli or tasks for one or more sessions before the actual experiment begins.
Q4: We are using the Novel Object Recognition (NOR) test to assess the pro-cognitive effects of this compound and are seeing inconsistent results. What could be the issue?
A4: In addition to the general sources of variability mentioned above, the NOR test has its own specific potential pitfalls. Here are some troubleshooting tips:
-
Object Selection: Ensure the "novel" and "familiar" objects are of similar size, complexity, and material, but are distinct enough for the animal to differentiate. Avoid objects that may have innate rewarding or aversive properties. It is good practice to test for innate object preference in a separate cohort of animals before starting the main experiment.
-
Exploration Time: If animals are not exploring the objects sufficiently during the training phase, they may not have an adequate memory of the familiar object. Ensure the training session is long enough for robust exploration.
-
Retention Interval: The time between the training and testing phases is critical. If the interval is too short, you may see a ceiling effect where all animals perform well. If it is too long, the memory may have faded, leading to chance performance.
-
Locomotor Activity: this compound, like other psychoactive compounds, could potentially alter locomotor activity. It is crucial to assess locomotor activity in an open field test to ensure that any observed effects in the NOR test are due to changes in cognition and not simply altered movement.
Q5: Our results in the Morris Water Maze (MWM) with this compound are highly variable. How can we improve the reliability of this assay?
A5: The MWM is a complex task, and several factors can influence performance and variability:
-
Water Temperature: The water temperature should be kept constant (around 20-22°C for mice) to ensure consistent motivation to escape without inducing hypothermia.
-
Extra-maze Cues: The spatial cues around the maze are critical for navigation. Ensure these cues are prominent, distinct, and remain in the same location throughout the experiment.
-
Thigmotaxis (Wall-Hugging): Animals that are overly anxious may spend excessive time swimming near the walls of the maze. This can be a sign of stress and will interfere with their ability to learn the platform location. Adequate handling and habituation can help reduce this behavior.
-
Non-cognitive Factors: It is important to include a visible platform trial to assess for any potential effects of this compound on swimming ability, motivation, or vision.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical behavioral studies of this compound (SUVN-502). This information can be used as a reference for expected effect sizes and dose-response relationships.
Table 1: Effect of this compound (SUVN-502) on Aggressive Behavior in the Resident-Intruder Test in Mice
| Dose (mg/kg, p.o.) | Outcome Measure | Result | Significance |
| 1 | Duration of Attack | Significant decrease compared to vehicle | p < 0.05 |
| 3 | Duration of Attack | Significant decrease compared to vehicle | p < 0.05 |
| 10 | Duration of Attack | Significant decrease compared to vehicle | p < 0.05 |
Data from a study evaluating the anti-aggressive effects of this compound. Oral administration of this compound significantly attenuated aggressive behaviors in the resident-intruder task.[1]
Table 2: Pro-cognitive Effects of this compound (SUVN-502) in Rodent Models
| Dose Range (mg/kg, p.o.) | Behavioral Assay(s) | Observed Effect |
| 1 - 10 | Various cognitive models | Pro-cognitive effects |
SUVN-502 has demonstrated clear pro-cognitive effects as a monotherapy in multiple, well-established rodent models of learning and memory at oral doses ranging from 1 to 10 mg/kg.[2]
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below to ensure standardized and reproducible procedures.
Resident-Intruder Test for Aggression
Objective: To assess the effect of this compound on aggressive behavior.
Animals: Male CD1 mice are typically used as residents, and slightly smaller, unfamiliar male mice as intruders.
Procedure:
-
Housing and Habituation:
-
House resident male mice individually for at least one week before the test to establish territoriality. The cage bedding should not be changed during this period.[3][4]
-
To further promote territoriality, a female mouse can be housed with the resident, but she should be removed about an hour before testing.[5]
-
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, p.o.) or vehicle to the resident mice at a predetermined time before the test (e.g., 60 minutes).
-
-
Test Session:
-
Behavioral Scoring:
-
An observer blinded to the treatment conditions should score the videos.
-
Key parameters to measure include:
-
Latency to the first attack.[4]
-
Total number of attacks.[4]
-
Total duration of attacks.
-
Frequency of specific aggressive behaviors (e.g., bites, tail rattling, aggressive grooming).
-
Non-aggressive social behaviors (e.g., sniffing, following) should also be scored to assess for general changes in social interaction.[7]
-
-
-
Termination:
-
The trial should be terminated immediately if an animal sustains significant injury.[6]
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.
Signaling Pathway of 5-HT6 Receptor Antagonism
Experimental Workflow for Troubleshooting High Variability
References
- 1. Alzheimer's Association International Conference [alz.confex.com]
- 2. benchchem.com [benchchem.com]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Quantitative standardization of resident mouse behavior for studies of aggression and social defeat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Resident–intruder test [bio-protocol.org]
Technical Support Center: Masupirdine (SUVN-502) in Rodent Cognitive Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Masupirdine (SUVN-502) for rodent cognitive models. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and a summary of relevant data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as SUVN-502, is a potent and selective 5-HT6 serotonin (B10506) receptor antagonist.[1][2] The 5-HT6 receptor is primarily expressed in the brain and is involved in cognitive processes.[1][3] By blocking this receptor, this compound is thought to increase the levels of key neurotransmitters like acetylcholine (B1216132) and glutamate (B1630785), which play a crucial role in learning and memory.[1]
Q2: What is the recommended starting dose of this compound for cognitive enhancement studies in rodents?
A2: Based on preclinical studies, a starting dose range of 1-10 mg/kg administered orally (p.o.) is recommended for mice and rats.[4] A dose of 3 and 10 mg/kg (p.o.) has been shown to modulate glutamate levels and enhance the effects of other cognitive enhancers like donepezil (B133215).[5] For studies on aggression-like behavior in mice, doses of 1, 3, and 10 mg/kg (p.o.) have been effective.[4] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental model and cognitive task.
Q3: How should I prepare and administer this compound to rodents?
A3: this compound is orally active.[1][2] For oral administration, it can be suspended in a suitable vehicle (e.g., 10% Tween 80 in normal saline). Administration is typically performed via oral gavage. Ensure that the volume administered is appropriate for the animal's weight (e.g., maximum of 10 ml/kg for mice).[6]
Q4: I am not observing a significant cognitive-enhancing effect with this compound. What are some potential reasons and troubleshooting steps?
A4:
-
Dosage: The dose may be suboptimal. Consider performing a dose-response curve (e.g., 1, 3, 10, 30 mg/kg) to identify the most effective dose for your model.
-
Timing of Administration: The timing of drug administration relative to the cognitive task is critical. For acute effects, administer the compound 30-60 minutes before the task. For chronic studies, daily administration over a set period is required.
-
Cognitive Model: The chosen cognitive model may not be sensitive to the effects of this compound. This compound has shown effects in models of scopolamine-induced amnesia and in age-related cognitive decline.[1] Ensure your model is appropriate and well-validated.
-
Animal Strain and Age: The strain, age, and sex of the rodents can influence the outcome. Be consistent with these variables throughout your experiments.
-
Compound Stability: Ensure the proper storage and handling of the this compound compound to maintain its stability and potency.
Q5: Can this compound be used in combination with other drugs?
A5: Yes, preclinical studies have shown that this compound can have synergistic effects when co-administered with acetylcholinesterase inhibitors like donepezil and NMDA receptor antagonists like memantine.[2] This combination has been shown to produce better pro-cognitive effects than either drug alone.[2]
Quantitative Data Summary
The following table summarizes the effective dosages of this compound in various rodent models.
| Species | Model | Doses (p.o.) | Observed Effects |
| Mouse | Aggression (Resident-Intruder) | 1, 3, 10 mg/kg | Significant decrease in aggressive behavior.[4] |
| Rat | Cognition (Object Recognition) | 3, 10 mg/kg | Modulation of glutamate levels.[5] |
| Rat | Cognition (General) | 1-10 mg/kg | Potentiation of the effects of donepezil.[5] |
| Rat | Neurotransmitter Levels | Not specified | Increased cortical levels of dopamine (B1211576) and norepinephrine.[4] |
Detailed Experimental Protocols
Protocol 1: Scopolamine-Induced Cognitive Deficit Model in Rats
This protocol describes the induction of a transient cognitive deficit using scopolamine (B1681570), which can be used to evaluate the pro-cognitive effects of this compound.
Materials:
-
This compound (SUVN-502)
-
Scopolamine hydrobromide
-
Vehicle for this compound (e.g., 10% Tween 80 in saline)
-
Saline (0.9% NaCl)
-
Adult male Wistar rats (250-300g)
-
Oral gavage needles (18-gauge)[6]
-
Syringes
-
Cognitive testing apparatus (e.g., Morris Water Maze, Novel Object Recognition arena)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions and handling for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to experimental groups (e.g., Vehicle + Saline, Vehicle + Scopolamine, this compound (dose 1) + Scopolamine, this compound (dose 2) + Scopolamine).
-
This compound Administration: Administer this compound or its vehicle orally via gavage. The volume should be calculated based on the animal's body weight.
-
Scopolamine Administration: 30 minutes after this compound/vehicle administration, administer scopolamine (e.g., 1 mg/kg) or saline intraperitoneally (i.p.).[7][8]
-
Cognitive Testing: 30 minutes after scopolamine/saline administration, begin the cognitive testing session (e.g., acquisition trials in the Morris Water Maze or the training phase of the Novel Object Recognition test).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance between the different treatment groups.
Protocol 2: Novel Object Recognition (NOR) Test in Mice
The NOR test is used to assess recognition memory.
Procedure:
-
Habituation: On day 1, habituate each mouse to the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Administer this compound or vehicle 60 minutes before placing the mouse in the arena and allow it to explore the objects for a set period (e.g., 10 minutes).
-
Testing Phase: On day 3, replace one of the familiar objects with a novel object. Administer this compound or vehicle 60 minutes before placing the mouse back in the arena. Record the time the mouse spends exploring the novel and familiar objects for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Visualizations
Signaling Pathway of 5-HT6 Receptor Antagonism by this compound
Caption: Mechanism of action of this compound as a 5-HT6 receptor antagonist.
Experimental Workflow for a Rodent Cognitive Study
Caption: General workflow for a rodent cognitive study with this compound.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. Effect of this compound (SUVN‐502) on cognition in patients with moderate Alzheimer's disease: A randomized, double‐blind, phase 2, proof‐of‐concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Frontiers | Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model [frontiersin.org]
- 8. researchgate.net [researchgate.net]
How to select the appropriate vehicle for Masupirdine administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for Masupirdine (SUVN-502) administration in experimental settings. The information is presented in a question-and-answer format, supplemented with data tables, experimental protocols, and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the available forms of this compound and their basic solubility properties?
A1: this compound is available in two primary forms: the dimesylate monohydrate salt and the free base. Their known solubility characteristics are summarized below.
Q2: What are some common vehicles for oral administration of poorly soluble compounds like this compound?
A2: For preclinical oral gavage studies, several vehicle types can be considered, especially for compounds with limited aqueous solubility. These can be broadly categorized as aqueous suspensions, lipid-based solutions, and co-solvent systems.
Q3: Is there a known vehicle used for preclinical oral administration of this compound?
A3: While specific details on the vehicle used in preclinical studies of this compound are not extensively published, one study mentions the oral administration of this compound at doses of 1, 3, and 10 mg/kg in mice, with a "vehicle" administered to the control group. In studies of other 5-HT6 receptor antagonists, a 0.5% methylcellulose (B11928114) solution has been used for oral administration in rats.
Vehicle Selection and Preparation
The selection of an appropriate vehicle is critical for ensuring accurate dosing and maximizing the bioavailability of this compound in your experiments. The choice will primarily depend on the form of this compound being used (dimesylate salt or free base) and the required dosage.
Physicochemical Properties of this compound
| Property | This compound Dimesylate Monohydrate | This compound Free Base |
| Synonyms | SUVN-502 dimesylate monohydrate | SUVN-502 free base |
| Appearance | Solid | Solid |
| Known Solubility | Soluble in water and DMSO. | Soluble in DMSO. |
| Administration Route | Oral (in clinical trials as tablets).[1][2][3] | Oral (in preclinical studies).[4] |
Common Preclinical Vehicles for Oral Gavage
| Vehicle Type | Composition | Suitability for this compound | Considerations |
| Aqueous Solution | Purified Water, Saline | Dimesylate Salt: Potentially suitable due to its water solubility. | Determine the maximum solubility to ensure the desired concentration can be achieved. pH adjustment may be necessary. |
| Aqueous Suspension | 0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | Free Base: A common and often well-tolerated option for poorly water-soluble compounds. | Requires a suspending agent to ensure uniform distribution. Particle size of the drug can affect stability. |
| 0.5% MC or CMC with 0.1% - 0.5% Tween 80 in water | Free Base: The addition of a surfactant can improve wettability and prevent aggregation. | Tween 80 can enhance solubility and absorption but should be used at low, non-toxic concentrations. | |
| Co-solvent System | Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), with or without water | Free Base: Can be effective for solubilizing lipophilic compounds. | Potential for in vivo precipitation upon dilution with gastrointestinal fluids. Vehicle toxicity must be considered. |
| Lipid-Based System | Corn oil, Sesame oil | Free Base: Suitable for highly lipophilic compounds. | May influence the pharmacokinetic profile of the drug. |
Experimental Protocols
Protocol 1: Preparation of this compound Dimesylate Monohydrate in an Aqueous Vehicle
-
Determine the Target Concentration: Based on the study design (e.g., mg/kg dose and dosing volume), calculate the required concentration of this compound dimesylate in the vehicle.
-
Solubility Check: Before preparing the bulk solution, perform a small-scale solubility test to confirm that the target concentration can be achieved in water or saline.
-
Preparation:
-
Weigh the required amount of this compound dimesylate monohydrate.
-
In a sterile container, add the powder to a portion of the vehicle (e.g., 80% of the final volume).
-
Stir or vortex until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability at that temperature should be considered.
-
Once dissolved, add the remaining vehicle to reach the final volume and mix thoroughly.
-
-
Pre-dosing: Visually inspect the solution for any undissolved particles before administration.
Protocol 2: Preparation of this compound Free Base as an Aqueous Suspension
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of methylcellulose or carboxymethylcellulose in purified water. This may require heating and/or overnight stirring to fully hydrate (B1144303) the polymer.
-
If a surfactant is to be included, add Tween 80 to the vehicle at the desired concentration (e.g., 0.2%).
-
-
Suspension Formulation:
-
Weigh the required amount of this compound free base.
-
To improve dispersion, consider micronizing the powder if necessary.
-
Create a paste by adding a small amount of the vehicle to the powder and triturating.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to form a uniform suspension.
-
-
Pre-dosing: Ensure the suspension is homogenous before drawing each dose. Continuous stirring during the dosing period is recommended to prevent settling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Vehicle | Concentration exceeds solubility. | - Lower the concentration if the study design allows. - Consider pH adjustment if the compound's solubility is pH-dependent. - For the free base, switch to a suspension formulation. |
| Inhomogeneous Suspension | - Inadequate mixing. - Particle agglomeration. | - Use a high-speed homogenizer or sonicator for a short duration to break up aggregates. - Incorporate a wetting agent/surfactant like Tween 80 at a low concentration. - Ensure continuous stirring of the suspension. |
| Clogging of Gavage Needle | Large particle size or agglomerates in the suspension. | - If possible, reduce the particle size of the drug powder. - Ensure the suspension is well-mixed and visually free of large particles before drawing into the syringe. - Use a gavage needle with a slightly larger gauge if appropriate for the animal size. |
| Animal Distress During/After Dosing | - Improper gavage technique. - Vehicle-related toxicity or irritation. | - Ensure personnel are well-trained in oral gavage procedures. - Conduct a vehicle-only tolerability study to rule out adverse effects from the formulation itself. - For co-solvent systems, ensure the concentration of the organic solvent is within safe limits for the animal model. |
Visual Decision-Making Workflows
Caption: Decision tree for selecting a vehicle for this compound.
Caption: Troubleshooting workflow for this compound formulation issues.
References
How to control for vehicle effects in Masupirdine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Masupirdine (SUVN-502). The focus is on appropriately controlling for vehicle effects in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control, and why is it critical in this compound experiments?
Q2: What is the likely vehicle for preclinical oral administration of this compound?
A2: While the exact vehicle used in the seminal preclinical studies by Suven Life Sciences is not consistently detailed in publicly available literature, common vehicles for oral gavage of small molecule antagonists like this compound in rodent models include:
-
Aqueous solutions: Purified water or isotonic saline (0.9% NaCl).
-
Suspensions: For poorly water-soluble compounds, a suspending agent like carboxymethylcellulose (CMC) in water is often used.
-
Solutions with co-solvents: To improve solubility, co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or dimethyl sulfoxide (B87167) (DMSO) may be used in combination with water or saline.
-
Sweetened solutions: A 10% sucrose (B13894) solution can be used to improve palatability for voluntary oral administration.
Researchers should consult the specific formulation details of their this compound supply or conduct solubility tests to determine the most appropriate vehicle.
Q3: How should a vehicle control group be treated in a this compound experiment?
A3: The vehicle control group must be treated identically to the this compound-treated groups in every aspect except for the presence of this compound. This includes the same volume, route, and frequency of administration, as well as the same handling and experimental procedures.
Q4: Can the vehicle affect the behavior or physiology of the animals?
A4: Yes. Some vehicles can have independent effects. For example, DMSO can have anti-inflammatory and neuroprotective effects, while PEG and PG can cause motor impairment at high concentrations. Sucrose solutions may impact metabolic parameters. Therefore, a vehicle-only control group is essential to account for these potential confounding variables.
Troubleshooting Guide: Common Issues in Controlling for Vehicle Effects
This guide addresses specific issues that may arise during this compound experiments related to vehicle effects.
| Issue | Potential Cause | Recommended Solution |
| Unexpected behavioral or physiological changes in the vehicle control group. | The vehicle itself is biologically active under the experimental conditions. | 1. Thoroughly research the known effects of the chosen vehicle. 2. Consider switching to a more inert vehicle (e.g., saline or water if solubility allows). 3. If the vehicle is necessary for solubility, ensure the concentration is as low as possible. 4. Characterize the vehicle's effects and report them. |
| High variability in results within the this compound-treated group. | Improper formulation of the this compound-vehicle mixture, leading to inconsistent dosing. This is particularly relevant for suspensions. | 1. Ensure the formulation protocol is standardized and followed precisely. 2. For suspensions, ensure consistent particle size and uniform suspension before each administration (e.g., through vortexing). 3. Validate the homogeneity of the drug-vehicle mixture. |
| Difficulty dissolving this compound in a simple aqueous vehicle. | This compound may have low aqueous solubility. | 1. Consult the supplier's data sheet for solubility information. 2. Consider using a co-solvent (e.g., a low percentage of DMSO or PEG-400) or a suspending agent (e.g., 0.5% CMC). 3. If a new vehicle is chosen, conduct a pilot study to assess its tolerability and potential behavioral effects. |
| This compound appears to have no effect compared to the vehicle control. | 1. The vehicle may be masking the drug's effect. 2. The dose of this compound is too low. 3. The experimental model is not sensitive enough. | 1. Review the literature for known interactions between the vehicle and the biological system under study. 2. Conduct a dose-response study for this compound. 3. Ensure the chosen behavioral or physiological assay is appropriate to detect the expected effects of a 5-HT6 receptor antagonist. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Rodents
This protocol provides a general methodology for preparing a this compound formulation and administering it via oral gavage, including the appropriate vehicle control.
-
Vehicle Selection and Preparation:
-
Option A (Aqueous Suspension): Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile, purified water. Mix thoroughly until a homogenous suspension is formed.
-
Option B (Aqueous Solution with Co-solvent): Prepare a solution of 10% DMSO in sterile saline (0.9% NaCl). Mix thoroughly.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the number and weight of the animals.
-
For a suspension (Option A), carefully weigh and add the this compound powder to the 0.5% CMC vehicle. Vortex or sonicate until a uniform suspension is achieved. Prepare fresh daily.
-
For a solution (Option B), dissolve the this compound powder in the 10% DMSO/saline vehicle. Ensure complete dissolution.
-
-
Dosing and Administration:
-
Randomly assign animals to three groups: Vehicle Control, this compound (Low Dose), and this compound (High Dose).
-
Administer the appropriate formulation via oral gavage at a consistent volume (e.g., 5 ml/kg).
-
The Vehicle Control group receives the vehicle only (e.g., 0.5% CMC or 10% DMSO/saline).
-
Ensure all animals are handled and dosed in the same manner and at the same time of day to minimize stress-related variability.
-
Protocol 2: Behavioral Assessment - Novel Object Recognition (NOR) Test
The NOR test is a common assay to evaluate the pro-cognitive effects of compounds like this compound.
-
Habituation:
-
Individually habituate each animal to the testing arena (an open-field box) for 5-10 minutes for 2-3 consecutive days in the absence of any objects.
-
-
Training (Acquisition Phase):
-
On the training day, administer the vehicle or this compound at the predetermined time before the session (e.g., 60 minutes).
-
Place two identical objects in the arena and allow the animal to explore freely for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object.
-
-
Testing (Retention Phase):
-
After a retention interval (e.g., 24 hours), administer the vehicle or this compound again at the same pre-session time.
-
Return the animal to the arena, where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Compare the DI between the vehicle control and this compound-treated groups. A higher DI in the this compound group suggests improved recognition memory.
-
Visualizations
Caption: Simplified signaling pathway of this compound as a 5-HT6 receptor antagonist.
Caption: General experimental workflow for a preclinical this compound study.
Caption: A logical approach to troubleshooting unexpected results in this compound experiments.
References
Technical Support Center: 5-HT6 Receptor Antagonists in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating sedation and other potential issues when working with 5-HT6 receptor antagonists in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant sedation in our animals treated with a 5-HT6 antagonist, which is confounding our cognitive study results. Is this a known effect?
A1: Yes, sedation or a hypnotic-like effect is a potential side effect of 5-HT6 receptor antagonism. Studies have shown that blocking 5-HT6 receptors can increase sleep duration and decrease wakefulness, particularly at higher doses.[1][2] This is thought to be mediated by the receptor's role in regulating sleep-wake cycles through modulation of various neurotransmitter systems, including GABAergic and cholinergic pathways.[1]
Q2: What is the proposed mechanism of action for the sedative effects of 5-HT6 antagonists?
A2: The sedative effects of 5-HT6 antagonists are believed to stem from their influence on neurotransmitter systems that regulate arousal and sleep. 5-HT6 receptors are found on GABAergic interneurons.[3][4] By blocking these receptors, the inhibitory tone of GABA on other neuronal systems, such as cholinergic and glutamatergic neurons, may be altered, leading to changes in the sleep-wake cycle.[1][3]
Q3: Can the sedative effects of a 5-HT6 antagonist be separated from its pro-cognitive effects?
A3: This is a key challenge in the development and application of 5-HT6 antagonists. The dose-response relationship for sedation and cognitive enhancement may differ. It is often possible to find a therapeutic window where pro-cognitive effects are observed with minimal sedation. A thorough dose-response study is crucial to identify the optimal dose for your specific compound and experimental paradigm.
Q4: Are there specific 5-HT6 antagonists that are known to have a lower sedative potential?
A4: The sedative profile can vary between different 5-HT6 antagonists due to differences in their pharmacokinetic and pharmacodynamic properties, including their affinity for other serotonin (B10506) receptors. It is recommended to review the literature for your specific compound of interest and to consider its receptor selectivity profile. Compounds with higher selectivity for the 5-HT6 receptor over other receptors implicated in sedation (e.g., certain histamine (B1213489) or other serotonin receptors) may have a more favorable profile.
Q5: How can we confirm that the observed inactivity in our animals is due to sedation and not another confounding factor?
A5: It is important to use a battery of behavioral tests to differentiate sedation from other effects like motor impairment or anxiety. An open field test can provide data on general locomotor activity. A rotarod test can assess motor coordination. Specific tests for anxiety, such as the elevated plus maze, can also be employed. Additionally, electroencephalography (EEG) and electromyography (EMG) recordings can provide definitive evidence of changes in sleep-wake states.
Troubleshooting Guide: Mitigating Sedation Effects
This guide provides a step-by-step approach to troubleshoot and mitigate excessive sedation observed in animal studies involving 5-HT6 antagonists.
Experimental Workflow for Troubleshooting Sedation
Caption: A logical workflow for troubleshooting sedation in animal studies.
| Issue | Potential Cause | Troubleshooting & Mitigation Strategies |
| Excessive Sedation or Sleep | Dose is too high: The sedative effects of 5-HT6 antagonists are often dose-dependent. | Dose-Response Study: Conduct a thorough dose-response study to identify the minimal effective dose for your desired pro-cognitive effect with the least sedative side effect. Start with a lower dose and gradually escalate. |
| Timing of Administration: The timing of drug administration relative to the animal's light/dark cycle and the behavioral testing can significantly impact the observed sedation. | Optimize Administration Time: For nocturnal rodents, consider administering the compound at the beginning of the light cycle (their inactive period) if the experimental design allows. This may permit the peak sedative effects to occur before the active (dark) phase when behavioral testing is often conducted. | |
| Off-Target Effects: The compound may have affinity for other receptors known to induce sedation (e.g., histamine H1, 5-HT2A/2C receptors). | Review Selectivity Profile: Examine the in vitro binding profile of your antagonist. If it has significant affinity for other sedative receptors, consider using a more selective compound. Co-administration of a non-sedating antagonist for the off-target receptor: This is an advanced strategy that requires careful validation to avoid confounding interactions. | |
| Pharmacokinetics: A long half-life or high brain penetration could lead to sustained high concentrations of the compound, causing prolonged sedation. | Review Pharmacokinetic Data: Analyze the pharmacokinetic profile of your compound. A compound with a shorter half-life might be preferable. Consider the route of administration, as this can affect the absorption rate and peak plasma concentration. | |
| Reduced Engagement in Cognitive Tasks | Lethargy due to Sedation: Animals may be too drowsy to actively participate in tasks requiring attention and motivation. | Increase Task Salience: Enhance the motivational aspects of your cognitive task, for example, by increasing the reward value or making the cues more distinct. Habituation: Ensure animals are thoroughly habituated to the testing apparatus and procedures to minimize novelty-induced stress, which can exacerbate sedative effects. |
| Interaction with Anesthesia: If surgical procedures are part of the study, residual effects of anesthesia could interact with the 5-HT6 antagonist. | Adequate Washout Period: Ensure a sufficient washout period between any surgical procedures requiring anesthesia and the administration of the 5-HT6 antagonist. | |
| High Variability in Behavioral Data | Inconsistent Sedative Effects: Individual differences in metabolism and sensitivity to the compound can lead to variable levels of sedation across animals. | Standardize Procedures: Maintain strict consistency in all experimental procedures, including animal handling, injection timing, and the testing environment. Increase Sample Size: A larger sample size can help to account for individual variability. Monitor and Exclude Outliers: Implement a clear sedation scoring system and pre-define criteria for excluding animals that show excessive sedation from the final analysis of cognitive data. |
Quantitative Data Summary
The following tables provide a summary of receptor binding affinities and pharmacokinetic parameters for several common 5-HT6 antagonists. This data can help in selecting an appropriate compound and designing experiments.
Table 1: Receptor Binding Affinities (Ki, nM) of Common 5-HT6 Antagonists
| Compound | 5-HT6 | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT7 | D2 |
| SB-271046 | ~1 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Idalopirdine (Lu AE58054) | ~1.2 | >1000 | ~200 | >1000 | >1000 | >1000 | >1000 |
| Intepirdine (RVT-101) | ~1.3 | >1000 | ~300 | >1000 | >1000 | >1000 | >1000 |
| Ro 04-6790 | ~4.4 (rat) | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| SB-399885 | ~0.8 (human) | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
Data compiled from various sources. Ki values can vary depending on the experimental conditions.
Table 2: Pharmacokinetic Parameters of 5-HT6 Antagonists in Rats
| Compound | Dose & Route | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) |
| SB-271046 | 10 mg/kg, p.o. | ~1 | ~200 | ~4 | ~20 |
| Idalopirdine | 10 mg/kg, p.o. | ~2 | ~300 | ~6 | ~30 |
| Intepirdine | 5 mg/kg, p.o. | ~1.5 | ~150 | ~5 | ~25 |
| SB-399885 | 10 mg/kg, p.o. | ~2 | ~400 | ~8 | ~40 |
Pharmacokinetic parameters are approximate and can vary based on the study design, vehicle, and rat strain.
Experimental Protocols
Protocol 1: Assessment of Sedation via Open Field Test
Objective: To quantify general locomotor activity and exploratory behavior to assess the sedative effects of a 5-HT6 antagonist.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm for rats), typically made of a non-porous material for easy cleaning.
-
Video camera mounted above the arena.
-
Automated tracking software (e.g., Any-maze, EthoVision).
-
5-HT6 antagonist and vehicle.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer the 5-HT6 antagonist or vehicle at the predetermined dose and route.
-
Test Initiation: At a set time post-administration (e.g., 30-60 minutes), gently place the animal in the center of the open field arena.
-
Recording: Record the animal's activity for a defined period (e.g., 10-30 minutes).
-
Data Analysis: The tracking software will analyze the following parameters:
-
Total distance traveled: A primary measure of locomotor activity. A significant decrease in the drug-treated group compared to the vehicle group suggests sedation.
-
Time spent immobile: An increase in immobility time indicates a sedative effect.
-
Rearing frequency: A decrease in vertical explorations (rearing) can also be a sign of sedation.
-
Thigmotaxis (wall-hugging): While primarily a measure of anxiety, it can be altered by sedative compounds.
-
-
Cleaning: Thoroughly clean the arena between each animal to eliminate olfactory cues.
Experimental Workflow for Open Field Test
Caption: Step-by-step workflow for the open field test.
Protocol 2: EEG/EMG Recording for Sleep-Wake Analysis
Objective: To directly measure changes in sleep architecture (e.g., duration of wakefulness, NREM sleep, REM sleep) following administration of a 5-HT6 antagonist.
Materials:
-
Surgical instruments for electrode implantation.
-
EEG and EMG electrodes.
-
Data acquisition system for continuous EEG/EMG recording.
-
Sleep scoring software.
-
5-HT6 antagonist and vehicle.
Procedure:
-
Surgical Implantation: Under anesthesia, implant EEG electrodes over the cortex and EMG electrodes in the nuchal muscles. Allow for a recovery period of at least one week.
-
Habituation: Habituate the animals to the recording chamber and tether for several days until their sleep-wake patterns stabilize.
-
Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish a normal sleep-wake cycle for each animal.
-
Drug Administration: Administer the 5-HT6 antagonist or vehicle at a specific time of day (e.g., at the beginning of the light or dark cycle).
-
Post-Dosing Recording: Record EEG/EMG for at least 24 hours following drug administration.
-
Data Analysis:
-
Visually or automatically score the recordings in epochs (e.g., 10-30 seconds) for wakefulness, NREM sleep, and REM sleep based on the EEG and EMG signals.
-
Quantify the total time spent in each state and the latency to the first episode of NREM and REM sleep.
-
Analyze the number and duration of sleep/wake bouts.
-
Perform spectral analysis of the EEG signal to assess changes in power in different frequency bands (e.g., delta, theta).
-
Signaling Pathway
The pro-cognitive effects of 5-HT6 receptor antagonists are thought to be mediated by the modulation of downstream signaling pathways and interactions with other neurotransmitter systems. The following diagram illustrates a proposed signaling pathway.
Caption: Proposed signaling pathway for 5-HT6 receptor antagonists.
References
- 1. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Masupirdine (SUVN-502) Phase 2a Cognitive Trial (NCT02580305)
This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the Phase 2a clinical trial of Masupirdine, focusing on why it did not meet its primary cognitive endpoint.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason the this compound Phase 2a trial missed its primary endpoint?
The Phase 2a trial for this compound (SUVN-502) did not achieve a statistically significant difference between the treatment groups and the placebo group on its primary efficacy measure.[1][2] The primary endpoint was the change from baseline to week 26 in the 11-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog 11).[3][4][5] While the drug was found to be safe and well-tolerated, it did not demonstrate the expected improvement in cognitive function in patients with moderate Alzheimer's disease who were also receiving standard-of-care treatment with donepezil (B133215) and memantine.[1][3][4]
Q2: What was the mechanism of action for this compound and why was it expected to improve cognition?
This compound is a selective serotonin (B10506) 6 (5-HT6) receptor antagonist.[6][7] The 5-HT6 receptor is primarily found in the brain and is involved in regulating the levels of key neurotransmitters essential for cognitive processes, such as acetylcholine (B1216132) and glutamate (B1630785).[5][6] By blocking the 5-HT6 receptor, this compound was expected to increase cholinergic and glutamatergic neurotransmission, thereby enhancing learning, memory, and overall cognitive function.[1][5][6] Pre-clinical studies in animal models had shown that this compound had pro-cognitive effects and could enhance the effects of donepezil and memantine.[1][4][5]
Q3: Have other 5-HT6 receptor antagonists also failed in Alzheimer's disease trials for cognition?
Yes, several other 5-HT6 receptor antagonists have been developed for the symptomatic treatment of Alzheimer's disease and were discontinued (B1498344) due to a lack of efficacy in improving cognition.[5] This suggests that despite the promising preclinical data and strong scientific rationale, targeting the 5-HT6 receptor alone may not be a sufficiently robust mechanism to produce significant cognitive enhancement in patients with moderate Alzheimer's disease.[1]
Q4: Were there any positive signals or secondary findings from the trial?
Although the trial missed its primary and secondary cognitive endpoints, post-hoc subgroup analyses revealed potentially beneficial effects on behavioral and neuropsychiatric symptoms.[3][8] Specifically, a sub-population of patients treated with this compound showed a statistically significant reduction in agitation/aggression and delusions/hallucinations, as measured by the Neuropsychiatric Inventory (NPI) subscale scores.[3][9] These findings have prompted further investigation of this compound for the treatment of agitation in patients with Alzheimer's dementia, leading to the initiation of a Phase 3 study with agitation as the primary endpoint.[9][10][11]
Q5: What were the key characteristics of the patient population in this trial?
The study enrolled patients diagnosed with moderate Alzheimer's disease.[3][4] All participants were already being treated with a stable dose of both donepezil and memantine, which are the standard of care for this stage of the disease.[3][5] This "triple-therapy" design was unique and aimed to show an additive benefit of this compound on top of existing treatments.[3]
Data Presentation
Table 1: this compound Phase 2a (NCT02580305) Trial Design
| Parameter | Description |
| Study Title | A Phase 2a, Randomized, Double-Blind, Placebo-Controlled, Multi-Center, Parallel Group Study to Evaluate the Efficacy, Safety, and Tolerability of SUVN-502 |
| ClinicalTrials.gov ID | NCT02580305[3][5] |
| Patient Population | 564 patients with moderate Alzheimer's Disease (MMSE score 12-20)[4][5] |
| Intervention | This compound (50 mg or 100 mg daily) or Placebo, as an add-on to stable Donepezil and Memantine therapy[3][4] |
| Treatment Duration | 26 weeks, followed by a 4-week washout period[1][4] |
| Primary Endpoint | Change from baseline to Week 26 in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog 11) score[3][4] |
| Secondary Endpoints | Mini-Mental State Examination (MMSE), Clinical Dementia Rating Scale Sum of Boxes (CDR-SB), Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL), Neuropsychiatric Inventory (NPI)[3][4] |
Table 2: Summary of Key Efficacy Results
| Endpoint | This compound 50 mg vs. Placebo | This compound 100 mg vs. Placebo |
| Primary: ADAS-Cog 11 (Change from Baseline at Week 26) | No statistically significant difference[1][2] | No statistically significant difference[1][2] |
| Secondary: MMSE, CDR-SB, ADCS-ADL | No significant treatment effects observed[2] | No significant treatment effects observed[2] |
| Post-Hoc: NPI Agitation/Aggression Subscore (in patients with baseline symptoms) | Statistically significant reduction (p < .001 at Week 26)[9] | Statistically significant reduction (p = .024 at Week 26)[9] |
| Post-Hoc: NPI Psychosis (Delusions/Hallucinations) Subscore | Statistically significant reduction at Week 13 (p < .001)[12] | Statistically significant reduction at Week 4 (p = .046)[12] |
Experimental Protocols & Visualizations
This compound Mechanism of Action
This compound acts as an antagonist at the 5-HT6 receptor. This receptor is a G protein-coupled receptor (GPCR) that, when activated by serotonin, modulates the activity of other neurotransmitter systems. By blocking this receptor, this compound is hypothesized to disinhibit the release of acetylcholine (ACh) and glutamate (Glu), two neurotransmitters crucial for cognitive function that are known to be deficient in Alzheimer's disease.
Caption: this compound blocks the 5-HT6 receptor to enhance Acetylcholine (ACh) and Glutamate (Glu) release.
Phase 2a Trial Workflow
The clinical trial followed a standard randomized, double-blind, placebo-controlled design to assess the efficacy and safety of this compound as an adjunctive therapy.
Caption: Workflow of the this compound Phase 2a clinical trial from screening to primary endpoint analysis.
References
- 1. Effect of this compound (SUVN‐502) on cognition in patients with moderate Alzheimer's disease: A randomized, double‐blind, phase 2, proof‐of‐concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound (SUVN-502) on cognition in patients with moderate Alzheimer's disease: A randomized, double-blind, phase 2, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. suven.com [suven.com]
- 4. Suven fails to meet target in Phase 2 trial of Alzheimer’s drug this compound [clinicaltrialsarena.com]
- 5. alzforum.org [alzforum.org]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. This compound(Suven Life Sciences Ltd.) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. neurologylive.com [neurologylive.com]
- 9. neurologylive.com [neurologylive.com]
- 10. suven.com [suven.com]
- 11. Suven Life Sciences to present positive results from Phase-2a Proof-of-Concept Study of Ropanicant [indianpharmapost.com]
- 12. Potential beneficial effects of this compound (SUVN‐502) on agitation/aggression and psychosis in patients with moderate Alzheimer's disease: Exploratory post hoc analyses - PMC [pmc.ncbi.nlm.nih.gov]
Improving reproducibility of in vitro assays with Masupirdine
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Masupirdine (SUVN-502) in in vitro assays. Find troubleshooting tips and answers to frequently asked questions to improve the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vitro mechanism of action?
A1: this compound (also known as SUVN-502) is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] Its primary in vitro mechanism of action is to block the binding of serotonin to the 5-HT6 receptor, thereby inhibiting its downstream signaling.[1] The 5-HT6 receptor is a Gs-coupled G protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3] By blocking this receptor, this compound prevents this increase in intracellular cAMP.
Q2: What are the key in vitro assays used to characterize this compound?
A2: The two primary in vitro assays used to characterize this compound and other 5-HT6 receptor antagonists are:
-
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of this compound to the 5-HT6 receptor.[4][5] They involve competing for the binding of a radiolabeled ligand to membranes from cells expressing the receptor.[4]
-
Functional Assays (e.g., cAMP accumulation assays): These cell-based assays measure the functional consequence of this compound binding to the 5-HT6 receptor.[3][6] Since the 5-HT6 receptor is Gs-coupled, its activation leads to an increase in intracellular cAMP.[3] Antagonists like this compound will inhibit this agonist-induced cAMP production.[6]
Q3: What cell lines are typically used for in vitro assays with this compound?
A3: Commonly used cell lines for in vitro assays with 5-HT6 receptor antagonists like this compound are mammalian cell lines that have been stably transfected to express the human 5-HT6 receptor. Examples include Human Embryonic Kidney (HEK293) cells and Chinese Hamster Ovary (CHO-K1) cells.[1][4]
Q4: What is the reported in vitro potency and selectivity of this compound?
A4: this compound is a highly potent and selective 5-HT6 receptor antagonist. In vitro studies have demonstrated a high binding affinity for the human 5-HT6 receptor.[1][7] It also shows high selectivity over other serotonin receptors, such as the 5-HT2A receptor.[8]
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Value | Receptor/System | Assay Type | Reference |
| Binding Affinity (Ki) | 2.04 nM | Human 5-HT6 Receptor | Radioligand Binding Assay | [1][7][2] |
| Selectivity | >1200-fold | Over 5-HT2A Receptor | Radioligand Binding Assay | [8] |
| Functional Activity | Antagonist | Human 5-HT6 Receptor | cAMP/Luciferase Reporter Assay | [1] |
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor
This protocol is adapted from standard competitive radioligand binding assays for 5-HT6 receptor antagonists.[4][9][10]
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (Lysergic acid diethylamide).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Methiothepin.[4]
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[4][9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI). [4]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Radioligand and binding buffer.
-
Non-specific Binding: Radioligand and non-specific binding control.
-
Competition Binding: Radioligand and serial dilutions of this compound.
-
-
Add the membrane suspension to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.[4][9]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
cAMP Functional Assay
This protocol outlines a general method for assessing the antagonist activity of this compound at the 5-HT6 receptor using a cAMP assay.[3][6]
Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced cAMP production.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT6 receptor.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, FRET, or ELISA-based).
-
Cell Culture Medium and Reagents.
-
Phosphodiesterase (PDE) Inhibitor (e.g., IBMX): To prevent the degradation of cAMP.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to near confluence.
-
Compound Pre-incubation: Pre-incubate the cells with serial dilutions of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC80 concentration) to stimulate cAMP production.
-
Incubation: Incubate for a time sufficient to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound for the inhibition of serotonin-induced cAMP production using a non-linear regression model.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background/Non-specific Binding (Radioligand Binding Assay) | 1. Radioligand binding to the filter or plate. 2. Insufficient washing. 3. Inappropriate blocking of non-specific sites. | 1. Pre-soak filters in PEI.[4] 2. Increase the number and volume of washes with ice-cold buffer. 3. Optimize the concentration of the non-specific binding control. |
| Low Signal or No Response (cAMP Assay) | 1. Low receptor expression in the cell line. 2. Inactive agonist or antagonist solutions. 3. Suboptimal assay conditions (e.g., incubation time, cell density). | 1. Verify receptor expression levels. 2. Prepare fresh solutions of agonist and antagonist. 3. Optimize cell density per well and agonist stimulation time.[11] |
| Poor Reproducibility/High Variability (Both Assays) | 1. Inconsistent cell health or passage number. 2. Pipetting errors. 3. Temperature fluctuations during incubation. 4. Inconsistent sample handling. | 1. Use cells within a defined passage number range and ensure high viability. 2. Use calibrated pipettes and ensure proper mixing. 3. Use a temperature-controlled incubator. 4. Standardize all steps of the protocol. |
| Unexpected Agonist/Antagonist Potency | 1. Incorrect concentration of reagents. 2. Degradation of compounds. 3. Presence of interfering substances in the assay buffer or media. | 1. Verify the concentrations of all stock solutions. 2. Store compounds properly and prepare fresh dilutions. 3. Use high-purity reagents and screen for interfering substances. |
Visualizations
Figure 1. Simplified signaling pathway of the 5-HT6 receptor and the inhibitory action of this compound.
Figure 2. Experimental workflow for a radioligand binding assay to determine this compound's affinity.
Figure 3. A logical workflow for troubleshooting common issues in in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 4. benchchem.com [benchchem.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. suvenneuro.com [suvenneuro.com]
- 9. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. revvity.com [revvity.com]
Dealing with inconsistent IC50 values for Masupirdine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Masupirdine (SUVN-502), a selective serotonin (B10506) 6 (5-HT6) receptor antagonist. The information provided aims to address potential inconsistencies in experimental results, particularly regarding IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as SUVN-502, is an investigational drug being developed for the treatment of cognitive impairments and agitation associated with neurodegenerative disorders such as Alzheimer's disease.[1][2][3] Its primary mechanism of action is as a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][4] By blocking this receptor, this compound is thought to increase the release of key neurotransmitters like acetylcholine (B1216132) and glutamate, which are crucial for cognitive processes.[1]
Q2: I am observing variable IC50 values for this compound in my experiments. What are the potential causes?
Inconsistent IC50 values are a common challenge in in vitro assays and can arise from a variety of factors. These can be broadly categorized as relating to the experimental setup, the reagents used, or the biological system itself. For a 5-HT6 receptor antagonist like this compound, key factors include the specific assay format (e.g., binding vs. functional assay), cell line characteristics, and precise protocol parameters. Minor variations in these elements can lead to significant differences in the measured IC50.
Q3: What is the relationship between Ki and IC50, and what is the reported Ki for this compound?
The IC50 is the concentration of an inhibitor required to reduce a specific biological activity by 50%. The Ki, or inhibition constant, is a more absolute measure of the binding affinity of an inhibitor to its target. The relationship between these two values is described by the Cheng-Prusoff equation. This compound has been reported to have a Ki of 2.04 nM for the human 5-HT6 receptor.[4] This high affinity indicates that it is a potent antagonist of this receptor.
Troubleshooting Guide for Inconsistent IC50 Values
This guide will help you identify and address potential sources of variability in your IC50 measurements for this compound.
Data Presentation: Expected Potency of this compound
While specific IC50 values can vary based on the assay, the following table provides an expected range of potency for this compound based on its known high affinity for the 5-HT6 receptor.
| Parameter | Reported Value | Target Receptor | Notes |
| Ki | 2.04 nM[4] | Human 5-HT6 | This is a measure of binding affinity. IC50 values in binding assays will be close to this value under appropriate conditions. |
| Expected IC50 (Binding Assay) | 2-10 nM | Human 5-HT6 | The IC50 in a radioligand binding assay is influenced by the concentration of the radioligand used. |
| Expected IC50 (Functional Assay) | 5-50 nM | Human 5-HT6 | Functional assays (e.g., cAMP measurement) are influenced by factors such as agonist concentration and cell signaling efficiency, which can result in a rightward shift of the IC50 compared to binding assays. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Higher than expected IC50 in a binding assay | High concentration of radioligand: Using a radioligand concentration significantly above its Kd will lead to an overestimation of the IC50. | Use a radioligand concentration at or below its Kd for the 5-HT6 receptor. |
| Incorrect buffer conditions: pH, ionic strength, and presence of detergents can affect receptor conformation and ligand binding. | Ensure your binding buffer is optimized for the 5-HT6 receptor (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).[5][6] | |
| Degraded this compound stock: Improper storage can lead to degradation of the compound. | Prepare fresh dilutions from a properly stored, validated stock solution for each experiment. | |
| Higher than expected IC50 in a functional assay (e.g., cAMP) | High agonist concentration: Using a very high concentration of the agonist (e.g., serotonin) will require a higher concentration of this compound to achieve 50% inhibition. | Use an agonist concentration that produces about 80% of the maximal response (EC80). |
| Low receptor expression: The cell line used may have low expression levels of the 5-HT6 receptor, leading to a weaker signal and less sensitive assay. | Use a cell line with confirmed high expression of the human 5-HT6 receptor (e.g., HEK293 or CHO cells stably expressing the receptor).[6][7] | |
| Cell health and passage number: Cells that are unhealthy or have been in culture for too long can show altered responses. | Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase. | |
| Poor curve fit in dose-response analysis | Incomplete inhibition curve: The range of this compound concentrations tested is not wide enough to define the top and bottom plateaus of the curve. | Test a wider range of concentrations, typically spanning at least 4-5 orders of magnitude. |
| Compound precipitation: this compound may precipitate at high concentrations in aqueous assay buffers. | Visually inspect your solutions for any signs of precipitation. Consider using a lower top concentration or a different solvent for your stock solution. | |
| Incorrect data normalization: Using inappropriate controls for 0% and 100% inhibition will skew the results. | Use vehicle-only wells for 0% inhibition and a saturating concentration of a known standard antagonist for 100% inhibition. |
Experimental Protocols
Protocol 1: 5-HT6 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human 5-HT6 receptor.
Materials:
-
Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (Lysergic acid diethylamide).[5]
-
This compound (SUVN-502).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[5][6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates and filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and homogenize in ice-cold binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add binding buffer, [3H]-LSD (at a final concentration near its Kd), and varying concentrations of this compound.
-
Reaction Initiation: Add the diluted membrane preparation to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes.[5][6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Protocol 2: 5-HT6 Receptor Functional cAMP Assay
This protocol measures the ability of this compound to antagonize serotonin-induced cAMP production in cells expressing the 5-HT6 receptor.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT6 receptor.[7]
-
cAMP assay kit (e.g., HTRF-based).
-
Serotonin (5-HT) as the agonist.
-
This compound (SUVN-502).
-
Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
384-well plates.
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency and resuspend in stimulation buffer.
-
Assay Setup: In a 384-well plate, add the cell suspension and varying concentrations of this compound.
-
Pre-incubation: Incubate at room temperature for 15-30 minutes.
-
Agonist Stimulation: Add 5-HT at a final concentration around its EC80.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Lysis and Detection: Add lysis buffer and detection reagents from the cAMP assay kit.
-
Final Incubation: Incubate for 60 minutes in the dark.
-
Reading: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the ratio of acceptor to donor emission and plot the response against the log concentration of this compound to determine the IC50.
Visualizations
Caption: Simplified signaling pathway of this compound's action.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound for Agitation in People With Alzheimer's Disease [alzheimers.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
How to account for patient heterogeneity in clinical trials of 5-HT6 antagonists
This guide provides researchers, scientists, and drug development professionals with technical support for designing and troubleshooting clinical trials involving 5-HT6 receptor antagonists, with a core focus on addressing patient heterogeneity.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Question: We are observing high variability in patient response to our 5-HT6 antagonist in an early-phase trial. How can we diagnose the source of this variability?
Answer: High variability in patient response is a common challenge, often stemming from underlying patient heterogeneity. A systematic approach is required to pinpoint the cause.
-
Confirm Target Engagement: First, ensure the drug is reaching and binding to the 5-HT6 receptor in the central nervous system (CNS) across all patients. Inadequate or variable target engagement can be a primary driver of inconsistent efficacy.[1] Methodologies to confirm this include Positron Emission Tomography (PET) imaging or analyzing downstream pharmacodynamic biomarkers.[2]
-
Assess Baseline Neurotransmitter System Integrity: The therapeutic effect of 5-HT6 antagonists is hypothesized to be mediated by the modulation of cholinergic and glutamatergic systems.[1][3] Patients with a more intact cholinergic system may respond better. Consider assessing baseline cholinergic function as a potential stratification factor.
-
Investigate Genetic Factors: Explore potential polymorphisms in the HTR6 gene (encoding the 5-HT6 receptor) or other relevant genes that could influence drug binding, metabolism, or downstream signaling.
-
Review Patient Comorbidities and Concomitant Medications: Alzheimer's disease is a complex condition often accompanied by other health issues and medications.[4] These can introduce significant variability. A thorough review may reveal patterns correlating with drug response.
Question: Our preclinical data in rodent models showed robust pro-cognitive effects, but these are not translating to our human subjects in a Phase II trial. What are the potential reasons for this disconnect?
Answer: This is a significant hurdle in CNS drug development, and several factors could be responsible for the failure to translate preclinical findings.[1]
-
Model Limitations: Rodent models of cognitive impairment may not adequately replicate the complex, multifaceted pathology of human Alzheimer's disease.[1]
-
Dose and Occupancy Mismatch: The doses used in human trials might not achieve the same level of 5-HT6 receptor occupancy or sustained target engagement that was effective in animal models.[1] It is crucial to establish a clear dose-occupancy relationship in humans using techniques like PET imaging.
-
Underlying Pathology Stage: The antagonists have been primarily investigated for symptomatic improvement. It's possible that in the trial population, the underlying neurodegeneration is too advanced for a symptomatic treatment to show a significant benefit.[1]
-
Patient Heterogeneity: As highlighted, Alzheimer's is a heterogeneous disorder. The broad inclusion criteria of the trial may mask a significant effect that is only present in a specific subpopulation of patients.[1]
Frequently Asked Questions (FAQs)
Question: Why have so many late-stage clinical trials of 5-HT6 antagonists for Alzheimer's disease failed?
Answer: A string of high-profile Phase III failures, including for drugs like intepirdine, idalopirdine, and latrepirdine, has prompted a re-evaluation of this therapeutic strategy.[1][5][6] Key contributing factors are believed to include:
-
Complexity of 5-HT6 Signaling: The receptor is involved in intricate signaling cascades, and simple antagonism may not be sufficient to produce a robust pro-cognitive effect in a neurodegenerative environment.[1][7]
-
Inadequate Target Engagement: It's possible that the doses used did not achieve sufficient or sustained receptor occupancy in the brain to produce a therapeutic effect.[1]
-
Overlooked Patient Heterogeneity: The trials enrolled broad patient populations. It is plausible that 5-HT6 antagonists are effective only for a specific subset of patients who were not prospectively identified.[1]
Question: What is patient stratification and how can it be applied to 5-HT6 antagonist trials?
Answer: Patient stratification is the process of dividing study participants into subgroups based on specific baseline characteristics before treatment assignment.[8][9] This strategy aims to reduce variability and increase the statistical power of a trial by ensuring that patient groups are comparable or by specifically testing the drug's effect in a defined subset.[8] For 5-HT6 antagonist trials, stratification can be based on:
-
Biomarker Status: This could include levels of specific proteins in cerebrospinal fluid (CSF) or blood.
-
Genetic Profile: Identifying patients with specific genetic variants that may predict response.[8]
-
Disease Stage/Pathology: Using imaging techniques like amyloid-PET or tau-PET to enroll patients with a similar pathological burden.[10]
-
Receptor Density: A postmortem study showed a progressive decrease in 5-HT6 receptor expression with increasing Alzheimer's disease stage, suggesting that receptor availability could be a key variable.[11]
Question: What are the primary signaling pathways and mechanisms of action for 5-HT6 antagonists?
Answer: The 5-HT6 receptor is a Gs-protein coupled receptor found almost exclusively in the central nervous system, particularly in brain regions associated with cognition like the hippocampus and cortex.[3][12] Its primary mechanism involves modulating multiple neurotransmitter systems.[1]
-
Primary Signaling: When activated by serotonin, the 5-HT6 receptor stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[12]
-
Neurotransmitter Modulation: Blockade of the 5-HT6 receptor is believed to enhance both cholinergic and glutamatergic neurotransmission, which are compromised in Alzheimer's disease.[1][3][13] It may also facilitate the secondary release of dopamine (B1211576) and noradrenaline.[14]
-
Downstream Pathways: Other implicated signaling cascades include the mTOR and Fyn-tyrosine kinase pathways.[12]
Data Presentation
Effective data management is crucial for identifying patient subgroups. The following tables are illustrative templates for organizing and presenting key quantitative data from your trials.
Table 1: Illustrative 5-HT6 Receptor Occupancy Data by PET Imaging
| Patient ID | Drug Dose (mg) | Plasma Concentration (ng/mL) | Receptor Occupancy (%) - Striatum | Receptor Occupancy (%) - Cortex | Cognitive Score Change (ADAS-Cog) |
|---|---|---|---|---|---|
| P001 | 10 | 55.2 | 65 | 62 | +1.5 |
| P002 | 10 | 48.9 | 58 | 55 | +0.5 |
| P003 | 20 | 98.7 | 85 | 82 | +3.0 |
| P004 | 20 | 105.1 | 88 | 86 | +2.5 |
Table 2: Illustrative Patient Stratification by a Hypothetical Biomarker
| Stratum | N | Mean Baseline ADAS-Cog | Drug (Mean Change) | Placebo (Mean Change) | Treatment Effect (Drug vs. Placebo) | p-value |
|---|---|---|---|---|---|---|
| Biomarker-Positive | 150 | 28.5 | -2.8 | -0.5 | -2.3 | 0.02 |
| Biomarker-Negative | 145 | 29.1 | -1.1 | -0.7 | -0.4 | 0.58 |
| Overall Population | 295 | 28.8 | -1.9 | -0.6 | -1.3 | 0.15 |
Key Experimental Protocols
1. Protocol: In Vivo 5-HT6 Receptor Occupancy Assessment via PET Imaging
-
Objective: To quantify the percentage of 5-HT6 receptors occupied by an antagonist in vivo in human subjects.[2]
-
Methodology:
-
Radiotracer Selection: Utilize a validated 5-HT6 selective radioligand, such as [11C]GSK215083.[15]
-
Baseline Scan: Perform a baseline PET scan on each subject to measure the initial binding potential of the radiotracer to 5-HT6 receptors.[2]
-
Antagonist Administration: Administer the 5-HT6 antagonist according to the trial protocol until it reaches steady-state concentration in the brain.[2]
-
Post-Dose Scan: Conduct a second PET scan after the drug has reached a steady state.[2]
-
Data Analysis: Compare the radiotracer's binding potential in the post-dose scan to the baseline scan. Calculate receptor occupancy as the percentage reduction in radiotracer binding.[2]
-
2. Protocol: Functional Antagonism Assessment via cAMP Assay
-
Objective: To measure the functional consequence of 5-HT6 receptor antagonism on its primary signaling pathway.[2]
-
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293 cells) stably expressing the human 5-HT6 receptor.[2]
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the 5-HT6 antagonist.[2]
-
Agonist Stimulation: Stimulate the cells with a 5-HT6 receptor agonist (e.g., serotonin) to induce cAMP production.[2]
-
cAMP Measurement: Measure intracellular cAMP levels using a commercial assay kit (e.g., TR-FRET based).[2][16]
-
Data Analysis: Determine the antagonist's potency (IC50) by quantifying its ability to inhibit the agonist-induced increase in cAMP.
-
3. Protocol: Preclinical Cognitive Assessment via Novel Object Recognition (NOR)
-
Objective: To assess the effect of a 5-HT6 antagonist on recognition memory in a rodent model.[12]
-
Methodology:
-
Habituation: Allow each animal to explore an empty testing arena for a set period (e.g., 10 minutes).[12]
-
Drug Administration: Administer the 5-HT6 antagonist or vehicle at a predetermined time before the training phase.
-
Familiarization/Training: Place two identical objects in the arena and allow the animal to explore them for 5-10 minutes.[12]
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term or 24 hours for long-term memory).[12]
-
Test Phase: Replace one of the familiar objects with a novel object. Allow the animal to explore for 5 minutes and record the time spent exploring each object.[12]
-
Data Analysis: Calculate a discrimination index (e.g., [Time with Novel - Time with Familiar] / [Total Time]). A higher index in the drug-treated group indicates improved recognition memory.
-
Mandatory Visualizations
Caption: Simplified 5-HT6 receptor signaling pathway and mechanism of antagonist action.
Caption: Workflow for a biomarker-stratified clinical trial design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Patient Stratification in Clinical Trials → Area → Sustainability [esg.sustainability-directory.com]
- 9. Patient Stratification in Clinical Trials - Omixon | NGS for HLA [omixon.com]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. Change in Expression of 5-HT6 Receptor at Different Stages of Alzheimer's Disease: A Postmortem Study with the PET Radiopharmaceutical [18F]2FNQ1P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-HT Radioligands for Human Brain Imaging With PET and SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases [mdpi.com]
Technical Support Center: Masupirdine Preclinical and Clinical Data Translation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the challenges in translating preclinical data for Masupirdine to human clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a selective serotonin (B10506) 6 (5-HT6) receptor antagonist.[1] The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in brain regions associated with cognition, such as the cortex and hippocampus.[2][3] The therapeutic hypothesis is that by blocking these receptors, this compound enhances the release of acetylcholine (B1216132) and glutamate (B1630785), two neurotransmitters crucial for learning and memory.[1][4] This modulation of cholinergic and glutamatergic pathways was expected to lead to pro-cognitive effects.[2][4]
Q2: What were the key findings from preclinical studies of this compound?
Preclinical studies in rodent models were promising. They demonstrated that this compound could produce pro-cognitive effects, reverse age-related memory decline, and increase levels of acetylcholine and glutamate in the brain.[4] Furthermore, co-administration of this compound with donepezil (B133215) (an acetylcholinesterase inhibitor) and memantine (B1676192) (an NMDA receptor antagonist) resulted in synergistic pro-cognitive effects that were significantly better than the combination of donepezil and memantine alone.[5]
Q3: What was the outcome of the pivotal Phase 2 clinical trial for this compound in Alzheimer's disease?
The Phase 2a, proof-of-concept clinical trial (NCT02580305) evaluated this compound as an adjunct therapy for patients with moderate Alzheimer's disease who were already being treated with donepezil and memantine.[5][6] The trial did not meet its primary efficacy endpoint, which was a statistically significant improvement in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog 11) score at 26 weeks compared to placebo.[5][7]
Q4: Why did the pro-cognitive effects of this compound seen in animals not translate to humans?
The discrepancy between robust preclinical efficacy and the lack of cognitive improvement in the human trial highlights a significant challenge in Alzheimer's disease drug development. Several factors may have contributed to this "translational gap":
-
Complexity of Alzheimer's Disease: The underlying pathology of Alzheimer's in humans is far more complex than the cognitive deficits induced in animal models. Animal models often do not fully recapitulate the multifactorial nature of the disease, including the progressive neurodegeneration and comorbidities seen in elderly patients.[8][9]
-
Species Differences: There may be fundamental differences in the function and downstream signaling of the 5-HT6 receptor between rodents and humans that are not fully understood.
-
Background Medications: The clinical trial was conducted in patients already receiving standard-of-care medications (donepezil and memantine).[5] While preclinical studies showed a synergistic effect, the complex interplay of these drugs in the human brain may have masked or altered the effects of this compound.
Q5: Are there any other potential therapeutic uses for this compound?
Yes. Although the Phase 2a trial did not show a cognitive benefit, post-hoc analyses of the data revealed potential beneficial effects of this compound on non-cognitive symptoms. Specifically, statistically significant reductions in agitation, aggression, and psychosis were observed in subgroups of patients.[11][12][13] Based on these findings, a Phase 3 clinical trial (NCT05397639) has been initiated to evaluate the efficacy of this compound specifically for the treatment of agitation in patients with Alzheimer's dementia.[14][15]
Troubleshooting Guides
Guide 1: My preclinical in vivo study with a 5-HT6 antagonist is not showing the expected pro-cognitive effects.
If you are encountering difficulties in replicating the pro-cognitive effects of 5-HT6 receptor antagonists in your animal models, consider the following troubleshooting steps:
| Potential Issue | Troubleshooting Action |
| Inadequate Target Engagement | Verify brain exposure and receptor occupancy of your compound at the tested doses. Pharmacokinetic/pharmacodynamic (PK/PD) modeling can help ensure that the drug concentration in the brain is sufficient to engage the 5-HT6 receptors.[16][17] |
| Choice of Animal Model | The animal model may not be appropriate. For example, some models are better suited for studying amyloid pathology, while others are more focused on tau pathology or general age-related cognitive decline.[9] The pro-cognitive effects of this compound were observed in models of age-related memory decline.[4] |
| Behavioral Assay Sensitivity | The chosen cognitive task may not be sensitive enough to detect the effects of the compound. Consider using a battery of tests that assess different cognitive domains (e.g., Morris water maze for spatial memory, novel object recognition for recognition memory). |
| Drug Formulation and Stability | Ensure the quality, stability, and appropriate formulation of the test compound. Inconsistent preparation or degradation of the active pharmaceutical ingredient can lead to unreliable results.[17] |
| Statistical Power | The study may be underpowered. Conduct a power analysis to ensure a sufficient number of animals per group to detect a statistically significant effect. |
Guide 2: Designing a preclinical study for a 5-HT6 antagonist to improve clinical translation.
To enhance the predictive validity of your preclinical studies for a 5-HT6 antagonist, consider incorporating the following design elements:
| Design Consideration | Recommended Action |
| Mimic Clinical Population | Use aged animals or models that better represent the complex pathology of Alzheimer's disease, rather than young, healthy animals with pharmacologically-induced deficits.[9] |
| Complex Treatment Regimens | If the drug is intended as an add-on therapy, test it in combination with standard-of-care treatments (e.g., donepezil, memantine) in your animal models to identify potential synergistic or antagonistic interactions.[5] |
| Longitudinal Studies | Conduct longer-term studies to assess the durability of the cognitive effects and to monitor for any chronic toxicity. The this compound clinical trial lasted 26 weeks.[5][6] |
| Inclusion of Biomarkers | Incorporate translational biomarkers, such as PET imaging or CSF analysis, to demonstrate target engagement and downstream effects on neurotransmitter systems in both preclinical models and early-phase human trials.[16] |
| Assess Non-Cognitive Endpoints | Given the findings with this compound, include behavioral assays that measure neuropsychiatric symptoms like anxiety, aggression, and apathy, as these may be relevant clinical endpoints.[12] |
Quantitative Data Summary
Table 1: Comparison of Preclinical and Clinical Efficacy Endpoints for this compound
| Parameter | Preclinical Studies (Rodent Models) | Phase 2a Clinical Trial (NCT02580305) |
| Primary Endpoint | Improvement in cognitive tasks (e.g., reversal of memory deficits). | Change from baseline in ADAS-Cog 11 score at Week 26.[5] |
| Outcome | Positive: Demonstrated pro-cognitive effects.[4] | Negative: No statistically significant difference between this compound and placebo.[5][6] |
| Secondary Endpoints | Increased acetylcholine and glutamate levels.[4] | MMSE, CDR-SB, ADCS-ADL, NPI scores.[5][7] |
| Secondary Outcome | Positive: Neurotransmitter levels were increased.[4] | Negative: No significant treatment effects on secondary cognitive or functional measures.[5] |
| Post-hoc Analysis | Not applicable. | Positive Signal: Potential beneficial effects on agitation/aggression and psychosis in patient subgroups.[11][12] |
Detailed Experimental Protocols
While the exact proprietary protocols for this compound's preclinical development are not fully public, the methodologies below represent standard approaches for testing 5-HT6 receptor antagonists.
Protocol 1: Assessment of Pro-Cognitive Effects using the Novel Object Recognition (NOR) Test
-
Habituation: Individually house rats and handle them for 5 minutes daily for 5 days prior to testing. On the day before the test, allow each rat to explore the empty testing arena (a 40x40x40 cm open box) for 10 minutes.
-
Training (Acquisition Phase):
-
Administer this compound (or vehicle control) via oral gavage at the desired dose (e.g., 1-10 mg/kg) 60 minutes before the training session.
-
Place two identical objects (e.g., small glass bottles) in the testing arena.
-
Place the rat in the arena, facing away from the objects, and allow it to explore for 5 minutes.
-
Record the time spent exploring each object. Exploration is defined as the nose being within 2 cm of the object and pointing towards it.
-
-
Testing (Retention Phase):
-
24 hours after the training phase, place the rat back in the arena.
-
One of the familiar objects is replaced with a novel object of similar size but different shape and texture.
-
Allow the rat to explore for 5 minutes and record the time spent exploring the familiar (F) and novel (N) objects.
-
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring N - Time exploring F) / (Time exploring N + Time exploring F). A higher DI indicates better recognition memory.
Protocol 2: Measurement of Acetylcholine and Glutamate Levels via Microdialysis
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., the dorsal hippocampus or prefrontal cortex). Allow the animal to recover for at least 48 hours.
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 2 hours.
-
-
Drug Administration: Administer this compound (or vehicle) and continue to collect dialysate samples for several hours post-administration.
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for acetylcholine and glutamate concentrations using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline concentration for each animal.
Visualizations
Caption: Preclinical to clinical translation gap for this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. Effect of this compound (SUVN‐502) on cognition in patients with moderate Alzheimer's disease: A randomized, double‐blind, phase 2, proof‐of‐concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound (SUVN-502) on cognition in patients with moderate Alzheimer's disease: A randomized, double-blind, phase 2, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. Potential beneficial effects of this compound (SUVN‐502) on agitation/aggression and psychosis in patients with moderate Alzheimer's disease: Exploratory post hoc analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurologylive.com [neurologylive.com]
- 14. neurology.org [neurology.org]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. researchgate.net [researchgate.net]
- 17. Improving preclinical to clinical translation in Alzheimer's disease research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of 5-HT6 Receptor Antagonists: Masupirdine vs. Intepirdine
A detailed comparison for researchers and drug development professionals on the selectivity and functional profiles of two prominent 5-HT6 receptor antagonists, masupirdine and intepirdine (B1672000). This guide synthesizes available experimental data to provide an objective analysis of their performance.
Both this compound (also known as SUVN-502) and intepirdine (formerly RVT-101 or SB-742457) are selective antagonists of the serotonin (B10506) 6 (5-HT6) receptor, a target of significant interest for the treatment of cognitive deficits in neurodegenerative disorders like Alzheimer's disease. Their mechanism of action centers on the blockade of this G-protein coupled receptor, which is almost exclusively expressed in the central nervous system. This antagonism is believed to enhance cholinergic and glutamatergic neurotransmission, thereby improving cognitive function.[1][2] Despite their shared target, differences in their selectivity and functional pharmacology are critical for understanding their therapeutic potential and off-target effects.
Comparative Binding Affinity and Selectivity
A crucial aspect of any therapeutic agent is its affinity for its intended target and its selectivity against other receptors, which can predict both efficacy and potential side effects. Available data indicates that while both compounds are potent 5-HT6 receptor antagonists, intepirdine exhibits a higher affinity for the receptor.
| Compound | Primary Target | Binding Affinity (Ki) | Selectivity Profile |
| This compound | 5-HT6 Receptor | 2.04 nM (human)[3] | >1200-fold selective over the 5-HT2A receptor.[4][5] |
| Intepirdine | 5-HT6 Receptor | ~0.23 nM (pKi of 9.63) | Selective 5-HT6 receptor antagonist.[6] |
Note: A lower Ki value indicates a higher binding affinity.
Signaling Pathways and Mechanism of Action
The 5-HT6 receptor is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[7] By antagonizing this receptor, both this compound and intepirdine are expected to modulate downstream signaling cascades that ultimately influence the release of key neurotransmitters involved in learning and memory.
Caption: Simplified 5-HT6 Receptor Antagonist Signaling Pathway.
Experimental Protocols
A standardized approach is essential for the direct comparison of the pharmacological properties of this compound and intepirdine. Below are detailed methodologies for key in vitro and in vivo experiments.
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD (Lysergic acid diethylamide).
-
Test Compounds: this compound and Intepirdine.
-
Non-specific Binding Control: A high concentration of a known 5-HT6 ligand (e.g., 10 µM methiothepin).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters pre-soaked in 0.5% polyethyleneimine.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-LSD, and varying concentrations of the test compound (this compound or intepirdine).
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: cAMP Measurement
This assay assesses the functional antagonism of the 5-HT6 receptor by measuring changes in intracellular cAMP levels.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT6 receptor and a CRE-Luc reporter gene.
-
Serotonin (agonist).
-
Test Compounds: this compound and Intepirdine.
-
cAMP assay kit (e.g., TR-FRET based).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluence.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or intepirdine.
-
Agonist Stimulation: Add a fixed concentration of serotonin to stimulate the 5-HT6 receptors.
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using the assay kit.
-
Data Analysis: Determine the IC50 value for each antagonist by plotting the inhibition of the serotonin-induced cAMP response against the antagonist concentration.
In Vivo Behavioral Assay: Resident-Intruder Test
This test evaluates the effect of the compounds on aggressive behavior in animal models.[8]
Procedure:
-
Animal Housing: Individually house male "resident" mice.
-
Intruder Introduction: Introduce a smaller, unfamiliar "intruder" mouse into the resident's cage.
-
Behavioral Scoring: Record the latency to the first attack and the total duration of aggressive behaviors (e.g., biting, tail rattling) over a set period.
-
Drug Administration: Administer this compound, intepirdine, or a vehicle control to the resident mice prior to the test.
-
Data Comparison: Compare the aggressive behaviors of the drug-treated groups to the vehicle-treated group.
Caption: Experimental Workflow for Comparing 5-HT6 Antagonists.
Preclinical and Clinical Landscape
Both this compound and intepirdine have undergone preclinical and clinical evaluation for their potential in treating cognitive impairment. Preclinical studies in animal models have shown that this compound can reverse age-related memory decline and increase brain levels of acetylcholine (B1216132) and glutamate.[2] Similarly, intepirdine has been reported to reverse experimentally induced learning deficits in rats.[9]
However, the translation of these preclinical findings to clinical efficacy has been challenging for both compounds. Phase 3 clinical trials for intepirdine in mild to moderate Alzheimer's disease did not meet their primary endpoints for improving cognition or activities of daily living, leading to the discontinuation of its development for this indication.[10] this compound also failed to meet its primary endpoint in a Phase 2 study for moderate Alzheimer's disease.[11][12] Despite these setbacks, this compound is still being investigated for the treatment of agitation in Alzheimer's disease.[2]
Conclusion
This compound and intepirdine are both potent 5-HT6 receptor antagonists with the potential to modulate cognitive processes. While intepirdine demonstrates a higher binding affinity for the 5-HT6 receptor, this compound has a well-documented high selectivity over the 5-HT2A receptor. The clinical development of both compounds for cognitive enhancement in Alzheimer's disease has faced significant hurdles, highlighting the complexities of translating preclinical findings to successful clinical outcomes. Further research, potentially focusing on different patient populations or therapeutic indications such as agitation, will be necessary to fully elucidate the therapeutic utility of these selective 5-HT6 receptor antagonists. This comparative guide provides a framework for researchers to understand the key pharmacological differences between these two molecules and to design future experiments to further probe their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. alzforum.org [alzforum.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. suvenneuro.com [suvenneuro.com]
- 5. Potential beneficial effects of this compound (SUVN‐502) on agitation/aggression and psychosis in patients with moderate Alzheimer's disease: Exploratory post hoc analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intepirdine - Wikipedia [en.wikipedia.org]
- 7. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alzforum.org [alzforum.org]
- 10. Intepirdine as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound (SUVN‐502) on cognition in patients with moderate Alzheimer's disease: A randomized, double‐blind, phase 2, proof‐of‐concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound (SUVN-502) on cognition in patients with moderate Alzheimer's disease: A randomized, double-blind, phase 2, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Shifting Landscape of 5-HT6 Antagonists: A Comparative Analysis of Masupirdine and Discontinued Predecessors for Alzheimer's Disease
For researchers and drug development professionals, the pursuit of effective treatments for Alzheimer's disease is a journey marked by both promising discoveries and disappointing setbacks. The class of 5-hydroxytryptamine-6 (5-HT6) receptor antagonists once held significant promise for improving cognitive function in Alzheimer's patients. However, the landscape is now dominated by discontinued (B1498344) candidates, with masupirdine (SUVN-502) being a notable exception, albeit with a redirected clinical focus. This guide provides a comprehensive comparison of the efficacy of this compound with that of other discontinued 5-HT6 antagonists, supported by experimental data and detailed protocols.
The rationale for targeting the 5-HT6 receptor stems from its almost exclusive expression in the central nervous system, particularly in brain regions crucial for cognition and memory.[1] Antagonism of this receptor is believed to enhance cholinergic and glutamatergic neurotransmission, pathways known to be impaired in Alzheimer's disease.[1][2] While early trials for several 5-HT6 antagonists showed encouraging signs, the majority ultimately failed to demonstrate statistically significant cognitive improvement in larger Phase 3 studies, leading to their discontinuation.[3][4]
This comparative analysis focuses on this compound and two of the most prominent discontinued 5-HT6 antagonists: idalopirdine (B1259171) and intepirdine (B1672000).
Efficacy Data: A Tabular Comparison
The following tables summarize the key quantitative efficacy data from clinical trials of this compound, idalopirdine, and intepirdine. The primary endpoint for cognitive assessment in these trials was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score, where a lower score indicates less cognitive impairment.
Table 1: this compound (SUVN-502) Phase 2a Efficacy Data (Cognition)
| Trial (NCT) | Treatment Group | N | Baseline ADAS-Cog (Mean) | Change from Baseline at Week 26 (Mean) | Treatment Difference vs. Placebo (p-value) |
| Phase 2a (NCT02580305)[5] | This compound 50 mg + Donepezil (B133215) + Memantine (B1676192) | 190 | 29.62[6] | Not Statistically Significant | Not Statistically Significant |
| This compound 100 mg + Donepezil + Memantine | 185 | 31.40[6] | Not Statistically Significant | Not Statistically Significant | |
| Placebo + Donepezil + Memantine | 189 | Not Reported | Not Statistically Significant | - |
Notably, while the Phase 2a trial of this compound for cognition missed its primary endpoint, post-hoc analyses suggested a potential benefit for agitation and psychosis in a subgroup of patients.[5][7] This led to the initiation of a Phase 3 trial focusing on agitation in Alzheimer's disease.
Table 2: Idalopirdine Efficacy Data (Cognition)
| Trial (NCT) | Treatment Group | N | Baseline ADAS-Cog (Mean) | Change from Baseline at Week 24 (Mean) | Treatment Difference vs. Placebo (95% CI, p-value) |
| LADDER (Phase 2) (NCT01019421)[8] | Idalopirdine 90 mg/day + Donepezil | 140 | ~28.0 | -0.77 | -2.16 (-3.62 to -0.69, p=0.0040) |
| Placebo + Donepezil | 132 | ~28.0 | +1.38 | - | |
| STARSHINE (Phase 3)[9] | Idalopirdine 30 mg/day + Donepezil | Not Reported | ~26 | 0.61 | 0.33 (-0.59 to 1.26) |
| Idalopirdine 60 mg/day + Donepezil | Not Reported | ~26 | 0.37 | 0.05 (-0.88 to 0.98) | |
| Placebo + Donepezil | Not Reported | ~26 | 0.41 | - | |
| STARBEAM (Phase 3)[9] | Idalopirdine 10 mg/day + Donepezil | Not Reported | ~26 | 0.53 | Not Statistically Compared |
| Idalopirdine 30 mg/day + Donepezil | Not Reported | ~26 | 1.01 | 0.63 (-0.38 to 1.65) | |
| Placebo + Donepezil | Not Reported | ~26 | 0.56 | - | |
| STARBRIGHT (Phase 3)[9] | Idalopirdine 60 mg/day + AChEI | Not Reported | ~26 | 0.38 | -0.55 (-1.45 to 0.36) |
| Placebo + AChEI | Not Reported | ~26 | 0.82 | - |
The promising results of the Phase 2 LADDER trial for idalopirdine were not replicated in the subsequent large-scale Phase 3 trials, leading to the discontinuation of its development for Alzheimer's disease.[10]
Table 3: Intepirdine Efficacy Data (Cognition)
| Trial (NCT) | Treatment Group | N | Baseline MMSE (Range) | Change from Baseline in ADAS-Cog at Week 24 (Treatment Difference vs. Placebo, p-value) |
| MINDSET (Phase 3)[11][12] | Intepirdine 35 mg/day + Donepezil | 1315 (total) | 10-26 | 0.36 (p=0.22) |
| Placebo + Donepezil | 10-26 | - |
The MINDSET trial of intepirdine failed to meet its co-primary endpoints of improving cognition (ADAS-Cog) and activities of daily living (ADCS-ADL) compared to placebo.[13][14]
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the efficacy data. Below are the methodologies for the key clinical trials cited.
This compound: Phase 2a Proof-of-Concept Study (NCT02580305)
-
Study Design: A 26-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[5]
-
Patient Population: Patients with moderate Alzheimer's disease who were on stable treatment with both donepezil and memantine.[7]
-
Inclusion Criteria: Age 50-85 years, diagnosis of probable Alzheimer's disease, Mini-Mental State Examination (MMSE) score between 12 and 20.[15]
-
Intervention: Patients were randomized to receive this compound (50 mg or 100 mg daily) or placebo, in addition to their ongoing donepezil and memantine treatment.[5]
-
Primary Outcome Measure: Change from baseline in the 11-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog 11) score at week 26.[7]
-
Secondary Outcome Measures: Included the Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB), Mini-Mental State Examination (MMSE), Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL), and Neuropsychiatric Inventory (NPI).[7]
Idalopirdine: LADDER (Phase 2) and STAR (Phase 3) Programs
-
LADDER Study Design (NCT01019421): A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[8]
-
LADDER Patient Population: Patients with moderate Alzheimer's disease (MMSE score 12-19) on a stable dose of donepezil (10 mg/day).[8]
-
LADDER Intervention: Idalopirdine 90 mg/day (30 mg three times daily) or placebo, as an adjunct to donepezil.[8]
-
STAR Studies Design (STARSHINE, STARBEAM, STARBRIGHT): Three separate 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 3 trials.[9]
-
STAR Patient Population: Patients with mild to moderate Alzheimer's disease (mean MMSE score of 17-18) on stable treatment with an acetylcholinesterase inhibitor (AChEI).[10]
-
STAR Intervention: Various doses of idalopirdine (10 mg, 30 mg, or 60 mg daily) or placebo, as an adjunct to an AChEI.[9]
-
Primary Outcome Measure (All Trials): Change from baseline in the ADAS-Cog total score at 24 weeks.[8][9]
Intepirdine: MINDSET (Phase 3) Study
-
Study Design: A 24-week, global, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[11]
-
Patient Population: 1315 patients aged 50-85 years with mild-to-moderate Alzheimer's disease (MMSE score 10-26) on stable donepezil therapy.[12][14]
-
Intervention: Intepirdine 35 mg once daily or placebo, as an adjunct to donepezil.[11]
-
Co-Primary Outcome Measures: Change from baseline in the ADAS-Cog and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale at 24 weeks.[11][13]
Visualizing the Science: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: 5-HT6 Receptor Signaling Pathway.
Caption: Alzheimer's Disease Clinical Trial Workflow.
Conclusion
The journey of 5-HT6 receptor antagonists for Alzheimer's disease highlights the complexities of drug development in this challenging therapeutic area. While the initial promise of cognitive enhancement, as seen in the Phase 2 trial of idalopirdine, was not substantiated in larger Phase 3 studies for either idalopirdine or intepirdine, the story of this compound has taken a different turn. The failure to meet the primary cognitive endpoint in its Phase 2a trial did not lead to its complete discontinuation. Instead, a potential signal in a sub-population has shifted its clinical development towards addressing agitation, a significant behavioral symptom of Alzheimer's disease.
This comparative analysis underscores the importance of rigorous, large-scale clinical trials to validate initial findings. For researchers and drug development professionals, the narrative of these 5-HT6 antagonists serves as a critical case study in the evaluation of novel therapeutic targets and the potential for repositioning assets based on unexpected clinical signals. The ongoing Phase 3 trial of this compound for agitation will be a crucial determinant of whether this drug class can ultimately find a place in the therapeutic arsenal (B13267) for Alzheimer's disease, albeit for a different indication than originally envisioned.
References
- 1. cdisc.org [cdisc.org]
- 2. researchgate.net [researchgate.net]
- 3. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound (SUVN‐502) on cognition in patients with moderate Alzheimer's disease: A randomized, double‐blind, phase 2, proof‐of‐concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. suven.com [suven.com]
- 8. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Idalopirdine falls short in three phase 3 Alzheimer’s trials | MDedge [mdedge.com]
- 11. Intepirdine as adjunctive therapy to donepezil for mild-to-moderate Alzheimer's disease: A randomized, placebo-controlled, phase 3 clinical trial (MINDSET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. esmed.org [esmed.org]
The Stalled Quest for Cognitive Enhancement: Why 5-HT6 Antagonists Like PF-05212377 Faltered in Clinical Trials
For researchers, scientists, and drug development professionals, the pursuit of effective therapeutics for neurodegenerative diseases like Alzheimer's has been a journey of both promise and setbacks. The serotonin (B10506) 6 (5-HT6) receptor emerged as a particularly attractive target for cognitive enhancement, leading to the development of numerous antagonists. However, a string of high-profile clinical trial failures, including that of Pfizer's PF-05212377, has cast a long shadow over this therapeutic strategy. This guide provides a comparative analysis of the clinical trial data for PF-05212377 and other notable 5-HT6 antagonists, delving into the experimental designs and exploring the potential reasons for their collective failure.
The primary rationale for targeting the 5-HT6 receptor was its almost exclusive expression in the central nervous system, particularly in brain regions critical for learning and memory like the hippocampus and cortex.[1][2] Antagonism of this receptor was shown in preclinical models to increase the release of acetylcholine (B1216132) and glutamate, neurotransmitters vital for cognitive processes.[3] Despite this promising mechanism and encouraging early-phase data, late-stage clinical trials have consistently failed to demonstrate a significant cognitive benefit in patients with Alzheimer's disease.
Comparative Analysis of Failed 5-HT6 Antagonist Clinical Trials
The following table summarizes the key quantitative outcomes from the clinical trials of PF-05212377 and other prominent 5-HT6 antagonists that were discontinued (B1498344) for Alzheimer's disease. The primary endpoint for cognition in these studies was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), where a lower score indicates less impairment.
| Drug Name (Sponsor) | Trial Phase | Treatment Duration | Adjunctive Therapy | Change from Baseline in ADAS-Cog (Drug vs. Placebo) | p-value | Outcome |
| PF-05212377 (SAM-760) (Pfizer) | Phase 2 | 12 weeks | Donepezil (B133215) | 0.70 points (worse than placebo)[4][5] | 0.43[4][5] | Trial stopped for futility[4][5] |
| Intepirdine (B1672000) (RVT-101) (Axovant) | Phase 3 (MINDSET) | 24 weeks | Donepezil | -0.36 (non-significant improvement)[6][7] | 0.2249[6][7] | Failed to meet primary endpoints[8][9][10][11] |
| Idalopirdine (B1259171) (Lundbeck/Otsuka) | Phase 3 (STARSHINE, STARBEAM, STARBRIGHT) | 24 weeks | Cholinesterase Inhibitors | No statistically significant difference from placebo across trials[12][13][14][15][16] | Not significant | Failed to meet primary endpoints[12][13][17][18] |
| Latrepirdine (Dimebon) (Pfizer/Medivation) | Phase 3 (CONNECTION) | 6 months | Monotherapy | No significant difference from placebo[19][20] | 0.81 (CIBIC-plus) | Failed to meet primary endpoints[19][21] |
Experimental Protocols of Key Clinical Trials
Understanding the design of these failed trials is crucial for interpreting their outcomes. Below are the methodologies for the pivotal studies of PF-05212377, intepirdine, and idalopirdine.
PF-05212377 (SAM-760) Phase 2 Trial (NCT01712074)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[4]
-
Patient Population: Subjects with mild to moderate Alzheimer's disease (Mini-Mental State Examination [MMSE] score of 10-24) with existing neuropsychiatric symptoms, on a stable daily dose of donepezil.[4][22]
-
Intervention: PF-05212377 (30 mg once daily) or placebo for 12 weeks.[4]
-
Primary Efficacy Endpoint: Change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale 13-item version (ADAS-cog13).[4]
-
Key Secondary Efficacy Endpoint: Change from baseline in the Neuropsychiatric Inventory (NPI) total score.[4]
-
Outcome: The trial was terminated prematurely after an interim analysis for futility, as PF-05212377 showed no benefit over placebo.[4][5][23] In fact, the placebo group showed a numerically better outcome on the ADAS-cog13.[4][5]
Intepirdine (RVT-101) Phase 3 Trial (MINDSET - NCT02580305)
-
Study Design: A global, multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[6][10][24]
-
Patient Population: 1,315 subjects with mild-to-moderate Alzheimer's disease on stable donepezil therapy.[6][9][10]
-
Intervention: Intepirdine (35 mg once daily) or placebo for 24 weeks.[6][7]
-
Co-Primary Efficacy Endpoints:
-
Outcome: The trial did not meet its co-primary efficacy endpoints, showing no statistically significant improvement in cognition or activities of daily living compared to placebo.[6][7][10][25]
Idalopirdine Phase 3 Program (STARSHINE, STARBEAM, STARBRIGHT)
-
Study Design: Three separate 24-week, randomized, double-blind, placebo-controlled, fixed-dose trials.[12][26]
-
Patient Population: A total of 2,525 patients with mild to moderate Alzheimer's disease who were on stable treatment with a cholinesterase inhibitor (donepezil, rivastigmine, or galantamine).[12][13][14]
-
Intervention: Various once-daily doses of idalopirdine (10 mg, 30 mg, or 60 mg) or placebo.[12][14]
-
Primary Efficacy Endpoint: Change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog).[12]
-
Outcome: None of the three trials demonstrated a statistically significant improvement in cognition for any of the idalopirdine doses compared to placebo.[12][13][17][18]
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. This initiates a cascade of intracellular events aimed at modulating neuronal function. The simplified diagram below illustrates the canonical signaling pathway.
Caption: Simplified 5-HT6 Receptor Signaling Pathway.
Potential Reasons for Clinical Trial Failures
The consistent failure of 5-HT6 antagonists in late-stage trials, despite a strong preclinical rationale, points to a complex interplay of factors:
-
Disconnect Between Preclinical Models and Human Disease: Animal models of cognitive impairment may not accurately replicate the multifaceted pathology of Alzheimer's disease in humans. The pro-cognitive effects observed in rodents did not translate to a clinically meaningful benefit in a heterogeneous patient population with advanced neurodegeneration.
-
Complexity of 5-HT6 Receptor Signaling: The 5-HT6 receptor is involved in intricate signaling networks beyond the canonical Gs-cAMP pathway, including interactions with mTOR and Cdk5.[1][27] Simple antagonism may not be sufficient to produce a robust and sustained pro-cognitive effect in the context of a diseased brain. Furthermore, both agonists and antagonists of the 5-HT6 receptor have shown pro-cognitive effects in preclinical studies, suggesting a more complex regulatory role than initially understood.
-
Inadequate Target Engagement or Dosing: While dosing studies were conducted, it is possible that the selected doses did not achieve sufficient and sustained target engagement in the brain to elicit a therapeutic effect in a larger, more diverse patient population over the duration of the trials.
-
Symptomatic vs. Disease-Modifying Effects: These antagonists were primarily developed to provide symptomatic improvement in cognition. The underlying neurodegenerative processes in the enrolled patient populations may have been too advanced for a purely symptomatic treatment to show a significant benefit.
-
Patient Heterogeneity: Alzheimer's disease is a biologically and clinically heterogeneous disorder. It is plausible that 5-HT6 antagonists may only be effective in a specific subpopulation of patients that were not identified or specifically targeted in these broad clinical trials.
References
- 1. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase 2 clinical trial of PF-05212377 (SAM-760) in subjects with mild to moderate Alzheimer's disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 2 clinical trial of PF-05212377 (SAM-760) in subjects with mild to moderate Alzheimer’s disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intepirdine as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intepirdine as adjunctive therapy to donepezil for mild-to-moderate Alzheimer's disease: A randomized, placebo-controlled, phase 3 clinical trial (MINDSET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Negative topline results of intepirdine phase 3 MINDSET trial in Alzheimer's Disease - NCF International [ncfinternational.it]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. sec.gov [sec.gov]
- 11. Intepirdine fails to treat Alzheimer’s disease in Phase 3 trial | Alzheimer's Society [alzheimers.org.uk]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 14. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 15. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials | Artículos científicos BBRC [barcelonabeta.org]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. H. Lundbeck A/S's Phase III Data Crushes Hope for Alzheimer’s Once Again - BioSpace [biospace.com]
- 19. pfizer.com [pfizer.com]
- 20. Latrepirdine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Latrepirdine - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 26. benchchem.com [benchchem.com]
- 27. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Masupirdine and Risperidone for the Treatment of Agitation
In the landscape of pharmacological interventions for agitation, particularly in patients with dementia, two agents with distinct mechanisms of action, masupirdine and risperidone (B510), present different approaches to symptom management. This guide provides a comprehensive, data-driven comparison of these two compounds, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2][3][4] The 5-HT6 receptors are primarily expressed in the brain and are involved in cognitive and behavioral processes.[5][6] By blocking these receptors, this compound is thought to modulate cholinergic and glutamatergic neurotransmission, which may contribute to its effects on agitation.[1]
Risperidone , on the other hand, is an atypical antipsychotic with a broader receptor binding profile.[7] Its primary mechanism of action is potent antagonism of serotonin 2A (5-HT2A) and dopamine (B1211576) D2 receptors.[7][8] Additionally, risperidone has high affinity for alpha-1 and alpha-2 adrenergic receptors and histamine (B1213489) H1 receptors, which may contribute to its therapeutic effects and side-effect profile.[7]
Signaling Pathway Diagrams
References
- 1. alzforum.org [alzforum.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound(Suven Life Sciences Ltd.) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Potential beneficial effects of this compound (SUVN‐502) on agitation/aggression and psychosis in patients with moderate Alzheimer's disease: Exploratory post hoc analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alzheimer's Association International Conference [alz.confex.com]
- 7. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Validating Masupirdine's Mechanism: A Comparative Guide Using Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Masupirdine's performance with alternative 5-HT6 receptor antagonists, supported by preclinical and clinical data. A central focus is the validation of the 5-HT6 receptor as a therapeutic target, critically examined through the lens of receptor knockout model studies. While direct knockout validation studies for this compound are not publicly available, this guide synthesizes data from analogous compounds and the known phenotype of 5-HT6 receptor knockout mice to provide a comprehensive analysis.
Introduction to this compound and the 5-HT6 Receptor Target
This compound (SUVN-502) is an investigational, selective serotonin (B10506) 6 (5-HT6) receptor antagonist developed by Suven Life Sciences.[1] It has been evaluated in clinical trials for the treatment of cognitive impairment in Alzheimer's disease and for agitation associated with dementia.[1][2] The 5-HT6 receptor is a G protein-coupled receptor (GPCR) almost exclusively expressed in the central nervous system, particularly in brain regions implicated in cognition and memory, such as the hippocampus and cortex.[3][4] Blockade of the 5-HT6 receptor is hypothesized to enhance cognitive function by modulating multiple neurotransmitter systems, primarily by increasing the release of acetylcholine (B1216132) and glutamate (B1630785).[1][5]
Comparative Preclinical Data
This section presents a comparison of this compound with other notable 5-HT6 receptor antagonists that have undergone clinical investigation, Idalopirdine and Intepirdine.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | 5-HT6 Ki (nM) | Selectivity Profile (Ki in nM for other receptors) |
| This compound (SUVN-502) | ~2 | >1200-fold selectivity over 5-HT2A receptor |
| Idalopirdine (Lu AE58054) | 0.83 | α1A (21), α1B (22); >50-fold selectivity over 70 other targets |
| Intepirdine (SB-742457) | 0.23 | 5-HT2A (10); >100-fold selectivity over other receptors |
Source: Data compiled from multiple preclinical studies.[3]
Table 2: Preclinical Efficacy in Animal Models of Cognition
| Compound | Animal Model | Cognitive Deficit Model | Key Findings |
| This compound (SUVN-502) | Rat | Age-related memory decline | Reversed age-related memory decline and increased brain acetylcholine and glutamate levels.[1] |
| Idalopirdine (Lu AE58054) | Rat | Scopolamine-induced | Potentiated the effects of donepezil (B133215) in improving cognition.[6] |
| Intepirdine (SB-742457) | Rat | Scopolamine-induced | Reversed scopolamine-induced deficits in novel object recognition.[6] |
The Paradox of 5-HT6 Receptor Knockout Models
A critical aspect of validating a drug's mechanism of action is to observe a lack of effect in animals where the target receptor has been genetically removed (knocked out). However, the field of 5-HT6 receptor research presents a paradoxical finding. While acute pharmacological blockade of the 5-HT6 receptor with antagonists like this compound generally leads to pro-cognitive effects in preclinical models, constitutive knockout of the 5-HT6 receptor in mice has been reported to cause cognitive deficits and anxiety-like behaviors.
This discrepancy is thought to arise from developmental compensation, where the absence of the receptor from conception leads to long-term adaptive changes in other neurotransmitter systems, masking the receptor's true function in the adult brain. This highlights a significant challenge in using constitutive knockout models for validating the mechanism of 5-HT6 receptor antagonists and underscores the importance of acute pharmacological studies.
Experimental Protocols
Detailed methodologies for key preclinical experiments used to assess the pro-cognitive effects of 5-HT6 receptor antagonists are provided below.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to explore the empty arena to acclimate.
-
Familiarization/Training: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Test: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded. A preference for the novel object indicates recognition memory.
-
Morris Water Maze (MWM)
The MWM is a classic test of spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged below the surface in one quadrant. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Training: The animal is placed in the pool from different starting positions and must find the hidden platform. This is repeated over several days.
-
Probe Test: The platform is removed, and the animal is allowed to swim for a fixed time. The time spent in the target quadrant where the platform was previously located is measured, indicating spatial memory.
-
Visualizing the Pathways and Processes
Signaling Pathway of 5-HT6 Receptor Antagonism
Caption: Proposed signaling pathway for cognitive enhancement by this compound.
Experimental Workflow for Knockout Model Validation
Caption: Idealized workflow for validating this compound's mechanism using knockout models.
Logical Framework for Mechanism Validation
Caption: Logical framework for validating the mechanism of a 5-HT6 receptor antagonist.
Clinical Trial Outcomes: this compound and Alternatives
While preclinical data for 5-HT6 receptor antagonists have been promising, translation to clinical efficacy has been challenging.
-
This compound (SUVN-502): In a Phase 2a study in patients with moderate Alzheimer's disease on background therapy of donepezil and memantine, this compound did not meet its primary endpoint on the ADAS-Cog11 scale.[1][7] However, post-hoc analyses suggested potential benefits in subgroups of patients, particularly in reducing agitation and aggression.[8][9] A Phase 3 trial for agitation in Alzheimer's disease is ongoing.[1][2]
-
Idalopirdine (Lu AE58054): After a promising Phase 2 trial, three larger Phase 3 trials (STARSHINE, STARBEAM, and STARBRIGHT) failed to show a significant benefit of Idalopirdine on cognition in patients with mild-to-moderate Alzheimer's disease.[10][11]
-
Intepirdine (SB-742457): The Phase 3 MINDSET trial of Intepirdine as an adjunctive therapy to donepezil in mild-to-moderate Alzheimer's disease also failed to meet its co-primary endpoints of improving cognition and activities of daily living.[12][13]
Conclusion
This compound is a potent and selective 5-HT6 receptor antagonist with a preclinical profile that supports its potential as a cognitive enhancer. However, the validation of its mechanism through receptor knockout models is complicated by the paradoxical phenotype of 5-HT6 knockout mice, which exhibit cognitive deficits. This suggests that while acute blockade of the receptor can be beneficial, its complete absence from development leads to compensatory changes that are detrimental to cognition.
The clinical trial landscape for 5-HT6 receptor antagonists, including this compound, Idalopirdine, and Intepirdine, has been challenging, with several late-stage failures for cognitive enhancement in Alzheimer's disease. The ongoing investigation of this compound for agitation highlights a potential alternative therapeutic avenue for this class of compounds. Further research is needed to fully understand the complex role of the 5-HT6 receptor in both cognition and behavior to unlock its therapeutic potential.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. benchchem.com [benchchem.com]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effect of this compound (SUVN‐502) on cognition in patients with moderate Alzheimer's disease: A randomized, double‐blind, phase 2, proof‐of‐concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential beneficial effects of this compound (SUVN‐502) on agitation/aggression and psychosis in patients with moderate Alzheimer's disease: Exploratory post hoc analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 12. alzforum.org [alzforum.org]
- 13. alzinfo.org [alzinfo.org]
A Comparative Analysis of 5-HT6 Receptor Antagonists in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapeutic interventions for Alzheimer's disease (AD) has led to the exploration of numerous molecular targets. Among these, the serotonin (B10506) 6 (5-HT6) receptor has emerged as a promising candidate due to its almost exclusive expression in the central nervous system, particularly in brain regions critical for cognition and memory. Antagonism of the 5-HT6 receptor is hypothesized to modulate multiple neurotransmitter systems, including the cholinergic and glutamatergic pathways, which are known to be impaired in AD. This guide provides a cross-study analysis of key 5-HT6 receptor antagonists—Idalopirdine, Intepirdine, and Masupirdine—summarizing their performance in preclinical and clinical models of Alzheimer's disease.
Preclinical Efficacy in Animal Models
The initial promise of 5-HT6 receptor antagonists was largely fueled by positive results in various animal models of cognitive impairment. These studies typically involve inducing a cognitive deficit in rodents, for example, through the administration of scopolamine (B1681570) (a muscarinic receptor antagonist), and then assessing the ability of the test compound to reverse this deficit. Commonly used behavioral assays include the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM), which evaluate different aspects of learning and memory.
| Compound | Animal Model | Behavioral Assay | Key Findings |
| Idalopirdine | Rat (Scopolamine-induced deficit) | Novel Object Recognition | Potentiated the effect of donepezil, an acetylcholinesterase inhibitor. |
| Rat | Morris Water Maze | Improved spatial navigation and memory. | |
| Intepirdine | Rat (Age-related cognitive decline) | Various learning & memory tasks | Reversed age-related learning deficits.[1] |
| Rat (Scopolamine-induced deficit) | Not specified | Reversed experimentally induced learning deficits.[1] | |
| This compound (SUVN-502) | Rat | Not specified | Showed pro-cognitive effects and potentiated the effects of memantine (B1676192) and donepezil.[2] |
| Rat (Age-related cognitive decline) | Not specified | Reversed age-related memory decline.[2] |
Clinical Trial Performance
Despite the encouraging preclinical data, the translation of these findings into clinical efficacy has been challenging. Several 5-HT6 receptor antagonists have progressed to late-stage clinical trials, only to fail to meet their primary endpoints. This section compares the clinical trial outcomes for Idalopirdine, Intepirdine, and this compound. The primary cognitive endpoint in most of these trials was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score, where a lower score indicates better cognitive function.
Efficacy Data from Key Clinical Trials
| Compound | Trial Phase | Primary Endpoint | Key Efficacy Results |
| Idalopirdine | Phase II (LADDER) | Change in ADAS-Cog at 24 weeks | Statistically significant improvement in ADAS-Cog score (-2.16 point difference vs. placebo, p=0.0040) when added to donepezil.[3] |
| Phase III (STARSHINE, STARBEAM, STARBRIGHT) | Change in ADAS-Cog at 24 weeks | Failed to show a significant difference from placebo.[4][5] | |
| Intepirdine | Phase II | Change in ADAS-Cog | Inconsistent results as monotherapy, but showed some benefit as an adjunct to donepezil.[1] |
| Phase III (MINDSET) | Change in ADAS-Cog and ADCS-ADL | Failed to show improvement over placebo on cognition or activities of daily living.[6][7] | |
| This compound (SUVN-502) | Phase IIa | Change in ADAS-Cog at 26 weeks | Did not meet the primary endpoint; however, subgroup analyses suggested potential benefits on cognition and behavior.[8][9] |
Safety and Tolerability
In general, 5-HT6 receptor antagonists have been reported to be well-tolerated in clinical trials. The most commonly reported adverse events were mild to moderate in severity.
| Compound | Common Adverse Events |
| Idalopirdine | Asymptomatic transient increases in transaminase concentrations, dizziness, headache, diarrhea.[3] |
| Intepirdine | Generally well-tolerated. |
| This compound (SUVN-502) | Reported to be safe and well-tolerated with no significant adverse events.[8][9] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies behind the evaluation of these compounds, the following diagrams illustrate the proposed signaling pathway of 5-HT6 receptor antagonists and the workflows of key experimental procedures.
Experimental Protocols
Scopolamine-Induced Cognitive Deficit Model
This widely used model involves the administration of scopolamine, a non-selective muscarinic receptor antagonist, to rodents to induce a transient cognitive impairment, particularly in learning and memory.
-
Animals: Typically, adult male Wistar rats or C57BL/6 mice are used.
-
Acclimatization: Animals are allowed to acclimate to the laboratory conditions for at least one week before the experiment.
-
Scopolamine Administration: Scopolamine hydrobromide is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 1-2 mg/kg, usually 30 minutes before the behavioral test.[10][11][12][13]
-
Test Compound Administration: The 5-HT6 receptor antagonist or vehicle is typically administered orally (p.o.) or i.p. at a specified time before the scopolamine injection or the behavioral test.
-
Behavioral Testing: Cognitive function is assessed using standardized tests like the Novel Object Recognition or Morris Water Maze.
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
The ADAS-Cog is a validated clinical instrument used to assess the severity of cognitive symptoms in Alzheimer's disease.[14]
-
Components: The scale consists of 11 tasks that evaluate various cognitive domains, including memory (word recall, word recognition), language (naming objects and fingers, commands, spoken language, comprehension, word-finding difficulty), and praxis (constructional praxis, ideational praxis), as well as orientation.[14][15]
-
Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.[16] Each task is scored based on the number and severity of errors.
-
Administration: The test is administered by a trained rater and typically takes 30-45 minutes to complete.
Conclusion
The journey of 5-HT6 receptor antagonists from promising preclinical candidates to their performance in late-stage clinical trials for Alzheimer's disease underscores the complexities of translating animal model data to human efficacy. While the initial hypothesis of enhancing cognitive function through cholinergic and glutamatergic modulation was supported by robust preclinical evidence, the failure of Idalopirdine and Intepirdine in Phase III trials has tempered enthusiasm for this therapeutic strategy as a standalone treatment. The mixed results from the this compound Phase IIa study suggest that there might be specific patient subpopulations who could benefit, or that a more nuanced approach to trial design and patient selection is required.
Future research in this area may need to focus on developing more predictive preclinical models, identifying biomarkers to select appropriate patient populations, and exploring the potential of 5-HT6 receptor antagonists in combination with other therapeutic agents that target different aspects of Alzheimer's pathology. The extensive data generated from these trials, though disappointing in their primary outcomes, provide invaluable insights for the scientific community and will undoubtedly shape the future of drug development for this devastating neurodegenerative disease.
References
- 1. alzforum.org [alzforum.org]
- 2. Activation of 5-HT6 receptors inhibits corticostriatal glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Another Promising Alzheimer’s Treatment Fails to Make the Grade [uspharmacist.com]
- 6. alzinfo.org [alzinfo.org]
- 7. biopharmadive.com [biopharmadive.com]
- 8. suven.com [suven.com]
- 9. suvenneuro.com [suvenneuro.com]
- 10. Rodent model of Alzheimer's disease (AD) â Scopolamine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 11. Food Science of Animal Resources [kosfaj.org]
- 12. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]
- 13. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADAS-Cog - Wikipedia [en.wikipedia.org]
- 15. The Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Benchmarking Masupirdine's Safety Profile Against Atypical Antipsychotics: A Comparative Guide
This guide provides a detailed comparison of the safety profile of masupirdine, an investigational selective serotonin (B10506) 5-HT6 receptor antagonist, with established atypical antipsychotics commonly used to manage agitation and psychosis in dementia. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential therapeutic niche.
Executive Summary
This compound has been generally well-tolerated in clinical trials, with a side effect profile that appears distinct from atypical antipsychotics. The most frequently reported treatment-emergent adverse events associated with this compound include urinary tract infections, falls, diarrhea, and headache. Notably absent are some of the more concerning adverse effects associated with atypical antipsychotics in the elderly, such as a significantly increased risk of mortality and cerebrovascular events. This guide presents a comprehensive analysis of the available safety data, detailed experimental protocols from key clinical trials, and a visualization of the relevant signaling pathways to provide a thorough comparative overview.
Data Presentation: Comparative Safety Profile
The following tables summarize the incidence of key treatment-emergent adverse events (TEAEs) from clinical trials of this compound and several atypical antipsychotics in elderly patients with dementia-related agitation or psychosis. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study populations, design, and duration.
Table 1: Treatment-Emergent Adverse Events for this compound (NCT02580305)
| Adverse Event | Placebo (n=188) % | This compound 50 mg (n=187) % | This compound 100 mg (n=181) % |
| Any TEAE | 57.4 | 63.1 | 67.4 |
| Urinary tract infection | 7.4 | 10.2 | 8.3 |
| Fall | 6.4 | 8.0 | 9.4 |
| Diarrhea | 4.8 | 6.4 | 5.5 |
| Headache | 4.3 | 5.3 | 4.4 |
| Agitation | 4.8 | 3.2 | 3.9 |
| Dizziness | 2.7 | 4.8 | 3.3 |
| Somnolence | 3.2 | 3.7 | 2.2 |
Data extracted from the publication of the NCT02580305 trial.
Table 2: Key Safety Outcomes for Atypical Antipsychotics in Elderly Patients with Dementia
| Adverse Event | Placebo (%) | Risperidone (B510) (%) | Olanzapine (%) | Quetiapine (B1663577) (%) | Aripiprazole (B633) (%) |
| Mortality | ~2.6[1] | Increased risk (1.6-1.7x placebo)[1] | 3.5[2] | Numerically higher than placebo[3] | 4.5[1] |
| Cerebrovascular Events | ~2[4] | 4[4] | Increased risk (3x placebo) | Similar to placebo[3] | Increased risk |
| Somnolence/Sedation | 3[1] | More common than placebo[2] | 25.0-35.8[5] | 25.3[6] | 8-9[1] |
| Urinary Tract Infection | 12[7] | More common than placebo[2] | - | - | 8[7] |
| Falls | - | - | 17.9 | Similar to placebo[3] | - |
| Extrapyramidal Symptoms | 16[2] | 23[2] | No significant increase vs placebo | - | No significant difference vs placebo |
Data compiled from various sources including FDA labels and clinical trial publications. Percentages are approximate and may vary across studies.
Experimental Protocols
The safety and tolerability of this compound and the comparator atypical antipsychotics were primarily assessed in randomized, double-blind, placebo-controlled clinical trials involving elderly patients with dementia and behavioral symptoms.
This compound (NCT02580305) Safety Monitoring
The safety of this compound was rigorously evaluated through multiple measures.[8] Physical and neurological examinations were conducted at baseline and at specified follow-up visits. Monitoring of vital signs, including blood pressure, and electrocardiograms (ECGs) were performed to assess cardiovascular safety.[8] Laboratory tests of blood and urine were conducted to monitor for any drug-induced changes.[8] The review and documentation of all adverse events (AEs) were a critical component of the safety assessment.[8] An independent Data Safety Monitoring Board (DSMB) convened at regular intervals throughout the study to review the accumulating safety data and provide recommendations on the continuation of the trial.[8]
Atypical Antipsychotics: Safety Assessment in Dementia Trials
Safety assessments in clinical trials of atypical antipsychotics for dementia-related agitation and psychosis typically involve a comprehensive evaluation of adverse events.[9] This includes the systematic collection of all treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and AEs leading to discontinuation.[10] Specific safety outcomes of interest in this vulnerable population include cognitive changes (often monitored using scales like the Mini-Mental State Examination - MMSE), falls, sedation levels, weight changes, and cardiovascular parameters such as QT interval prolongation on ECGs.[10] For example, in trials of intramuscular aripiprazole, safety assessments included AE reporting, vital signs, and ECGs.[9] Similarly, trials for risperidone, olanzapine, and quetiapine involved monitoring for cerebrovascular adverse events, extrapyramidal symptoms (using scales like the Simpson-Angus Scale - SAS, and the Abnormal Involuntary Movement Scale - AIMS), and metabolic changes.
Visualization of Methodologies and Pathways
To visually represent the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.
References
- 1. droracle.ai [droracle.ai]
- 2. A randomized placebo-controlled trial of risperidone for the treatment of aggression, agitation, and psychosis of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medication Development for Agitation and Aggression in Alzheimer Disease: Review and Discussion of Recent Randomized Clinical Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quetiapine to treat agitation in dementia: a randomized, double-blind, placebo-controlled study [pubmed.ncbi.nlm.nih.gov]
- 8. Role of aripiprazole in the management of behavioural and psychological symptoms of dementia: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Risperidone (Risperdal): increased rate of cerebrovascular events in dementia trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA Issues Public Health Advisory for Antipsychotic Drugs used for Treatment of Behavioral Disorders in Elderly Patients [psychrights.org]
An Objective Comparison of Masupirdine and Citalopram for the Treatment of Neuropsychiatric Symptoms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of masupirdine and citalopram (B1669093) for the management of neuropsychiatric symptoms (NPS), particularly in the context of Alzheimer's disease. While direct head-to-head clinical trials are not available, this document synthesizes findings from separate clinical studies to offer an objective overview of their efficacy, mechanisms of action, and experimental backing.
Executive Summary
This compound, a selective 5-HT6 receptor antagonist, and citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI), both target the serotonergic system but through distinct mechanisms.[1] Post-hoc analyses of a Phase 2 trial suggest potential benefits of this compound in treating agitation, aggression, and psychosis in patients with moderate Alzheimer's disease.[1][2] Citalopram has demonstrated efficacy in reducing a broader range of NPS in Alzheimer's disease, including agitation, delusions, anxiety, and irritability, as evidenced by the Citalopram for Agitation in Alzheimer's Disease (CitAD) study.[3] However, the therapeutic application of citalopram may be limited by cognitive and cardiac side effects at higher dosages.[4]
Quantitative Data on Efficacy
The following tables summarize the key efficacy data from clinical trials of this compound and citalopram for neuropsychiatric symptoms.
Table 1: Efficacy of this compound on Neuropsychiatric Symptoms in Moderate Alzheimer's Disease (Post-hoc analysis of NCT02580305)
| Symptom Domain | Treatment Group | N | Assessment Scale | Timepoint | Mean Change from Baseline (95% CI) | p-value vs. Placebo |
| Agitation/Aggression | This compound 50 mg | 53 | NPI | Week 13 | -1.9 to -0.5 | <0.001 |
| This compound 100 mg | 48 | NPI | Week 13 | -1.7 to -0.3 | 0.007 | |
| This compound 50 mg | 53 | NPI | Week 26 | -2.3 to -0.8 | <0.001 | |
| Psychosis | This compound 50 mg | 28 | NPI | Week 4 | -2.8 to -1.4 | <0.001 |
| This compound 100 mg | 28 | NPI | Week 4 | -1.4 to 0 | 0.046 | |
| This compound 50 mg | 28 | NPI | Week 13 | -3.3 to -1.3 | <0.001 |
Data from a subgroup of patients with baseline agitation/aggression scores ≥1 and a subgroup with baseline psychosis symptoms and/or symptom emergence.[2] NPI: Neuropsychiatric Inventory
Table 2: Efficacy of Citalopram on Neuropsychiatric Symptoms in Alzheimer's Disease (CitAD Study - NCT00898807)
| Symptom Domain | Treatment Group | N | Assessment Scale | Timepoint | Outcome vs. Placebo (Odds Ratio, 95% CI) | p-value |
| Agitation | Citalopram 30 mg | 94 | NBRS-A | Week 9 | -0.93 (-1.80 to -0.06) | 0.04 |
| Citalopram 30 mg | 94 | mADCS-CGIC | Week 9 | 2.13 (1.23 to 3.69) | 0.01 | |
| Delusions | Citalopram 30 mg | 94 | NPI | Week 9 | 0.40 (0.18 to 0.91) | 0.03 |
| Anxiety | Citalopram 30 mg | 94 | NPI | Week 9 | 0.43 (0.22 to 0.84) | 0.01 |
| Irritability/Lability | Citalopram 30 mg | 94 | NPI | Week 9 | 0.38 (0.19 to 0.76) | 0.01 |
| Hallucinations (Severity) | Citalopram 30 mg | - | NPI | Week 9 | Favored Citalopram | Significant |
| Sleep/Nighttime Behavior (Severity) | Citalopram 30 mg | - | NPI | Week 9 | Favored Placebo | Significant |
NBRS-A: Neurobehavioral Rating Scale Agitation subscale. mADCS-CGIC: modified Alzheimer's Disease Cooperative Study–Clinical Global Impression of Change. NPI: Neuropsychiatric Inventory.[3][4][5]
Mechanisms of Action and Signaling Pathways
This compound: 5-HT6 Receptor Antagonism
This compound is a selective antagonist of the serotonin 6 (5-HT6) receptor.[1] These receptors are primarily located in the central nervous system, and their blockade is thought to modulate the release of other neurotransmitters, including acetylcholine (B1216132) and glutamate, which are crucial for cognitive processes.[1] The antagonism of 5-HT6 receptors may therefore offer a novel approach to managing neuropsychiatric symptoms.
Citalopram: Selective Serotonin Reuptake Inhibition
Citalopram is a selective serotonin reuptake inhibitor (SSRI). It acts by blocking the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reabsorption of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. This enhanced serotonergic neurotransmission is believed to be the primary mechanism behind its therapeutic effects on mood and behavior.
Experimental Protocols
This compound: Phase 2 Proof-of-Concept Study (NCT02580305) - Post-hoc Analysis
The data for this compound's efficacy on NPS comes from a post-hoc analysis of a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial. The primary objective of the original study was to evaluate the efficacy of this compound on cognition in patients with moderate Alzheimer's disease.
-
Study Design: Participants were randomized to receive either this compound (50 mg or 100 mg daily) or a placebo for 26 weeks.
-
Patient Population: The post-hoc analyses focused on subgroups of patients from the main trial who had baseline agitation/aggression scores of ≥1 or ≥3 on the Neuropsychiatric Inventory (NPI), and a subgroup with baseline psychosis symptoms or the emergence of such symptoms during the study.
-
Intervention: Oral administration of this compound (50 mg or 100 mg) or placebo once daily.
-
Outcome Measures for NPS: The change from baseline in the agitation/aggression and psychosis domain scores of the NPI were the key outcomes assessed in these exploratory analyses.
Citalopram: Citalopram for Agitation in Alzheimer's Disease (CitAD) Study (NCT00898807)
The CitAD study was a randomized, double-blind, placebo-controlled, multicenter clinical trial designed to specifically evaluate the efficacy and safety of citalopram for agitation in patients with Alzheimer's disease.[6]
-
Study Design: A parallel-group trial where participants were randomized 1:1 to receive either citalopram or a placebo for 9 weeks.[6] All participants' caregivers also received a structured psychosocial intervention.[7]
-
Patient Population: The study enrolled 186 patients with probable Alzheimer's disease who had clinically significant agitation.[4]
-
Intervention: Participants received a target dose of 30 mg/day of citalopram or a matching placebo. The dosage started at 10 mg/day and was titrated up over two weeks.[6]
-
Primary Outcome Measures:
-
Secondary Outcome Measures: A planned secondary analysis evaluated the effect of citalopram on all 12 domains of the Neuropsychiatric Inventory (NPI).[3][5]
Concluding Remarks
Based on the available data, citalopram has more robust evidence from a dedicated clinical trial (CitAD) supporting its efficacy across a range of neuropsychiatric symptoms in Alzheimer's disease, albeit with noted side effects that may limit its use. This compound shows promise, particularly for agitation, aggression, and psychosis, based on post-hoc analyses of a Phase 2 study. The ongoing Phase 3 trial of this compound for agitation will be critical in establishing its definitive efficacy and safety profile for this indication. For now, a direct comparison of superiority is not possible. Researchers and clinicians should consider the specific NPS being targeted and the individual patient's profile when evaluating these therapeutic options.
References
- 1. neurology.org [neurology.org]
- 2. Potential beneficial effects of this compound (SUVN‐502) on agitation/aggression and psychosis in patients with moderate Alzheimer's disease: Exploratory post hoc analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Effects of Citalopram on Neuropsychiatric Symptoms in Alzheimer's Dementia: Evidence From the CitAD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Citalopram for agitation in Alzheimer’s disease (CitAD): design and methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Citalopram for agitation in Alzheimer's disease: design and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Review of Phase 3 Trial Designs for 5-HT6 Antagonists in Neurodegenerative and Neuropsychiatric Disorders
A deep dive into the clinical trial landscape of 5-HT6 receptor antagonists reveals a story of initial promise followed by significant late-stage clinical hurdles. This review provides a comparative analysis of the phase 3 trial designs for three key 5-HT6 antagonists: idalopirdine, intepirdine, and masupirdine. The focus is on their trial methodologies, patient populations, and primary outcomes, offering valuable insights for researchers, scientists, and drug development professionals in the neurology space.
The serotonin (B10506) 6 (5-HT6) receptor, primarily expressed in brain regions critical for cognition and mood, has been a compelling target for therapeutic intervention in Alzheimer's disease and other CNS disorders. Blockade of this receptor is thought to modulate multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, offering a potential avenue for symptomatic improvement. However, the journey from promising preclinical and early-phase data to successful phase 3 outcomes has proven to be challenging. This comparative guide dissects the pivotal late-stage trials of key 5-HT6 antagonists to better understand the experimental approaches and outcomes.
Comparative Analysis of Phase 3 Trial Designs
The following table summarizes the key design elements of the phase 3 clinical trials for idalopirdine, intepirdine, and this compound.
| Parameter | Idalopirdine (STARSHINE, STARBEAM, STARBRIGHT) | Intepirdine (MINDSET) | This compound (NCT05397639) |
| NCT Identifier(s) | NCT01955161, NCT02006641, NCT02006654[1][2][3] | NCT02585934[4] | NCT05397639[5][6][7][8] |
| Indication | Mild-to-moderate Alzheimer's Disease | Mild-to-moderate Alzheimer's Disease | Agitation in Alzheimer's Disease |
| Patient Population | Age ≥50 with probable Alzheimer's Disease, MMSE 12-22.[9] | Age 50-85 with mild-to-moderate Alzheimer's Disease, MMSE 12-26. | Age 50-90 with Alzheimer's Disease and clinically significant agitation, MMSE 8-24.[5] |
| Intervention | Idalopirdine (10mg, 30mg, or 60mg daily) or placebo as adjunct to an acetylcholinesterase inhibitor (AChEI).[1][10] | Intepirdine (35mg daily) or placebo as adjunct to donepezil (B133215).[11][12] | This compound (50mg or 100mg daily) or placebo.[6][13] |
| Control Group | Placebo[1][10] | Placebo[11][12] | Placebo[6][13] |
| Primary Endpoint(s) | Change from baseline in Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) total score at 24 weeks.[14] | Co-primary: Change from baseline in ADAS-Cog and Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) at 24 weeks.[11][12] | Change from baseline in the Cohen-Mansfield Agitation Inventory (CMAI) total score at 12 weeks.[6] |
| Trial Duration | 24 weeks[1][10] | 24 weeks[11][12] | 12 weeks[6] |
| Status | Completed, Failed to meet primary endpoints.[14][15][16] | Completed, Failed to meet co-primary endpoints.[12] | Ongoing, Recruiting.[8][13][17] |
Experimental Protocols and Methodologies
The phase 3 trials for these 5-HT6 antagonists followed a generally similar, rigorous methodology designed to assess efficacy and safety in large patient populations.
Generalized Phase 3 Trial Protocol for a 5-HT6 Antagonist
1. Study Design: The trials were typically multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[1][11][18]
2. Patient Screening and Enrollment:
-
Inclusion Criteria: Participants were generally aged 50 and older with a diagnosis of probable Alzheimer's disease of mild to moderate severity, confirmed by standardized cognitive assessments like the Mini-Mental State Examination (MMSE).[5][9] For adjunctive therapy trials, patients were required to be on a stable dose of an acetylcholinesterase inhibitor for a specified period before screening.[2] A reliable caregiver was also required to provide input on the patient's daily functioning.
-
Exclusion Criteria: Common exclusion criteria included a diagnosis of other neurological or psychiatric conditions that could confound cognitive or behavioral assessments, and the use of certain prohibited medications.[2][17]
3. Randomization and Blinding: Participants were randomly assigned to receive either the investigational drug at one or more dose levels or a matching placebo.[1] Both participants and study personnel were blinded to the treatment allocation to minimize bias.
4. Intervention: The investigational drug or placebo was administered orally, typically once daily, for the duration of the treatment period.[11]
5. Outcome Measures:
-
Primary Endpoints: For trials focused on cognitive enhancement in Alzheimer's, the primary outcome was most often the change from baseline on the ADAS-Cog scale, a standardized tool for assessing cognitive function.[14] For trials targeting agitation, a specific scale like the CMAI was used.[6]
-
Secondary Endpoints: A variety of secondary endpoints were typically included to assess different aspects of the disease, such as activities of daily living (e.g., ADCS-ADL), global clinical impression of change (e.g., ADCS-CGIC), and neuropsychiatric symptoms (e.g., Neuropsychiatric Inventory).
6. Safety and Tolerability: Safety was monitored throughout the trials through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Visualizing the Science: Signaling Pathways and Workflows
To better understand the biological basis and the clinical evaluation process, the following diagrams illustrate the 5-HT6 receptor signaling pathway and a typical experimental workflow for a phase 3 trial.
References
- 1. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Drug candidates in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. alzheimers.gov [alzheimers.gov]
- 6. neurology.org [neurology.org]
- 7. suven.com [suven.com]
- 8. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 9. alzforum.org [alzforum.org]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. Intepirdine as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intepirdine as adjunctive therapy to donepezil for mild-to-moderate Alzheimer's disease: A randomized, placebo-controlled, phase 3 clinical trial (MINDSET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. allclinicaltrials.com [allclinicaltrials.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. pharmatimes.com [pharmatimes.com]
- 16. biopharmadive.com [biopharmadive.com]
- 17. Trials Today [trialstoday.org]
- 18. benchchem.com [benchchem.com]
Unraveling In Vivo Performance: A Comparative Guide to Masupirdine and Other 5-HT6 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of Masupirdine and other 5-HT6 receptor antagonists, supported by experimental data from published studies. The information is intended to aid in the replication and evaluation of these findings.
This compound (SUVN-502) is a selective serotonin (B10506) 6 (5-HT6) receptor antagonist that has been investigated for the symptomatic treatment of Alzheimer's disease. The therapeutic rationale is based on the hypothesis that blocking 5-HT6 receptors enhances cholinergic and glutamatergic neurotransmission, which is impaired in Alzheimer's disease, potentially leading to cognitive improvement.[1][2] This guide summarizes the key in vivo findings for this compound and compares them with those of other 5-HT6 receptor antagonists that have been evaluated for similar indications, namely Idalopirdine, Intepirdine, and PF-05212377.
Clinical Trial Outcomes: A Shift in Focus from Cognition to Behavior
Initial clinical development of 5-HT6 receptor antagonists primarily focused on improving cognitive function in patients with Alzheimer's disease. However, as a class, these drugs have largely failed to demonstrate significant efficacy on primary cognitive endpoints in large clinical trials.
A Phase 2a, randomized, double-blind, placebo-controlled proof-of-concept study (NCT02580305) evaluated the efficacy and safety of this compound (50 mg and 100 mg daily) as an add-on therapy to donepezil (B133215) and memantine (B1676192) in patients with moderate Alzheimer's disease.[3] The study did not meet its primary endpoint, which was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog 11) score at week 26.[3] No significant treatment effects were observed in the secondary evaluations either.[3]
Similarly, clinical trials for Idalopirdine, Intepirdine, and PF-05212377 as treatments for cognitive impairment in Alzheimer's disease were also unsuccessful, leading to the discontinuation of their development for this indication.[1]
Despite the lack of efficacy on cognition, post-hoc analyses of the this compound Phase 2a trial suggested potential beneficial effects on neuropsychiatric symptoms. Specifically, in a subgroup of patients with baseline agitation or aggression, this compound treatment resulted in a statistically significant reduction in the Neuropsychiatric Inventory (NPI) agitation/aggression subscale scores compared to placebo.[4] This has led to a shift in the clinical development of this compound, with an ongoing Phase 3 clinical trial (NCT05397639) focused on evaluating its efficacy in treating agitation in patients with Alzheimer's disease.[5]
Quantitative Data from this compound Phase 2a Post-Hoc Analysis
| Outcome Measure | Treatment Group (Baseline Agitation/Aggression ≥1) | Mean Change from Baseline (95% CI) | p-value vs. Placebo |
| NPI Agitation/Aggression Score (Week 13) | This compound 50 mg (n=53) | -1.9 to -0.5 | < 0.001 |
| This compound 100 mg (n=48) | -1.7 to -0.3 | 0.007 | |
| Placebo (n=57) | - | - | |
| NPI Agitation/Aggression Score (Week 26) | This compound 50 mg (n=53) | -2.3 to -0.8 | < 0.001 |
| This compound 100 mg (n=48) | - | - | |
| Placebo (n=57) | - | - | |
| NPI Psychosis Score (Week 4) (Baseline Psychosis Symptoms) | This compound 50 mg (n=28) | -2.8 to -1.4 | < 0.001 |
| This compound 100 mg (n=28) | -1.4 to 0 | 0.046 | |
| Placebo (n=28) | - | - | |
| NPI Psychosis Score (Week 13) (Baseline Psychosis Symptoms) | This compound 50 mg (n=28) | -3.3 to -1.3 | < 0.001 |
| This compound 100 mg (n=28) | -1.9 to 0.1 | 0.073 | |
| Placebo (n=28) | - | - |
Preclinical In Vivo Studies: Pro-Cognitive Effects in Animal Models
Prior to clinical trials, this compound and other 5-HT6 receptor antagonists demonstrated pro-cognitive effects in various preclinical animal models of cognitive impairment.[1][3] These studies often utilize behavioral tests such as the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) to assess learning and memory.
Signaling Pathway of 5-HT6 Receptor Antagonists
Caption: Proposed signaling pathway for the pro-cognitive effects of this compound.
Experimental Protocols for Key Preclinical Assays
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents. The protocol generally involves three phases:
-
Habituation: The animal is allowed to freely explore an open field arena in the absence of any objects for a defined period to acclimate to the environment.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set amount of time.
-
Testing Phase: After a specific inter-trial interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object is indicative of intact recognition memory.
References
- 1. alzforum.org [alzforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound (SUVN‐502) on cognition in patients with moderate Alzheimer's disease: A randomized, double‐blind, phase 2, proof‐of‐concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential beneficial effects of this compound (SUVN-502) on agitation/aggression and psychosis in patients with moderate Alzheimer's disease: Exploratory post hoc analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
Assessing the Translational Validity of Animal Models for Masupirdine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the translational validity of animal models used in the preclinical evaluation of Masupirdine (SUVN-502), a selective 5-HT6 receptor antagonist currently in Phase 3 clinical trials for agitation in Alzheimer's disease. The performance of this compound in these models is compared with other 5-HT6 receptor antagonists, namely Idalopirdine and Intepirdine, to offer a clear perspective on the predictive value of these preclinical studies.
Mechanism of Action: 5-HT6 Receptor Antagonism
This compound functions as a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. These receptors are primarily located in the central nervous system, particularly in brain regions associated with cognition and behavior, such as the hippocampus and cortex.[1][2] Blockade of the 5-HT6 receptor is understood to enhance cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory and are known to be impaired in Alzheimer's disease.[3][4] This mechanism provides the rationale for investigating 5-HT6 receptor antagonists as a therapeutic strategy for cognitive and behavioral symptoms in neurodegenerative disorders.
Preclinical to Clinical Translation: A Mixed Landscape
The development of 5-HT6 receptor antagonists has seen a challenging translation from promising preclinical results to definitive clinical efficacy. While several compounds, including this compound, have demonstrated pro-cognitive and anti-aggressive effects in animal models, the clinical outcomes for some, like Idalopirdine and Intepirdine, have been disappointing, particularly for cognitive enhancement in Alzheimer's disease.[3][5][6] this compound's current focus on agitation is based on post-hoc analyses of a Phase 2 study that initially targeted cognition, where it showed a potential benefit for behavioral symptoms.[7]
Comparative Analysis of Preclinical Data
The following tables summarize the available preclinical data for this compound and its comparators. It is important to note that direct head-to-head comparative studies with identical protocols are rare in publicly available literature.
Table 1: Preclinical Efficacy in Aggression Models
| Compound | Animal Model | Dosing | Key Outcomes | Reference |
| This compound (SUVN-502) | Resident-Intruder Task (Male CD1 Mice) | 1, 3, and 10 mg/kg, p.o. | Significantly decreased aggressive behavior towards intruder mice. | [8] |
| Idalopirdine | Not publicly available | - | - | |
| Intepirdine | Not publicly available | - | - |
Table 2: Preclinical Efficacy in Cognitive Models
| Compound | Animal Model | Dosing | Key Outcomes | Reference |
| This compound (SUVN-502) | Novel Object Recognition (NOR), Morris Water Maze (MWM), Radial Arm Maze (RAM) in rats | 1 to 10 mg/kg, p.o. | Demonstrated pro-cognitive effects and reversed age-related memory decline. | [3][6][9] |
| Idalopirdine | Novel Object Recognition (NOR) in rats with PCP-induced cognitive impairment | 5, 10, or 20 mg/kg, p.o. | Reversed cognitive impairments induced by PCP. | [8] |
| Intepirdine (SB-742457) | Various models in rats | Not specified | Reversed experimentally induced and age-related learning deficits. | [10] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the translational relevance of preclinical findings.
Resident-Intruder Task (for Aggression)
-
Objective: To assess unprovoked, offensive aggression in a semi-naturalistic setting.
-
Animals: Male CD1 mice are often used due to their territorial nature. "Resident" mice are individually housed, while "intruder" mice are group-housed.
-
Procedure:
-
Habituation: Resident mice are housed singly for at least a week to establish territory.
-
Drug Administration: this compound (1, 3, or 10 mg/kg) or vehicle is administered orally to the resident mice at a specified time before the test.
-
Intrusion: An unfamiliar "intruder" mouse is introduced into the resident's home cage.
-
Observation: The ensuing interaction is typically recorded for a set period (e.g., 10 minutes).
-
Quantification: Behavioral parameters such as latency to the first attack, frequency of attacks, and total duration of aggressive behaviors (e.g., biting, tail rattling) are scored.[8][11][12][13][14]
-
-
Translational Relevance: This model is considered to have good face validity for aspects of human aggression and is used to screen for anti-aggressive properties of compounds.
Novel Object Recognition (NOR) Task (for Cognition)
-
Objective: To evaluate recognition memory, which is dependent on the integrity of the hippocampus and cortex.
-
Animals: Typically rats or mice.
-
Procedure:
-
Habituation: Animals are allowed to freely explore an open field arena in the absence of any objects.
-
Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration.
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the novel versus the familiar object is recorded.
-
Quantification: A discrimination index (DI) is calculated, representing the proportion of time spent exploring the novel object. A higher DI indicates better recognition memory.[2][5][15]
-
-
Translational Relevance: This task assesses a form of memory that is often impaired in Alzheimer's disease and is sensitive to the effects of pro-cognitive drugs.
Morris Water Maze (MWM) (for Spatial Learning and Memory)
-
Objective: To assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.
-
Procedure:
-
Acquisition Phase: Animals are placed in the pool from various start locations and must use distal cues in the room to locate the hidden platform. This is repeated over several trials and days.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured.
-
Quantification: Key metrics include escape latency (time to find the platform), path length, and the percentage of time spent in the target quadrant during the probe trial.[3][11][12][16][17][18][19]
-
-
Translational Relevance: Spatial disorientation is a common symptom of Alzheimer's disease, and the MWM is a classic test for evaluating therapies aimed at improving this deficit.
Visualizing the Pathways and Processes
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for 5-HT6 receptor antagonists. Blockade of the receptor is thought to disinhibit downstream signaling cascades, leading to increased levels of cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in synaptic plasticity and memory formation. An alternative pathway involves the activation of the extracellular signal-regulated kinase (ERK).
Experimental Workflow
The logical flow for assessing a compound like this compound in a preclinical cognitive model is depicted below.
Conclusion and Future Directions
The preclinical data for this compound in animal models of aggression and cognition show promise, which formed the basis for its progression into clinical trials. The use of models like the resident-intruder task and various cognitive mazes provides a foundational understanding of a compound's potential effects on behavior and memory.
However, the history of 5-HT6 receptor antagonists highlights a significant translational gap between preclinical efficacy and clinical success, particularly for the complex indication of cognitive enhancement in Alzheimer's disease. The shift in focus for this compound from cognition to agitation reflects a data-driven adaptation in clinical development, guided by observations in a Phase 2 trial.
For researchers, the translational validity of these animal models appears to be higher for more circumscribed behavioral domains like aggression than for the multifaceted cognitive decline seen in Alzheimer's disease. Future preclinical studies could be enhanced by incorporating more complex animal models that better recapitulate the underlying pathology of Alzheimer's disease, including both amyloid and tau pathologies, to improve the predictive value for clinical outcomes. The ongoing Phase 3 trial of this compound for agitation will be a critical test of the translational validity of the preclinical aggression models for this specific indication.
References
- 1. oatext.com [oatext.com]
- 2. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-day radial-arm water maze learning and memory task; robust resolution of amyloid-related memory deficits in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Object Recognition - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 8. Effect of this compound (SUVN‐502) on cognition in patients with moderate Alzheimer's disease: A randomized, double‐blind, phase 2, proof‐of‐concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Social Factors Influence Behavior in the Novel Object Recognition Task in a Mouse Model of Down Syndrome [frontiersin.org]
- 11. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative studies using the Morris water maze to assess spatial memory deficits in two transgenic mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing spatial learning and memory in mice: Classic radial maze versus a new animal-friendly automated radial maze allowing free access and not requiring food deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Morris water maze search strategy analysis in PDAPP mice before and after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scantox.com [scantox.com]
- 19. m.youtube.com [m.youtube.com]
A Comparative Guide to the In Vitro and In Vivo Pharmacokinetics of Masupirdine and Other 5-HT6 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) properties of masupirdine (SUVN-502), an investigational 5-HT6 receptor antagonist, with other agents in its class, namely idalopirdine (B1259171) and intepirdine. The objective is to offer a comprehensive overview of available in vitro and in vivo data to inform preclinical and clinical research in the development of therapeutics for Alzheimer's disease and other cognitive disorders. While direct in vitro to in vivo correlation (IVIVC) studies for this compound are not publicly available, this guide collates existing data to facilitate a comparative understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.
Executive Summary
This compound has demonstrated a favorable pharmacokinetic profile in early clinical development, characterized by dose-proportional exposure and a safety profile that supported its advancement to Phase 2 trials.[1] Preclinical data for this compound suggests it possesses excellent ADME properties. In comparison, idalopirdine and intepirdine, other 5-HT6 receptor antagonists, have also undergone extensive clinical investigation, providing a basis for comparative PK analysis. This guide presents the available quantitative data in structured tables and details the experimental methodologies employed in these assessments.
In Vitro Pharmacokinetic Profile Comparison
While specific in vitro ADME data for this compound is not extensively published, preclinical studies have described it as having "favorable physicochemical and ADME properties".[2] For a comprehensive comparison, this section outlines the typical in vitro assays used to characterize drug candidates and presents the available data for the comparator compounds.
Table 1: In Vitro ADME Profile of 5-HT6 Receptor Antagonists
| Parameter | This compound (SUVN-502) | Idalopirdine | Intepirdine |
| Aqueous Solubility | Data not publicly available | Data not publicly available | Data not publicly available |
| Caco-2 Permeability | Data not publicly available | Data not publicly available | Data not publicly available |
| Metabolic Stability (Human Liver Microsomes) | Data not publicly available | Data not publicly available | Data not publicly available |
| Plasma Protein Binding | Data not publicly available | Data not publicly available | Data not publicly available |
Note: The lack of publicly available, quantitative in vitro data for these compounds highlights a common challenge in comparing investigational drugs from different development programs.
In Vivo Pharmacokinetic Profile Comparison
Phase 1 clinical trials provide the most robust data for comparing the in vivo pharmacokinetics of these compounds in humans. The following tables summarize key PK parameters from single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy volunteers.
Table 2: Single Ascending Dose (SAD) Pharmacokinetic Parameters in Healthy Young Adults
| Parameter | This compound (SUVN-502) | Idalopirdine | Intepirdine |
| Dose Range | 5 - 200 mg[1] | Data not publicly available in a comparable format | Data not publicly available in a comparable format |
| Tmax (h) | ~4.0 - 6.0 (median)[1] | Not specified | Not specified |
| Cmax (ng/mL) | Dose-proportional increase[1] | Not specified | Not specified |
| AUC (ng·h/mL) | More than dose-proportional increase[1] | Not specified | Not specified |
| t½ (h) | ~29 - 41[1] | Not specified | Not specified |
Table 3: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters in Healthy Subjects
| Parameter | This compound (SUVN-502) | Idalopirdine | Intepirdine |
| Dose Regimen | 50, 100, 130 mg once daily for 7 days (young adults); 50, 100 mg once daily for 14 days (elderly)[1] | 90 mg/day (30 mg TID) in Phase 2[3] | 5, 15, 35 mg once daily in Phase 2[4] |
| Steady State | Achieved within 7 days[1] | Not specified | Not specified |
| Accumulation Ratio (Rac) | ~2.0 - 2.5 (AUC)[1] | Not specified | Not specified |
| Cmax,ss (ng/mL) | Dose-dependent increase[1] | Not specified | Not specified |
| AUCτ,ss (ng·h/mL) | Dose-dependent increase[1] | Not specified | Not specified |
Note: Direct comparison is limited by differences in study design and reporting across different clinical development programs.
Experimental Protocols
In Vitro Assays
A standard suite of in vitro assays is typically employed early in drug development to predict human pharmacokinetics.
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Test System: Pooled human liver microsomes or cryopreserved hepatocytes.
-
Incubation: The test compound (typically at 1 µM) is incubated with the test system at 37°C in the presence of necessary cofactors (e.g., NADPH for Phase I metabolism).
-
Time Points: Samples are collected at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Analysis: The concentration of the parent compound is quantified at each time point using LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
This assay is used to predict intestinal absorption and blood-brain barrier penetration of a drug.
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a Transwell® plate and cultured for approximately 21 days to form a differentiated monolayer.
-
Transport Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: Samples are taken from the receiver compartment at specified time points.
-
Analysis: The concentration of the test compound in the samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[5]
In Vivo Clinical Studies
These are first-in-human Phase 1 trials to evaluate the safety, tolerability, and pharmacokinetics of an investigational drug.
-
Study Design: Randomized, double-blind, placebo-controlled, dose-escalating studies.
-
Participants: Healthy adult volunteers, often with separate cohorts for young and elderly subjects.
-
SAD Protocol: A single oral dose of the drug or placebo is administered to sequential cohorts with increasing dose levels.[6][7][8]
-
MAD Protocol: Multiple doses of the drug or placebo are administered over a set period (e.g., 7-14 days) to sequential cohorts with increasing dose levels.[6][7][8]
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after dosing to measure plasma concentrations of the drug and its major metabolites.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and accumulation ratio are calculated using non-compartmental analysis.
Visualizing the IVIVC Workflow and Signaling Pathway
Caption: General workflow for establishing an in vitro to in vivo correlation (IVIVC).
Caption: Proposed mechanism of action of this compound.
Conclusion
This compound demonstrates a predictable and dose-proportional pharmacokinetic profile in healthy young and elderly subjects, supporting its continued clinical development. While a direct quantitative IVIVC is not yet established, the available data suggests a favorable ADME profile. A comprehensive comparison with other 5-HT6 receptor antagonists is hampered by the limited availability of directly comparable, published data. Future research and publications providing more detailed in vitro and preclinical data for this compound and its comparators would enable a more robust correlative analysis and further refine our understanding of the therapeutic potential of this class of compounds.
References
- 1. Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, SUVN-502, in Healthy Young Adults and Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Pharmacodynamic Studies | Altasciences [altasciences.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. estudogeral.uc.pt [estudogeral.uc.pt]
- 6. Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
Evaluating the Therapeutic Window of Masupirdine Versus Other CNS Drugs for Agitation in Alzheimer's Disease
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Agitation is a common and distressing neuropsychiatric symptom in individuals with Alzheimer's disease (AD), significantly impacting their quality of life and that of their caregivers. The management of agitation in this vulnerable population presents a therapeutic challenge, requiring a delicate balance between efficacy and safety. Masupirdine (SUVN-502), a selective serotonin (B10506) 5-HT6 receptor antagonist, is an investigational drug currently in Phase 3 clinical trials for the treatment of agitation in patients with dementia of the Alzheimer's type.[1][2][3] This guide provides a comparative evaluation of the therapeutic window of this compound against established and emerging CNS drugs used to manage agitation in AD, namely the atypical antipsychotics brexpiprazole, risperidone, and aripiprazole (B633).
Mechanism of Action: A Novel Approach
This compound's mechanism of action distinguishes it from atypical antipsychotics. As a selective 5-HT6 receptor antagonist, it is hypothesized to modulate multiple neurotransmitter systems implicated in agitation.[4][5] The 5-HT6 receptors are almost exclusively expressed in the central nervous system, particularly in brain regions associated with cognition and behavior.[6][7][8] By blocking these receptors, this compound is thought to disinhibit downstream neuronal pathways, leading to an increase in the release of acetylcholine (B1216132) and glutamate, both of which are crucial for cognitive function and may play a role in behavioral regulation.[4][5] This contrasts with the primary mechanism of atypical antipsychotics, which involves antagonism at dopamine (B1211576) D2 and serotonin 5-HT2A receptors.[9][10]
Comparative Therapeutic Window
The therapeutic window of a drug is a critical measure of its safety and utility, defined by the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. A wider therapeutic window is generally desirable, indicating a lower risk of adverse effects at clinically effective doses.
Quantitative Data Summary
The following table summarizes the available quantitative data to help assess the therapeutic window of this compound in comparison to brexpiprazole, risperidone, and aripiprazole. It is important to note that direct comparison of preclinical data across different compounds and studies should be done with caution due to variations in experimental conditions.
| Drug | Preclinical Toxicology | Clinically Effective Dose for Agitation in AD | Common Adverse Events at Therapeutic Doses |
| This compound | Completed all chronic toxicology studies with a "very high margin of safety" (specific LD50 and NOAEL values not publicly available).[11] | 50 mg and 100 mg once daily (Phase 3 trial).[2] Post-hoc analysis of a Phase 2a trial suggested the 50 mg dose may be more effective for agitation. | Generally safe and well tolerated in clinical trials.[12][13] |
| Brexpiprazole | 2-year carcinogenicity study in rats at doses up to 73 times the Maximum Recommended Human Dose (MRHD). No drug-related neoplasms were noted in rats.[14] | 2 mg or 3 mg once daily.[15] | Akathisia, weight gain, headache, dizziness, urinary tract infection, nasopharyngitis, somnolence, and insomnia.[13][15] FDA Boxed Warning: Increased mortality in elderly patients with dementia-related psychosis.[15] |
| Risperidone | Acute oral LD50 in rats and mice: ~60 mg/kg.[11] NOAEL in 12-month repeat-dose toxicity study in rats: <10 mg/kg/day.[11] | 0.5 mg to 2 mg per day, typically starting at 0.25 mg.[9] | Extrapyramidal symptoms, somnolence, tachycardia, and orthostatic hypotension.[9] FDA Boxed Warning: Increased mortality in elderly patients with dementia-related psychosis. |
| Aripiprazole | Chronic toxicity study in rats showed no life-threatening toxicity at doses up to 60 mg/kg/day for 6 months.[16] | 2 mg to 15 mg once daily, typically starting at 2 mg. | Akathisia, somnolence, and tremor.[17] FDA Boxed Warning: Increased mortality in elderly patients with dementia-related psychosis. |
Experimental Protocols
Assessment of Agitation in Clinical Trials
The efficacy of treatments for agitation in Alzheimer's disease is primarily assessed using standardized rating scales administered to caregivers. The two most common instruments are the Cohen-Mansfield Agitation Inventory (CMAI) and the Neuropsychiatric Inventory (NPI).
-
Cohen-Mansfield Agitation Inventory (CMAI): This 29-item inventory assesses the frequency of agitated behaviors over the preceding two weeks.[4][6][18] A caregiver rates each behavior on a 7-point frequency scale, from "never" (1) to "several times an hour" (7). The total score is the sum of the ratings for all 29 items, with a higher score indicating greater agitation. The CMAI can be divided into subscales for physically aggressive, physically non-aggressive, verbally aggressive, and verbally non-aggressive behaviors.[19] A clinically significant response is often defined as a specific percentage reduction in the total CMAI score from baseline.
-
Neuropsychiatric Inventory (NPI): The NPI is a comprehensive tool used to assess a range of neuropsychiatric symptoms in dementia.[7][8][14][20] It evaluates 12 domains, including delusions, hallucinations, agitation/aggression, depression, anxiety, apathy, irritability, euphoria, disinhibition, aberrant motor behavior, nighttime disturbances, and appetite/eating changes. The assessment is based on a structured interview with a caregiver. For each present symptom, the caregiver rates its frequency (1-4) and severity (1-3). A total score for each domain is calculated by multiplying the frequency and severity scores (ranging from 1 to 12). A total NPI score is the sum of the scores for all 12 domains. The NPI agitation/aggression subscale is often a key endpoint in clinical trials for agitation.
Signaling Pathways and Experimental Workflows
This compound's Signaling Pathway
This compound, as a 5-HT6 receptor antagonist, is believed to exert its therapeutic effect by modulating downstream signaling cascades that ultimately lead to the enhanced release of acetylcholine and glutamate. The diagram below illustrates the proposed signaling pathway.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Evaluating Therapeutic Window
The determination of a drug's therapeutic window involves a multi-stage process, from preclinical studies to clinical trials. The following diagram outlines a typical experimental workflow.
Caption: Workflow for therapeutic window assessment.
Conclusion
This compound presents a novel approach to managing agitation in Alzheimer's disease with a mechanism of action distinct from currently used atypical antipsychotics. Clinical trial data to date suggests a favorable safety profile.[12][13] The ongoing Phase 3 trial will be crucial in definitively establishing its efficacy and further characterizing its therapeutic window.[2][3] In contrast, while atypical antipsychotics like brexpiprazole, risperidone, and aripiprazole have demonstrated efficacy in treating agitation, their use is associated with significant safety concerns, including a boxed warning for increased mortality in elderly patients with dementia-related psychosis.[15] The potentially wider therapeutic window of this compound, if confirmed in Phase 3 trials, could position it as a valuable and safer alternative for this challenging patient population. Researchers and drug development professionals should closely monitor the forthcoming data from the this compound clinical program.
References
- 1. alzforum.org [alzforum.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. alzheimers.gov [alzheimers.gov]
- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-ht6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. litfl.com [litfl.com]
- 10. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. suven.com [suven.com]
- 12. suvenneuro.com [suvenneuro.com]
- 13. Effect of this compound (SUVN‐502) on cognition in patients with moderate Alzheimer's disease: A randomized, double‐blind, phase 2, proof‐of‐concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. trial.medpath.com [trial.medpath.com]
- 16. pharmatutor.org [pharmatutor.org]
- 17. researchgate.net [researchgate.net]
- 18. cpn.or.kr [cpn.or.kr]
- 19. Pre-Clinical Study of Risperidone [cpn.or.kr]
- 20. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Masupirdine (SUVN-502): A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the investigational drug Masupirdine (SUVN-502) in a research setting. This document outlines procedural steps for waste management to ensure personnel safety and environmental protection.
Researchers, scientists, and drug development professionals handling this compound, a selective 5-HT6 receptor antagonist, must adhere to strict disposal protocols for investigational new drugs. The primary challenge in establishing a specific disposal plan for this compound is the general lack of a publicly available Safety Data Sheet (SDS). However, based on established guidelines for pharmaceutical waste, a comprehensive and safe disposal procedure can be implemented.
Immediate Safety and Logistical Information
The disposal of any investigational drug, including this compound, is governed by federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. The first and most critical step is to determine if the compound is classified as hazardous waste.
Step 1: Obtain the Safety Data Sheet (SDS)
Contact the manufacturer, Suven Life Sciences, or the supplier from which this compound was procured to request the official Safety Data Sheet. The SDS will provide specific information on the compound's hazards, handling, and disposal recommendations.
Step 2: Hazardous Waste Determination
Upon receiving the SDS, review Section 13: Disposal Considerations and Section 2: Hazards Identification. This will indicate if this compound is classified as a P-listed or U-listed hazardous waste by the Environmental Protection Agency (EPA).
Step 3: Follow the Appropriate Disposal Pathway
Based on the hazardous waste determination, proceed with one of the following pathways:
A) Disposal of Non-Hazardous this compound
If the SDS confirms that this compound is not a hazardous waste, follow these general procedures[1]:
-
Segregation: Do not mix non-hazardous pharmaceutical waste with other types of waste.
-
Containment: Place unused or expired this compound, including empty or partially used vials and bottles, into a designated red biohazard-chemotoxic container[1].
-
Labeling: Ensure the container is clearly labeled as "non-hazardous pharmaceutical waste for incineration."
-
Disposal: Arrange for pickup and disposal by a licensed biomedical waste vendor who will transport it for incineration[1].
B) Disposal of Hazardous this compound
If the SDS or institutional policy dictates that this compound be treated as hazardous waste, the following steps are mandatory[1]:
-
Contact Environmental Health and Safety (EHS): Immediately notify your institution's EHS department for guidance and assistance.
-
Segregation and Storage: Store the hazardous this compound waste in a designated, secure satellite accumulation area. Do not mix it with other chemical waste unless explicitly approved by EHS[2].
-
Containment: Use a compatible, leak-proof container provided or approved by EHS. The original container may be suitable if it is in good condition[3].
-
Labeling: Affix a "Hazardous Waste" label to the container, including the chemical name (this compound), concentration, and any other information required by your institution[3].
-
Professional Collection: EHS will arrange for a trained professional to pick up the waste, package it in a Department of Transportation (DOT)-approved container, and transport it to a licensed hazardous waste disposal facility for incineration[1].
-
Documentation: Ensure that a certificate of destruction is obtained and kept for your records. This documentation is crucial for regulatory compliance[1].
In the absence of a Safety Data Sheet, it is imperative to treat this compound as a hazardous waste to ensure the highest level of safety and compliance.
Experimental Protocols
While specific experimental protocols for this compound disposal are not available, the general protocols for handling and disposing of investigational pharmaceutical waste in a laboratory setting are well-established. These include:
-
Waste Characterization: The process of determining if a waste is hazardous, as defined by the EPA.
-
Waste Segregation: The practice of keeping different types of waste separate to prevent dangerous chemical reactions.
-
Container Management: The proper selection and labeling of waste containers to ensure safety and compliance.
-
Waste Accumulation and Storage: The safe storage of waste in designated areas for specified periods before disposal.
-
Chain of Custody and Documentation: The tracking of waste from its point of generation to its final disposal, with all steps documented.
Quantitative Data Summary
There is no specific quantitative data available for the disposal of this compound. However, the following table provides general quantitative parameters relevant to pharmaceutical waste disposal.
| Parameter | Guideline | Source |
| Hazardous Waste Accumulation Limit (Large Quantity Generator) | > 1,000 kg/month | EPA |
| Hazardous Waste Accumulation Time Limit (Large Quantity Generator) | Up to 90 days | EPA |
| Hazardous Waste Accumulation Limit (Small Quantity Generator) | 100 - 1,000 kg/month | EPA |
| Hazardous Waste Accumulation Time Limit (Small Quantity Generator) | Up to 180 days | EPA |
| P-listed Waste Accumulation Limit | > 1 kg of acutely hazardous waste | EPA |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling Masupirdine
Essential Safety and Handling Guide for Masupirdine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. This guide is based on general safety principles and best practices for handling potent active pharmaceutical ingredients (APIs) and research chemicals in a laboratory setting. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling any new compound.[1][2][3]
This document provides essential, immediate safety and logistical information for the handling of this compound, including operational and disposal plans. The procedural, step-by-step guidance is designed to directly answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.
Risk Assessment and Hazard Identification
Prior to handling this compound, a comprehensive risk assessment is mandatory.[1][2] As a potent, selective 5-HT6 receptor antagonist, this compound should be handled with care, assuming it may have significant biological effects even at low doses. The primary routes of exposure to be considered are inhalation of dust, skin contact, eye contact, and ingestion.[2][4]
Key Hazard Considerations (General for Potent APIs):
-
Toxicity: The specific toxicity of this compound is not fully characterized in publicly available literature. Therefore, it is prudent to treat it as a compound with high potency and potential for adverse health effects upon exposure.
-
Sensitization: Repeated exposure to APIs can lead to skin or respiratory sensitization.
-
Pharmacological Effects: Accidental exposure could lead to unintended pharmacological effects due to its mechanism of action as a 5-HT6 receptor antagonist.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing exposure to this compound. The following table summarizes recommended PPE based on the nature of the handling procedure.[5][6][7][8]
| Procedure / Scale | Gloves | Eye Protection | Lab Coat / Coverall | Respiratory Protection |
| Weighing and preparing solutions in a fume hood or ventilated balance enclosure | Double nitrile gloves | Chemical safety goggles or safety glasses with side shields | Disposable lab coat or coverall | Recommended, especially for larger quantities (e.g., N95 or higher) |
| Handling dilute solutions | Nitrile gloves | Chemical safety goggles or safety glasses with side shields | Standard lab coat | Generally not required if handled in a well-ventilated area |
| Handling solid this compound outside of a ventilated enclosure (Not Recommended) | Double nitrile gloves | Chemical safety goggles and face shield | Disposable coverall with hood | Mandatory (e.g., powered air-purifying respirator - PAPR) |
| Cleaning spills | Heavy-duty nitrile or butyl rubber gloves | Chemical safety goggles and face shield | Disposable, chemical-resistant coverall | Required (e.g., half-mask respirator with appropriate cartridges or PAPR) |
Operational and Disposal Plans
Step-by-Step Handling Procedures
-
Preparation and Planning:
-
Review all available information on this compound and similar compounds.
-
Prepare a detailed experimental protocol that includes safety procedures.[1]
-
Ensure all necessary PPE and engineering controls (e.g., fume hood, ventilated balance enclosure) are in place and functioning correctly.
-
Designate a specific area for handling this compound.
-
-
Weighing and Aliquoting (Solid Compound):
-
Perform all manipulations of solid this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[9]
-
Wear appropriate PPE as outlined in the table above (double gloves, eye protection, disposable lab coat).
-
Use tools and equipment dedicated to handling potent compounds to prevent cross-contamination.
-
Clean all surfaces and equipment thoroughly after use.
-
-
Solution Preparation:
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
Ensure the container is securely capped before mixing.
-
Label all solutions clearly with the compound name, concentration, date, and hazard information.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[10][11][12]
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. Dispose of through a licensed hazardous waste disposal company. |
| Solutions of this compound | Collect in a labeled, sealed, and leak-proof container for hazardous chemical waste. Do not pour down the drain. Dispose of through a licensed hazardous waste disposal company.[13] |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated hazardous waste container. If grossly contaminated, they should be treated as hazardous chemical waste. |
| Contaminated PPE (e.g., gloves, lab coats) | Place in a sealed bag and dispose of as hazardous chemical waste. |
Experimental Protocols
While specific experimental protocols for this compound are proprietary, the following general protocol for preparing a stock solution is provided as a procedural example.
Protocol: Preparation of a 10 mM Stock Solution of this compound
-
Objective: To prepare a 10 mM stock solution of this compound (Molecular Weight to be confirmed from the supplier's certificate of analysis) in a suitable solvent (e.g., DMSO).
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Calibrated analytical balance
-
Ventilated balance enclosure or chemical fume hood
-
Appropriate glassware (e.g., volumetric flask)
-
Pipettes and tips
-
Vortex mixer
-
PPE (as specified in the table for weighing and preparing solutions)
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration.
-
Don the appropriate PPE.
-
In a ventilated balance enclosure, weigh the calculated amount of this compound into a suitable container.
-
Add a portion of the DMSO to the container to dissolve the this compound.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the solution to a volumetric flask.
-
Rinse the weighing container with additional DMSO and add the rinsing to the volumetric flask to ensure a quantitative transfer.
-
Add DMSO to the volumetric flask up to the calibration mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Transfer the stock solution to a labeled storage vial and store under appropriate conditions.
-
Visualizations
Caption: Workflow for handling this compound.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. acs.org [acs.org]
- 4. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmaceutical PPE [respirex.com]
- 6. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 7. safetyware.com [safetyware.com]
- 8. 3m.com [3m.com]
- 9. escopharma.com [escopharma.com]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. anentawaste.com [anentawaste.com]
- 13. Managing pharmaceutical waste – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
